molecular formula C46H93ClNO8P B15575988 18:0 EPC chloride

18:0 EPC chloride

Katalognummer: B15575988
Molekulargewicht: 854.7 g/mol
InChI-Schlüssel: ZVWMOQRUUFNEHD-UFOBXVRVSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:0 EPC chloride is a useful research compound. Its molecular formula is C46H93ClNO8P and its molecular weight is 854.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H93ClNO8P

Molekulargewicht

854.7 g/mol

IUPAC-Name

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium chloride

InChI

InChI=1S/C46H93NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h44H,7-43H2,1-6H3;1H/q+1;/p-1/t44-,56?;/m1./s1

InChI-Schlüssel

ZVWMOQRUUFNEHD-UFOBXVRVSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:0 EPC Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, saturated cationic phospholipid that has garnered significant attention in the fields of drug delivery, vaccine development, and antimicrobial research.[1][2] Its unique structure, comprising a glycerophosphocholine backbone with two 18-carbon stearoyl fatty acid chains and a positively charged ethylphosphocholine headgroup, imparts desirable physicochemical and biological properties. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, key applications with detailed experimental protocols, and the underlying signaling pathways it modulates.

Physicochemical Properties

This compound is characterized by its high phase transition temperature, which contributes to the formation of stable and rigid liposomal membranes at physiological temperatures. This property is crucial for reducing drug leakage and enhancing the in vivo circulation time of liposomal formulations.

PropertyValueReference(s)
Synonyms 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt), Stearoyl-L-alpha-glycero-phosphoethanolamine-N,N,N-trimethyl, chloride salt[1][2]
Chemical Formula C46H93ClNO8P[3]
Molecular Weight 854.66 g/mol [3]
CAS Number 328268-13-9[3]
Appearance White to off-white powder or solid[3]
Purity Typically >99%[1]
Storage -20°C[1]

Key Applications and Experimental Protocols

Liposome (B1194612) Preparation for Drug Delivery

This compound is a key component in the formulation of cationic liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents, including small molecules, proteins, and nucleic acids. The positive charge of these carriers facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Co-lipid (e.g., cholesterol, DOPE)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Incubate the flask in the water bath for 1-2 hours with gentle agitation to allow for complete hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane.

    • Transfer the MLV suspension to a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

Characterization: The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be visualized using techniques like transmission electron microscopy (TEM) or atomic force microscopy (AFM).

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Add Aqueous Buffer dry->hydrate Lipid Film incubate Incubate and Agitate hydrate->incubate extrude Extrusion through Polycarbonate Membrane incubate->extrude Multilamellar Vesicles (MLVs) unilamellar Final Liposome Suspension extrude->unilamellar Unilamellar Vesicles (SUVs)

Experimental workflow for liposome preparation.

Vaccine Adjuvant

Cationic liposomes formulated with this compound can act as potent adjuvants, enhancing the immune response to co-administered antigens.[1] This is primarily attributed to their ability to improve antigen uptake by antigen-presenting cells (APCs) and to stimulate the expression of co-stimulatory molecules.[1][4]

This protocol outlines a general procedure for assessing the adjuvant effect of this compound liposomes in a mouse model.

Materials:

  • This compound liposomes encapsulating or complexed with a model antigen (e.g., ovalbumin, OVA)

  • Control groups: antigen alone, empty liposomes

  • Animal model: e.g., C57BL/6 mice

  • Syringes and needles for immunization

  • Materials for blood collection and spleen harvesting

  • Reagents for ELISA to measure antigen-specific antibody titers

  • Reagents for flow cytometry to analyze immune cell populations

Procedure:

  • Immunization:

    • Divide mice into experimental groups (e.g., n=5-10 per group).

    • Immunize mice via a suitable route (e.g., subcutaneous or intramuscular injection) with the vaccine formulations on day 0.

    • Administer booster immunizations at specified time points (e.g., day 14 and day 28).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., pre-immunization and post-immunization) to analyze serum for antigen-specific antibodies.

    • At the end of the experiment (e.g., day 35), euthanize the mice and harvest spleens for the analysis of T-cell responses.

  • Immune Response Analysis:

    • Humoral Response: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected serum to determine the titers of antigen-specific IgG, IgG1, and IgG2a antibodies.

    • Cellular Response: Prepare single-cell suspensions from the spleens. Restimulate the splenocytes with the antigen in vitro and measure cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining followed by flow cytometry. Analyze the populations of activated T cells (e.g., CD4+ and CD8+ T cells) and dendritic cells (DCs) expressing CD80 and CD86.

G cluster_0 Immunization Phase cluster_1 Sample Collection cluster_2 Immune Response Analysis immunize Immunize Mice (Day 0, 14, 28) blood Blood Collection (Serum) immunize->blood spleen Spleen Harvest (Day 35) immunize->spleen elisa ELISA for Antibody Titers blood->elisa flow Flow Cytometry for T-cell and DC analysis spleen->flow humoral humoral elisa->humoral Humoral Immune Response cellular cellular flow->cellular Cellular Immune Response

In vivo adjuvant activity experimental workflow.

Synergistic Antimicrobial Agent

This compound has been shown to exhibit a synergistic antimicrobial effect when combined with certain natural compounds, such as eugenol (B1671780), against bacteria like Escherichia coli.[5] This synergy is observed at critical concentrations of the phospholipid (2.34-2.93 μM), significantly enhancing the bactericidal activity of eugenol.[6]

This protocol describes a method to assess the synergistic antimicrobial effect of this compound and eugenol using a broth microdilution assay.

Materials:

  • This compound

  • Eugenol

  • Bacterial strain (e.g., E. coli)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and eugenol in a suitable solvent.

    • Prepare a standardized inoculum of the bacterial strain.

  • Checkerboard Assay:

    • In a 96-well plate, create a two-dimensional gradient of this compound and eugenol. One axis will have serial dilutions of this compound, and the other will have serial dilutions of eugenol.

    • Add the bacterial inoculum to each well.

    • Include controls for each compound alone and a growth control (no antimicrobial agents).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for a specified period (e.g., 18-24 hours).

    • Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • Data Analysis:

    • Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.

Signaling Pathways

Upregulation of Co-stimulatory Molecules CD80 and CD86

Cationic lipids, including this compound, can activate APCs, leading to the upregulation of co-stimulatory molecules CD80 and CD86. This process is crucial for the induction of a robust adaptive immune response. The proposed signaling pathway involves the activation of the PI3K/Akt and NF-κB pathways.

The interaction of cationic liposomes with the cell surface, potentially through receptors like Toll-like receptor 4 (TLR4) or other pattern recognition receptors, can trigger a signaling cascade.[7] This leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of NF-κB allows its translocation to the nucleus, where it binds to the promoter regions of genes encoding for CD80 and CD86, thereby upregulating their expression.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cationic_liposome This compound Liposome receptor Cell Surface Receptor (e.g., TLR4) cationic_liposome->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation ikk IKK akt->ikk Activation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb Release nfkb_n NF-κB nfkb->nfkb_n Translocation gene CD80/CD86 Genes nfkb_n->gene Transcription cd80_cd86 cd80_cd86 gene->cd80_cd86 Upregulation of CD80 & CD86

Signaling pathway for CD80/CD86 upregulation.

Antimicrobial Synergy with Eugenol

The synergistic antimicrobial action of this compound and eugenol is believed to stem from their combined effects on the bacterial cell membrane.[2] Eugenol, a hydrophobic molecule, can insert into the lipid bilayer, disrupting its integrity and increasing its fluidity. The cationic nature of this compound facilitates its interaction with the negatively charged components of the bacterial cell wall and membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction can further destabilize the membrane.

The combined action of eugenol-induced membrane fluidization and this compound-mediated electrostatic disruption is thought to lead to increased membrane permeability, leakage of intracellular components, and ultimately, bacterial cell death. The formation of mixed micelles or aggregates between eugenol and this compound at a critical concentration may also play a role in efficiently delivering eugenol to the bacterial membrane.[5]

G cluster_0 Extracellular cluster_1 Bacterial Cell Membrane epc This compound membrane Lipid Bilayer epc->membrane Electrostatic Interaction eugenol Eugenol eugenol->membrane Insertion and Fluidization disruption Membrane Disruption membrane->disruption Combined Effect leakage Leakage of Intracellular Contents disruption->leakage Increased Permeability death Bacterial Cell Death leakage->death Leads to

Mechanism of antimicrobial synergy.

Analytical Methods

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of lipids.

  • Sample Preparation:

    • Protein precipitation of plasma samples using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Addition of an appropriate internal standard (e.g., a structurally similar lipid with a different mass, such as a deuterated analog or a lipid with odd-chain fatty acids).

    • Lipid extraction using a liquid-liquid extraction method (e.g., Bligh-Dyer or Folch extraction).

    • Evaporation of the organic solvent and reconstitution of the lipid extract in a suitable injection solvent.

  • Chromatographic Separation:

    • Use of a reversed-phase or HILIC column to separate this compound from other plasma components.

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for quantification.

Conclusion

This compound is a versatile cationic lipid with significant potential in drug delivery, vaccine formulation, and as an antimicrobial agent. Its well-defined chemical structure and physicochemical properties allow for the rational design of effective and stable delivery systems. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full potential of this promising phospholipid. Further research into its in vivo behavior, detailed toxicity profile, and the precise molecular mechanisms of its biological activities will continue to expand its applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Core Properties of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC) is a synthetic, cationic phospholipid that is gaining interest in the field of drug delivery and gene therapy. As a derivative of the well-characterized 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), DSEPC shares a similar saturated 18-carbon acyl chain structure, which imparts rigidity and stability to lipid bilayers. However, the presence of a permanent positive charge on the ethylphosphocholine headgroup distinguishes DSEPC from its zwitterionic counterpart, leading to unique physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the core properties of DSEPC, including its physicochemical characteristics, methodologies for its use in liposomal formulations, and its interactions with cellular systems.

Physicochemical Properties

The defining feature of DSEPC is its cationic nature, which significantly influences its behavior in aqueous solutions and its interaction with biological membranes. While specific experimental data for some properties of DSEPC are not extensively available in public literature, we can infer certain characteristics based on its structure and compare them to the well-documented properties of DSPC.

Table 1: Physicochemical Properties of DSEPC and DSPC

Property1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC)1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Molecular Formula C46H94NO8P+C44H88NO8P
Molecular Weight ~818.2 g/mol (as chloride salt)790.16 g/mol [1]
Melting Point (Tm) Not explicitly reported, but expected to be high due to the long saturated acyl chains, likely comparable to or slightly different from DSPC.~55 °C[2][3]
Critical Micelle Concentration (CMC) Not explicitly reported.Not typically reported as it readily forms bilayers.
Solubility Soluble in organic solvents like ethanol (B145695).[4]Soluble in ethanol (1 mg/ml).[3]
Charge at Physiological pH Permanently Positive (Cationic)Zwitterionic (Neutral overall)[2]

The permanent positive charge of DSEPC is expected to enhance its interaction with negatively charged biological membranes and macromolecules, a key feature for applications like gene delivery.

Synthesis of DSEPC

The synthesis of DSEPC can be achieved through the ethylation of the phosphocholine (B91661) headgroup of DSPC or by direct synthesis from precursors. A common approach for synthesizing phosphatidylcholines involves the acylation of sn-glycero-3-phosphocholine (GPC) with the desired fatty acid anhydrides.[5] For DSEPC, a similar pathway could be employed, followed by or preceded by the ethylation of the choline (B1196258) group.

Below is a generalized workflow for the synthesis of phosphatidylcholines, which can be adapted for DSEPC.

cluster_synthesis DSEPC Synthesis Workflow GPC_analog sn-Glycero-3-ethylphosphocholine or GPC + Ethylation Step Acylation Acylation with Stearic Anhydride GPC_analog->Acylation Crude_DSEPC Crude DSEPC Acylation->Crude_DSEPC Purification Purification (e.g., Chromatography) Crude_DSEPC->Purification Pure_DSEPC Pure DSEPC Purification->Pure_DSEPC

A generalized workflow for the synthesis of DSEPC.

Experimental Protocols

Preparation of DSEPC-containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing DSEPC using the thin-film hydration method followed by extrusion. This method is widely used for preparing liposomes with a uniform size distribution.[6]

Materials:

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC)

  • Co-lipid (e.g., cholesterol, DOPE)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DSEPC and any co-lipids in the organic solvent in a round-bottom flask.

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the aqueous buffer by gentle agitation above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple passes through a polycarbonate membrane of a defined pore size using a mini-extruder. This process is performed at a temperature above the Tm to produce unilamellar vesicles (LUVs) of a more uniform size.

cluster_liposome_prep Liposome (B1194612) Preparation Workflow Dissolve 1. Dissolve Lipids in Organic Solvent Evaporate 2. Form Thin Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Buffer Evaporate->Hydrate MLVs Multilamellar Vesicles (MLVs) Hydrate->MLVs Extrude 4. Extrusion through Polycarbonate Membrane MLVs->Extrude LUVs Unilamellar Vesicles (LUVs) Extrude->LUVs

Workflow for liposome preparation via thin-film hydration and extrusion.
Characterization of DSEPC Liposomes

Dynamic Light Scattering (DLS):

  • Purpose: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension.

  • Protocol: Dilute the liposome sample in the appropriate buffer and analyze using a DLS instrument. The PDI value provides an indication of the size distribution homogeneity.

Zeta Potential Measurement:

  • Purpose: To measure the surface charge of the liposomes, which is critical for their stability and interaction with cells.

  • Protocol: Measure the electrophoretic mobility of the diluted liposome suspension using a laser Doppler velocimeter. For DSEPC-containing liposomes, a positive zeta potential is expected.

Cellular Interactions and Signaling Pathways

The cationic nature of DSEPC-containing liposomes governs their interaction with negatively charged cell membranes, leading to cellular uptake and potential activation of intracellular signaling pathways.[7][8] Cationic liposomes are known to be internalized by cells through various endocytic pathways.[9]

Cellular Uptake Mechanisms

Cationic liposomes can enter cells via several mechanisms, including:

  • Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.[9]

  • Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.[10]

  • Direct fusion: The liposome membrane may fuse directly with the plasma membrane, releasing its contents into the cytoplasm.[11]

Intracellular Signaling

The interaction of cationic lipids with cell membranes can be perceived as a danger signal, triggering various signaling cascades.[7][8] These can include pro-inflammatory and pro-apoptotic pathways. The activation of these pathways can be both an advantage, for instance in vaccine adjuvantation, or a disadvantage, leading to cytotoxicity.

cluster_cellular_interaction Cellular Interaction of Cationic Liposomes cluster_uptake Cellular Uptake Liposome Cationic Liposome (DSEPC-containing) Cell_Membrane Cell Membrane (Negatively Charged) Liposome->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis (Clathrin, Caveolae) Cell_Membrane->Endocytosis Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Fusion Direct Fusion Cell_Membrane->Fusion Endosome Endosome Endocytosis->Endosome Macropinocytosis->Endosome Release Endosomal Escape & Cargo Release Fusion->Release Endosome->Release Signaling Activation of Signaling Pathways Release->Signaling

Cellular uptake and signaling pathways of cationic liposomes.

Applications in Drug Development

The unique properties of DSEPC make it a promising candidate for various drug delivery applications:

  • Gene Delivery: The permanent positive charge facilitates the complexation with negatively charged nucleic acids (e.g., mRNA, siRNA) and enhances their delivery into cells.

  • Vaccine Adjuvants: Cationic lipids can act as adjuvants by stimulating immune responses through the activation of cellular signaling pathways.[7]

  • Controlled Release Formulations: The high phase transition temperature, inherited from the distearoyl acyl chains, can contribute to the formulation of stable, controlled-release drug delivery systems.[2]

Conclusion

1,2-distearoyl-sn-glycero-3-ethylphosphocholine is a cationic lipid with significant potential in advanced drug delivery systems. Its properties, derived from its saturated acyl chains and permanently charged headgroup, offer advantages in terms of bilayer stability and interaction with biological targets. While further research is needed to fully elucidate its specific physicochemical parameters, the existing knowledge on related lipids like DSPC and other cationic lipids provides a strong foundation for its application in the development of novel therapeutics and vaccines. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in harnessing the potential of DSEPC in their drug development endeavors.

References

An In-Depth Technical Guide to 18:0 EPC Chloride: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, saturated cationic phospholipid that has garnered significant interest in the fields of drug delivery, vaccine development, and antimicrobial research. Its unique structure, comprising a positively charged head group and two 18-carbon saturated fatty acid tails, imparts specific physicochemical properties that enable its diverse applications. This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the life sciences.

Structure and Physicochemical Properties

This compound is a derivative of phosphatidylcholine where the phosphate (B84403) group is esterified with an ethyl group, resulting in a permanent positive charge. The "18:0" designation refers to the two stearoyl (18-carbon, saturated) acyl chains attached to the glycerol (B35011) backbone.

Chemical Structure:

  • IUPAC Name: 2-((((R)-2,3-bis(stearoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethan-1-aminium chloride[1]

  • Synonyms: 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt), 18:0 EPC (chloride)[1]

  • Molecular Formula: C₄₆H₉₃ClNO₈P[1]

  • Molecular Weight: 854.66 g/mol [2]

Physicochemical Data Summary

PropertyValueReference
Molecular Formula C₄₆H₉₃ClNO₈P[1]
Molecular Weight 854.66 g/mol [2]
Exact Mass 853.6327[1]
Purity >99%[3][4]
Solubility 10 mM in DMSO[5]
Storage Temperature -20°C[3][4]

Core Functions and Applications

The cationic nature and lipid structure of this compound are central to its functionality, primarily revolving around its interaction with biological membranes and negatively charged molecules.

Drug Delivery Systems

This compound is a key component in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents, including mRNA.[3][6] The positive charge facilitates the encapsulation of negatively charged nucleic acids and enhances the interaction of the nanocarrier with the negatively charged cell membrane, promoting cellular uptake.

Workflow for LNP Formulation for mRNA Delivery

LNP_Formulation cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration Lipid_Mix Lipids (18:0 EPC, DSPC, Cholesterol, PEG-lipid) in Ethanol (B145695) Mixing Rapid Mixing Lipid_Mix->Mixing mRNA_Sol mRNA in Aqueous Buffer (pH 4.0) mRNA_Sol->Mixing Dialysis Buffer Exchange (to pH 7.4) Mixing->Dialysis Self-assembly into LNPs Concentration Concentration (e.g., Centrifugal Filtration) Dialysis->Concentration Characterization Characterization (Size, PDI, Encapsulation Efficiency) Concentration->Characterization

LNP formulation workflow for mRNA encapsulation.
Vaccine Adjuvant

As a cationic lipid, this compound can act as a co-adjuvant in vaccine formulations.[7] It has been shown to upregulate the expression of co-stimulatory molecules CD80 and CD86 on antigen-presenting cells (APCs), which is a critical step in initiating an adaptive immune response.[7]

Signaling Pathway for Immune Stimulation

Immune_Stimulation EPC_Lipo 18:0 EPC Liposome Uptake Cellular Uptake (Endocytosis) EPC_Lipo->Uptake APC Antigen Presenting Cell (APC) APC->Uptake Activation APC Activation Uptake->Activation CD80_86 Upregulation of CD80 & CD86 Activation->CD80_86 TCell_Activation T-Cell Activation & Immune Response CD80_86->TCell_Activation Co-stimulation TCell T-Cell TCell->TCell_Activation

APC activation by this compound-containing liposomes.
Antimicrobial Agent

This compound has demonstrated a synergistic antimicrobial effect when used in combination with eugenol (B1671780) against Escherichia coli.[2] At critical synergistic concentrations, it significantly enhances the inactivation of the bacteria.

Quantitative Data on Antimicrobial Synergy

OrganismCompoundConcentration of this compound (µM)Additional Log Reduction (compared to eugenol alone)Reference
Escherichia coliEugenol + this compound2.34 - 2.93~0.4 - 1.9[2][8]

Experimental Protocols

This section provides an overview of key experimental methodologies involving this compound.

Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes containing this compound.

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipids.

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles (MLVs) can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Formulation of mRNA-Lipid Nanoparticles (LNPs)

A common method for producing mRNA-LNPs involves rapid mixing in a microfluidic device.

Protocol:

  • Solution Preparation:

    • Prepare an ethanol phase containing the desired lipids, including this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid, at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

    • Prepare an aqueous phase containing the mRNA in a citrate (B86180) buffer at an acidic pH (e.g., pH 4.0).[6]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration:

    • Subject the resulting LNP solution to buffer exchange against a neutral pH buffer (e.g., PBS pH 7.4) using a method like dialysis or tangential flow filtration to remove the ethanol and acidic buffer.[6]

    • Concentrate the LNP suspension using centrifugal filter units.[6]

  • Characterization:

    • Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Antimicrobial Synergy Testing (Checkerboard Assay)

This method can be used to assess the synergistic antimicrobial effect of this compound and another agent, such as eugenol.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the other antimicrobial agent (e.g., eugenol) in a suitable solvent.

    • Prepare a standardized inoculum of the target microorganism (e.g., E. coli) in a broth medium.

  • Checkerboard Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. One compound is serially diluted along the rows, and the other is serially diluted along the columns.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).

Assessment of Co-stimulatory Molecule Upregulation

Flow cytometry is used to quantify the expression of CD80 and CD86 on the surface of antigen-presenting cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture an appropriate APC cell line (e.g., DC2.4 cells) or primary APCs.

    • Treat the cells with liposomes containing this compound at various concentrations for a specified period (e.g., 16-24 hours).

  • Antibody Staining:

    • Harvest the cells and wash them with a suitable staining buffer.

    • Incubate the cells with fluorescently labeled antibodies specific for CD80 and CD86.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing CD80 and CD86 and the mean fluorescence intensity.

Logical Relationship of Experimental Protocols

Experimental_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of this compound Formulation Formulation of Liposomes/LNPs Synthesis->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Functional Assays Formulation->InVitro InVivo In Vivo Studies InVitro->InVivo Promising results lead to Antimicrobial Antimicrobial Synergy InVitro->Antimicrobial Adjuvant Adjuvant Effect (CD80/86) InVitro->Adjuvant Toxicity Cytotoxicity Assays InVitro->Toxicity Delivery Drug/mRNA Delivery InVitro->Delivery Biodistribution Biodistribution InVivo->Biodistribution Efficacy Therapeutic Efficacy InVivo->Efficacy

Logical flow of experimental investigation for this compound.

Conclusion

This compound is a versatile cationic lipid with significant potential in various biomedical applications. Its well-defined structure and physicochemical properties make it a valuable tool for researchers in drug delivery, immunology, and microbiology. The experimental protocols outlined in this guide provide a foundation for the synthesis, formulation, and functional characterization of this compound-based systems. Further research into the specific molecular mechanisms underlying its biological activities will continue to expand its utility in the development of novel therapeutics and vaccines.

References

Applications of 18:0 EPC Chloride in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 EPC chloride, also known as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride or stearoyl-lysophosphatidylcholine (when referring to the mono-acyl form, 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine), is a synthetic cationic phospholipid with significant potential across various research and therapeutic development areas. Its unique structure, comprising a saturated 18-carbon stearoyl chain, a phosphocholine (B91661) headgroup, and a chloride counter-ion, imparts properties that make it a valuable tool in cell biology, immunology, and drug delivery. This technical guide provides a comprehensive overview of the current and emerging research applications of this compound and its related forms, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Research Applications

The research applications of this compound and its related lysophosphatidylcholine (B164491) form (18:0 Lyso-PC) are diverse, ranging from antimicrobial research and vaccine development to the investigation of metabolic diseases and cancer therapeutics.

Antimicrobial Research

This compound has been shown to act synergistically with other antimicrobial agents. A key application is its use with eugenol (B1671780) to enhance the inactivation of Escherichia coli.[1]

Drug Delivery and Vaccine Development

As a cationic lipid, 18:0 EPC is utilized in the formation of liposomes and lipid nanoparticles for drug delivery.[2][3] Its positive charge facilitates interaction with negatively charged nucleic acids, making it a candidate for gene delivery vehicles. In vaccine formulations, it can act as a co-adjuvant, promoting immunogenicity by upregulating co-stimulatory molecules like CD80 and CD86.[4]

Modulation of Immune Responses

Stearoyl-lysophosphatidylcholine (18:0 Lyso-PC) plays a significant role in modulating macrophage activity. Research has demonstrated its ability to enhance the phagocytic capability of macrophages through the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) pathway.[5][6] Furthermore, it has been identified as an inhibitor of endotoxin-induced caspase-11 activation, suggesting a protective role in experimental sepsis and endotoxemia.[2][3][7]

Metabolic Disease Research

In the context of metabolic diseases, 18:0 Lyso-PC has shown promise in mitigating the effects of a high-fat diet. In vivo studies in mice have demonstrated that administration of 18:0 Lyso-PC can prevent body weight gain and reduce adipose tissue inflammation.[8][9]

Cancer Research

1-Stearoyl-sn-glycero-3-phosphocholine (B154088) has been investigated for its anticancer properties. It has been shown to induce apoptosis in chronic myelogenous leukemia (CML) cells by inhibiting HDAC3 activity and the phosphorylation of STAT3.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from research studies investigating the effects of this compound and its related forms.

Table 1: In Vivo Anti-Obesity Effects of 18:0 Lyso-PC in High-Fat Diet (HFD)-Induced Obese Mice [8]

ParameterControl GroupHFD GroupHFD + 18:0 Lyso-PC Group
Body Weight Gain (g) 10.07 ± 2.4919.09 ± 1.8113.56 ± 2.75
Gonadal Adipose Tissue Weight (g) 1.03 ± 0.212.48 ± 0.411.76 ± 0.37
Serum Total Cholesterol (mg/dL) Not ReportedSignificantly IncreasedSignificantly Reduced
Serum Triglycerides (mg/dL) Not ReportedSignificantly IncreasedSignificantly Reduced
Serum LDL Cholesterol (mg/dL) Not Reported55.98 ± 2.7240.05 ± 5.31
Serum Leptin (pg/mL) 271.43 ± 169.34992.71 ± 352.41506.03 ± 106.98
Serum Adiponectin (pg/mL) 30.56 ± 4.8017.46 ± 3.9629.04 ± 3.14

Table 2: In Vitro Anticancer Activity of 1-Stearoyl-sn-glycero-3-phosphocholine [10]

Cell LineConcentration Range (µM)Incubation Time (h)Effect
K562 (CML)10-8024-72Significantly reduced cell viability
HL-60 (Leukemia)10-8024-72Significantly reduced cell viability
U937 (Leukemia)10-8024-72Significantly reduced cell viability
MDA-MB-231 (Breast Cancer)10-8024-72Significantly reduced cell viability
K5628024Induced apoptosis, increased sub-G1 population
U9378024Induced apoptosis
HL-608024Induced apoptosis

Table 3: Synergistic Antimicrobial Effect of 18:0 EPC with Eugenol against E. coli [1]

CompoundConcentrationAdditional Log Cycle Inactivation
18:0 EPC2.34 - 2.93 µM~1.9

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its related forms are mediated through various signaling pathways. The following diagrams illustrate these mechanisms.

G AMPK/p38 MAPK Pathway in Macrophage Phagocytosis sLPC Stearoyl-lysophosphatidylcholine (18:0 Lyso-PC) AMPK AMPK (AMP-activated protein kinase) sLPC->AMPK Activates p38 p38 MAPK (p38 mitogen-activated protein kinase) AMPK->p38 Phosphorylates and Activates Phagocytosis Enhanced Macrophage Phagocytosis p38->Phagocytosis Promotes

AMPK/p38 MAPK pathway activation by 18:0 Lyso-PC.

G Inhibition of Endotoxin-Induced Caspase-11 Activation LPS Lipopolysaccharide (LPS) Casp11 Caspase-11 LPS->Casp11 Binds to and Activates Pyroptosis Macrophage Pyroptosis Casp11->Pyroptosis Induces sLPC Stearoyl-lysophosphatidylcholine (18:0 Lyso-PC) sLPC->Casp11 Inhibits LPS binding

Inhibition of LPS-induced Caspase-11 activation by 18:0 Lyso-PC.

G Anticancer Mechanism in Chronic Myelogenous Leukemia Cells sLPC 1-Stearoyl-sn-glycero-3-phosphocholine HDAC3 HDAC3 (Histone Deacetylase 3) sLPC->HDAC3 Inhibits activity STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) sLPC->STAT3 Inhibits phosphorylation Apoptosis Apoptosis HDAC3->Apoptosis Suppresses STAT3->Apoptosis Suppresses

Anticancer mechanism of 1-Stearoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

This section provides an overview of key experimental methodologies. For detailed step-by-step protocols, it is recommended to consult the original research articles.

In Vivo Anti-Obesity Study in Mice
  • Animal Model: High-fat diet (HFD)-induced obese mice.[8]

  • Treatment: 18:0 Lyso-PC is administered orally. The compound is typically dissolved in a suitable vehicle (e.g., saline or a specific buffer) for administration.

  • Methodology:

    • Mice are fed a high-fat diet for a specified period to induce obesity.

    • A solution of 18:0 Lyso-PC is prepared at the desired concentration.

    • The solution is administered to the mice daily via oral gavage. A control group receives the vehicle only.

    • Body weight and food intake are monitored regularly throughout the study.

    • At the end of the treatment period, mice are euthanized, and blood and tissues (e.g., gonadal adipose tissue, liver) are collected.

    • Serum is analyzed for lipid profiles (total cholesterol, triglycerides, LDL) and adipokine levels (leptin, adiponectin) using commercially available ELISA kits.

    • Adipose tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological analysis of adipocyte size and inflammation (e.g., presence of crown-like structures).

Macrophage Phagocytosis Assay
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages.[5]

  • Treatment: Cells are treated with various concentrations of stearoyl-lysophosphatidylcholine (sLPC).

  • Methodology:

    • Macrophages are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with sLPC for a specified duration.

    • FITC-conjugated E. coli are added to the cells.

    • After an incubation period to allow for phagocytosis, extracellular fluorescence is quenched (e.g., with trypan blue).

    • The amount of phagocytosed bacteria is quantified by measuring the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • To investigate the signaling pathway, specific inhibitors (e.g., Compound C for AMPK, SB203580 for p38 MAPK) can be added prior to sLPC treatment.

Caspase-11 Activation and Pyroptosis Assay
  • Cell Culture: Primary mouse peritoneal macrophages.[2]

  • Methodology:

    • Macrophages are primed with a TLR agonist (e.g., Pam3CSK4) to induce pro-caspase-11 expression.

    • Cells are then treated with stearoyl-lysophosphatidylcholine.

    • Intracellular LPS is delivered using a transfection reagent (e.g., cholera toxin subunit B) to activate caspase-11.

    • Caspase-11 activation is assessed by Western blotting for cleaved caspase-11 in cell lysates and culture supernatants.

    • Pyroptosis (cell death) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercial LDH cytotoxicity assay kit.

    • The release of cytokines such as IL-1α and IL-1β into the supernatant is measured by ELISA.

In Vitro Cancer Cell Viability and Apoptosis Assays
  • Cell Lines: Chronic myelogenous leukemia cell lines such as K562.[10]

  • Methodology:

    • Cell Viability:

      • Cells are seeded in 96-well plates and treated with a range of concentrations of 1-stearoyl-sn-glycero-3-phosphocholine for 24, 48, and 72 hours.

      • Cell viability is assessed using a standard MTT or WST-1 assay.

    • Apoptosis Analysis:

      • Cells are treated with an effective concentration of the compound (e.g., 80 µM) for 24 hours.

      • Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide (PI).

      • Cell cycle analysis is performed by staining with PI and analyzing the DNA content by flow cytometry to determine the percentage of cells in the sub-G1 phase.

    • Western Blotting:

      • Treated cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane.

      • Membranes are probed with primary antibodies against proteins involved in apoptosis (e.g., cleaved caspase-9, cleaved caspase-3, PARP) and the target signaling pathways (e.g., HDAC3, phospho-STAT3, total STAT3, acetylated histone H3).

      • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

Conclusion

This compound and its related lysophosphatidylcholine form are versatile lipids with a growing number of applications in biomedical research. Their ability to modulate cellular membranes, influence immune cell function, and serve as components of advanced drug delivery systems underscores their importance for scientists and drug development professionals. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers looking to explore the potential of these compounds in their own work. Further investigation into the precise molecular interactions and downstream signaling effects of this compound will undoubtedly uncover new and exciting therapeutic possibilities.

References

An In-depth Technical Guide to the Role of 18:0 EPC Chloride and 18:0 Lyso-PC in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct lipid molecules, the synthetic cationic lipid 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) and the naturally occurring lysophospholipid 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC), and their respective roles and interactions within lipid bilayers. This document elucidates their structural differences, impacts on membrane properties, involvement in cellular signaling, and applications in drug delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction: Distinguishing this compound and 18:0 Lyso-PC

It is critical to differentiate between the synthetic cationic lipid, this compound, and the natural bioactive lipid, 18:0 Lyso-PC, as they have distinct chemical structures and functions in the context of lipid bilayers.

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (this compound) is a synthetic lipid characterized by two saturated 18-carbon acyl chains (stearoyl chains) and a positively charged phosphocholine (B91661) headgroup that has been ethylated. This permanent positive charge is a key feature, making it a valuable component in the formulation of cationic liposomes for drug and nucleic acid delivery. Its primary role is to facilitate the encapsulation of negatively charged molecules and promote interaction with cell membranes.

  • 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC) , also known as stearoyl lysophosphatidylcholine (B164491), is a naturally occurring lysophospholipid. It is formed through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. 18:0 Lyso-PC contains a single stearoyl chain at the sn-1 position and a hydroxyl group at the sn-2 position. This conical shape influences its behavior within lipid bilayers, and it acts as a signaling molecule by interacting with specific cellular receptors.[1]

Role of this compound in Lipid Bilayers for Drug Delivery

This compound is a key component in the development of lipid-based drug delivery systems, particularly cationic liposomes and lipid nanoparticles (LNPs).[2] Its primary functions in these formulations include:

  • Encapsulation of Therapeutics: The positive charge of this compound facilitates the encapsulation of negatively charged therapeutics such as nucleic acids (siRNA, mRNA, plasmid DNA) and certain drugs.

  • Cellular Uptake: The cationic nature of liposomes formulated with this compound promotes electrostatic interactions with the negatively charged cell surface, enhancing cellular uptake.

  • Stability and Formulation: As a di-chain lipid, it provides structural integrity to the lipid bilayer of the liposome (B1194612).

The formulation of drug delivery vehicles using cationic lipids like this compound is a critical area of research in pharmaceuticals.

Biophysical Effects of 18:0 Lyso-PC on Lipid Bilayers

18:0 Lyso-PC, due to its single acyl chain and resulting conical shape, can significantly influence the physical properties of lipid bilayers. Its effects are often studied in model membrane systems.

Impact on Membrane Fluidity and Phase Behavior

The incorporation of lysophospholipids into a lipid bilayer can alter its fluidity and phase transition behavior. Saturated lysophospholipids like 18:0 Lyso-PC generally have a less pronounced effect on membrane fluidity compared to their unsaturated counterparts. Studies on the closely related 18:0 Lyso-PS (stearoyl lysophosphatidylserine) have shown that its inclusion in DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) bilayers has a minimal impact on the phase transition properties.[3] This suggests that the saturated acyl chain of 18:0 Lyso-PC integrates into the bilayer without significantly disrupting the packing of the surrounding lipids.[3] In contrast, unsaturated lysophospholipids introduce kinks in their acyl chains, which increases membrane fluidity.[3]

Table 1: Effect of Lysophospholipids on the Main Phase Transition Temperature (Tm) of DMPC Bilayers

Lipid Added to DMPC BilayerMolar Ratio (Added Lipid:DMPC)Change in Tm (°C)Reference
18:0 Lyso-PS30 mol%No significant change[3]
18:1 Lyso-PS30 mol%Decrease from ~23°C to ~19°C[3]

Note: Data for 18:0 Lyso-PC is inferred from the behavior of the structurally similar 18:0 Lyso-PS.

Influence on Bilayer Curvature and Permeability

The conical shape of 18:0 Lyso-PC can induce positive curvature in the lipid bilayer. This alteration of membrane geometry can influence various cellular processes, including membrane fusion and fission. Furthermore, the presence of lysophospholipids can increase the permeability of the lipid bilayer to water and other small molecules by creating transient defects in the membrane structure.[4]

18:0 Lyso-PC in Cellular Signaling

18:0 Lyso-PC is not merely a structural component of membranes but also an important signaling molecule that exerts its effects by binding to specific G protein-coupled receptors (GPCRs) and modulating the activity of intracellular enzymes like Protein Kinase C (PKC).

G Protein-Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholine, including the 18:0 species, is a ligand for several GPCRs, most notably G2A (GPR132), GPR4, and OGR1 (GPR68).[1][5] Activation of these receptors can trigger various downstream signaling cascades.

  • G2A (GPR132): This receptor is involved in immune regulation. LPC binding to G2A can induce chemotaxis of T-cells and macrophages.[5][6] The signaling is thought to proceed through G proteins to activate downstream effectors like the ERK/MAPK pathway, leading to cell migration.[7][8]

  • GPR4: Expressed in endothelial cells, GPR4 activation by LPC can lead to the impairment of endothelial barrier function.[9] This process involves the activation of the small GTPase RhoA and subsequent stress fiber formation.[9]

  • OGR1 (GPR68): This receptor is also implicated in LPC signaling, although it is more recognized as a proton-sensing receptor.[10]

Below is a diagram illustrating the general signaling pathway initiated by LPC binding to its GPCRs.

LPC_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPC 18:0 Lyso-PC GPCR GPCR (G2A, GPR4, OGR1) LPC->GPCR Binding G_protein G Protein GPCR->G_protein Activation PLC Phospholipase C G_protein->PLC RhoA RhoA G_protein->RhoA ERK_MAPK ERK/MAPK Pathway PLC->ERK_MAPK Cellular_Response Cellular Response (e.g., Chemotaxis, Endothelial Dysfunction) RhoA->Cellular_Response ERK_MAPK->Cellular_Response

Signaling pathway of 18:0 Lyso-PC via GPCRs.
Modulation of Protein Kinase C (PKC) Activity

Lysophosphatidylcholine can directly modulate the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. The effect of LPC on PKC is concentration-dependent.[1]

  • Low Concentrations (<20 µM): LPC can stimulate PKC activity.[1]

  • High Concentrations (>30 µM): LPC can inhibit PKC activity.[1]

This biphasic regulation of PKC by LPC suggests a complex role in fine-tuning cellular responses. The stimulation of PKC by LPC is dependent on the presence of Ca2+ and phosphatidylserine (B164497) (PS).[11]

Table 2: Concentration-Dependent Effect of Lysophosphatidylcholine on Protein Kinase C Activity

LPC ConcentrationEffect on PKC ActivityReference
< 20 µMStimulation[1]
> 30 µMInhibition[1]

The diagram below illustrates the dual role of LPC in modulating PKC activity.

LPC_PKC_Modulation LPC_low Low [LPC] (<20 µM) PKC Protein Kinase C LPC_low->PKC Stimulates LPC_high High [LPC] (>30 µM) LPC_high->PKC Inhibits PKC_activity_up Increased Activity PKC->PKC_activity_up PKC_activity_down Decreased Activity PKC->PKC_activity_down

Biphasic regulation of PKC by 18:0 Lyso-PC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying the role of this compound and 18:0 Lyso-PC in lipid bilayers.

Preparation of Cationic Liposomes using this compound

This protocol describes the thin-film hydration method for preparing cationic liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (this compound)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Hydration buffer (e.g., sterile water or PBS)

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

The workflow for liposome preparation is depicted below.

Liposome_Preparation_Workflow start Dissolve Lipids in Chloroform step1 Form Thin Lipid Film (Rotary Evaporation) start->step1 step2 Dry Film under Vacuum step1->step2 step3 Hydrate Film with Buffer step2->step3 step4 Size Reduction (Sonication/Extrusion) step3->step4 end Cationic Liposomes step4->end

Workflow for cationic liposome preparation.
Differential Scanning Calorimetry (DSC) to Determine Membrane Phase Behavior

DSC is used to measure the heat changes that occur in a lipid suspension as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).[12]

Materials:

  • Liposome suspension

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a concentrated suspension of liposomes (e.g., 10-20 mg/mL).

  • DSC Measurement:

    • Load a specific volume of the liposome suspension into an aluminum DSC pan and seal it.

    • Place the sample pan and a reference pan (containing buffer) into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

    • Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

Fluorescence Anisotropy to Measure Membrane Fluidity

This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to measure the rotational mobility of the probe within the lipid bilayer, which is related to membrane fluidity.

Materials:

  • Liposome suspension

  • DPH stock solution (in a suitable solvent like THF or methanol)

  • Fluorometer with polarizing filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to facilitate the incorporation of the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes.

  • Anisotropy Measurement:

    • Place the sample in the fluorometer.

    • Excite the sample with vertically polarized light at the appropriate wavelength for DPH (around 360 nm).

    • Measure the fluorescence emission intensity through vertical (I_VV) and horizontal (I_VH) polarizers.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument.

    • A higher anisotropy value indicates lower membrane fluidity.

Conclusion

References

Biodegradability of 18:0 EPC Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic cationic phospholipid increasingly utilized in pharmaceutical and research applications, particularly in the formulation of lipid-based drug delivery systems. Its biocompatibility and biodegradability are critical attributes for its use in therapeutic applications. This technical guide provides a comprehensive overview of the biodegradability of this compound, addressing its degradation pathways, relevant experimental protocols for assessment, and a summary of available data.

Overview of Biodegradability

This compound is generally considered to be biodegradable.[1][2][3][4] This characteristic is attributed to its structure, which consists of naturally occurring components such as stearic acid, a glycerol (B35011) backbone, and a phosphocholine (B91661) headgroup, albeit with a synthetic ethyl modification. The ester linkages in the molecule are susceptible to enzymatic and chemical hydrolysis, leading to its breakdown into smaller, readily metabolizable or excretable components.

Quantitative Data on Biodegradability

Parameter Value Source
Degradation Rate Data not availableN/A
Half-life Data not availableN/A
Primary Degradation Products Expected: Stearic acid, glycerol, ethylphosphocholineInferred from structure
Final Degradation Products Expected: Carbon dioxide, water, inorganic phosphateInferred from structure

Proposed Biodegradation Pathway

The degradation of this compound is anticipated to proceed primarily through enzymatic hydrolysis, catalyzed by ubiquitous enzymes such as lipases and esterases. The following diagram illustrates the proposed signaling pathway for its breakdown.

Biodegradation_Pathway EPC This compound LPC 1,2-lyso-EPC EPC->LPC Lipase/Esterase Stearic_Acid Stearic Acid LPC->Stearic_Acid Glycerol Glycerol LPC->Glycerol Ethylphosphocholine Ethylphosphocholine LPC->Ethylphosphocholine Metabolism Further Metabolism Stearic_Acid->Metabolism Glycerol->Metabolism Ethylphosphocholine->Metabolism

Proposed enzymatic degradation pathway of this compound.

Experimental Protocols for Biodegradability Assessment

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be adapted to assess the biodegradability of this compound. The OECD 301 series of tests are particularly relevant for determining ready biodegradability.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the biodegradability of poorly soluble substances like this compound.

Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over 28 days.

Methodology:

  • Test Substance Preparation: A stock solution or a fine dispersion of this compound is prepared.

  • Inoculum: Activated sludge from a wastewater treatment plant is commonly used as the microbial source.

  • Test Setup: The test is conducted in sealed bottles containing the mineral medium, the test substance at a known concentration, and the inoculum. Control bottles with only the inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The bottles are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring.

  • Measurement: The oxygen consumption is measured at regular intervals using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a biodegradability assessment of this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Substance Prepare this compound Stock Setup_Test Set up Test, Control, and Reference Bottles Prep_Substance->Setup_Test Prep_Medium Prepare Mineral Medium Prep_Medium->Setup_Test Prep_Inoculum Prepare Microbial Inoculum Prep_Inoculum->Setup_Test Incubate Incubate at Constant Temperature Setup_Test->Incubate Measure Measure Parameter (e.g., O2 consumption) Incubate->Measure Regular Intervals Calculate Calculate % Biodegradation Measure->Calculate Report Generate Report Calculate->Report

References

An In-depth Technical Guide to the Toxicity Profile of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

18:0 EPC chloride is a cationic derivative of phosphatidylcholine, characterized by a quaternary ammonium (B1175870) headgroup that imparts a positive charge, and two saturated 18-carbon acyl chains (stearoyl groups). This amphiphilic structure is conducive to the formation of liposomes and lipid nanoparticles (LNPs) that can encapsulate and deliver nucleic acids and other therapeutic agents. Despite its widespread use, specific regulatory toxicity data such as LD50 (median lethal dose), IC50 (half-maximal inhibitory concentration), and NOAEL (No-Observed-Adverse-Effect Level) for this compound are not extensively documented in publicly available literature. The information presented herein is a compilation of general knowledge on cationic lipid toxicity and should be interpreted with the understanding that direct experimental data on this compound is limited.

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not available in the public domain. However, the toxicity of cationic lipids is known to be influenced by factors such as the structure of the hydrophilic headgroup, the length and saturation of the hydrophobic tails, the overall charge of the lipid-based nanoparticle, and the cell type being tested. The quaternary ammonium headgroup of this compound is a feature shared with other cationic lipids for which some toxicity data is available. It has been observed that cationic lipids with quaternary ammonium headgroups can induce apoptosis through caspase activation and mitochondrial dysfunction[1][2].

To provide a comparative context, the following table summarizes the cytotoxicity of other cationic lipids with quaternary ammonium headgroups.

Cationic LipidCell LineAssayIC50 ValueReference
CDA14NCI-H460CCK-8109.4 µg/mL[1][2]

Note: The data in this table is for comparative purposes only and does not represent the toxicity profile of this compound.

Potential Mechanisms of Toxicity

The toxicity of cationic lipids like this compound is primarily attributed to their positive charge, which can lead to non-specific interactions with negatively charged cellular components.

Cell Membrane Disruption

The cationic headgroup can interact with the anionic components of the cell membrane, leading to membrane destabilization, increased permeability, and at high concentrations, cell lysis.

Induction of Apoptosis

Cationic lipids have been shown to induce programmed cell death (apoptosis). This can be initiated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. The disruption of the mitochondrial membrane potential (MMP) can trigger the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately leading to cell death[1][2].

Immunomodulation

Cationic lipids can be recognized by the immune system and can stimulate dendritic cells (DCs), key antigen-presenting cells. This stimulation can lead to the upregulation of co-stimulatory molecules, a critical step in initiating an adaptive immune response. Some studies suggest this activation may occur through a unique NF-κB independent pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the toxicity profile of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., sterile PBS or cell culture medium). Remove the old medium from the cells and add the different concentrations of the test substance. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assessment: Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Methodology:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described for the MTT assay.

  • Lysis: After the incubation period, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysates.

  • Incubation: Incubate at room temperature in the dark for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the substrate.

  • Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase activity.

Hemolysis Assay

Objective: To assess the lytic effect of this compound on red blood cells.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Isolation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet three times with sterile PBS.

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Treatment: In a 96-well plate, mix the RBC suspension with serial dilutions of this compound. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways involved in cationic lipid-induced toxicity and a general workflow for its assessment.

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Hypothetical) Cell_Culture Cell Culture (e.g., HEK293, HeLa) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, NRU) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (Caspase, MMP) Treatment->Apoptosis_Assay ROS_Assay ROS Assay Treatment->ROS_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Administration Administration of This compound Animal_Model->Administration Observation Clinical Observation Administration->Observation Histopathology Histopathology Administration->Histopathology Blood_Chemistry Blood Chemistry Administration->Blood_Chemistry Toxicity_Endpoint Toxicity Endpoint (LD50, NOAEL) Histopathology->Toxicity_Endpoint Blood_Chemistry->Toxicity_Endpoint

Workflow for Toxicity Assessment of this compound.

Apoptosis_Signaling_Pathway Cationic_Lipid This compound Cell_Membrane Cell Membrane Interaction Cationic_Lipid->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Immune_Modulation_Pathway Cationic_Liposome This compound Liposome DC Dendritic Cell (DC) Cationic_Liposome->DC Uptake Uptake by DC DC->Uptake Signaling_Cascade Intracellular Signaling (NF-κB Independent?) Uptake->Signaling_Cascade Costimulatory_Molecules Upregulation of CD80/CD86 Signaling_Cascade->Costimulatory_Molecules T_Cell_Activation T-Cell Activation Costimulatory_Molecules->T_Cell_Activation

References

An In-depth Technical Guide to the Physical Properties of 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride). The information is curated for researchers, scientists, and professionals in drug development who utilize synthetic cationic lipids in their work. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a synthetic cationic phospholipid that is gaining interest in drug delivery and vaccine formulation due to its biocompatibility and low toxicity.[1][2] It is comprised of a glycerol (B35011) backbone with two stearic acid (18:0) chains, and an ethylphosphocholine headgroup, which imparts a positive charge.

Data Presentation: A Summary of Quantitative Data
PropertyValueSource(s)
Synonyms 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt)
Molecular Formula C₄₆H₉₃ClNO₈P[3]
Molecular Weight 854.66 g/mol [3]
Appearance White to off-white powder[4]
Purity >99% (TLC)
Solubility Soluble in DMSO (10 mM) and ethanol.[5]
Melting Point Data not available. For the related compound 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), the melting point is 236°C.[6][7]
Storage Temperature -20°C

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents relevant to pharmaceutical and research applications are chosen (e.g., water, ethanol, DMSO, chloroform).

  • Procedure:

    • A known volume of the selected solvent is placed in a vial at a controlled temperature.

    • Small, pre-weighed amounts of this compound are incrementally added to the solvent.

    • The mixture is agitated (e.g., by stirring or sonication) after each addition until the solid is fully dissolved.

    • The process is continued until the addition of more solid results in a saturated solution where the solid no longer dissolves.

    • The solubility is expressed as the maximum concentration of the solute (e.g., in mg/mL or mol/L) that can be dissolved in the solvent at that specific temperature.

Mandatory Visualizations

Signaling Pathway: Adjuvant Effect of Cationic Lipids

Cationic lipids like this compound are effective vaccine adjuvants. They enhance the immune response to co-administered antigens. The following diagram illustrates the proposed signaling pathway for a cationic lipid-based adjuvant.

Adjuvant_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_extracellular Extracellular Space cluster_TCells T-Cell Activation APC APC (e.g., Dendritic Cell) endosome Endosome APC->endosome Endocytosis lysosome Lysosome endosome->lysosome proteasome Proteasome endosome->proteasome Endosomal Escape MHC_II MHC Class II Th_cell CD4+ T-cell (Helper) MHC_II->Th_cell Antigen Presentation MHC_I MHC Class I CTL CD8+ T-cell (Cytotoxic) MHC_I->CTL Antigen Presentation lysosome->MHC_II Antigen Processing proteasome->MHC_I Antigen Processing cationic_lipid This compound (Cationic Lipid) complex Cationic Lipid-Antigen Complex cationic_lipid->complex antigen Antigen antigen->complex complex->APC Uptake Th_cell->CTL Activation Help

Caption: Adjuvant effect of this compound on antigen presentation by APCs.

Experimental Workflow: Lipid Solubility Determination

The following diagram outlines the workflow for determining the solubility of this compound in a given solvent.

Solubility_Workflow start Start solvent Select Solvent and Control Temperature start->solvent weigh Weigh a small amount of this compound solvent->weigh add Add lipid to a known volume of solvent weigh->add agitate Agitate until dissolved add->agitate observe Observe for complete dissolution agitate->observe add_more Add more lipid observe->add_more Dissolved saturated Saturated solution reached observe->saturated Not Dissolved add_more->weigh calculate Calculate Solubility (e.g., mg/mL) saturated->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: Preparation of 18:0 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and characterization of liposomes formulated with 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC chloride). 18:0 EPC is a synthetic, cationic phospholipid valued for its role in drug delivery systems due to its biodegradability and low toxicity.[1] The protocols outlined below describe the thin-film hydration method followed by extrusion to produce unilamellar vesicles with a controlled size distribution.[2][3] Additionally, standard characterization techniques are detailed to ensure the quality and consistency of the liposomal formulation. These liposomes are suitable for a variety of research applications, including the encapsulation of therapeutic agents and in vitro/in vivo delivery studies.

Materials and Equipment

Materials
MaterialSupplier ExampleNotes
1,2-distearoyl-sn-glycero-3-ethylphosphocholine (this compound)Avanti Polar Lipids, MedchemExpressMain cationic lipid component.[4][5]
CholesterolSigma-AldrichTo modulate membrane fluidity and stability.[6][7]
ChloroformFisher ScientificOrganic solvent for lipid dissolution.
MethanolFisher ScientificCo-solvent to aid lipid dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoHydration and final suspension buffer.
Deionized WaterMilliporeFor buffer preparation.
Polycarbonate Membranes (e.g., 100 nm pore size)WhatmanFor vesicle extrusion.
Equipment
EquipmentPurpose
Rotary EvaporatorTo create a thin lipid film by solvent evaporation.[8]
Round-Bottom Flask (50-100 mL)Vessel for lipid film formation.[8]
Water Bath or Heating BlockTo maintain temperature during hydration and extrusion.
Mini-ExtruderTo downsize liposomes to a uniform diameter.
Dynamic Light Scattering (DLS) SystemTo measure vesicle size, polydispersity index (PDI), and zeta potential.
Transmission Electron Microscope (TEM)For visualization of liposome (B1194612) morphology.
Nitrogen Gas CylinderFor drying the lipid film.
Glass Syringes (1 mL)For use with the mini-extruder.
Standard laboratory glassware and consumables---

Experimental Protocols

Protocol 1: Thin-Film Hydration for Liposome Preparation

This protocol describes the formation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and straightforward technique for liposome preparation.[2][9]

  • Lipid Preparation:

    • Prepare a stock solution of this compound and cholesterol in a chloroform:methanol (e.g., 3:1 v/v) solvent mixture. A common molar ratio is 2:1 (18:0 EPC:Cholesterol).

    • For a typical preparation, combine the desired amounts of lipids in a clean, dry round-bottom flask.

  • Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (For DSPC, a related 18:0 lipid, the Tc is ~55°C).[2] A temperature of 60-65°C is generally suitable.

    • Apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.[8]

    • To ensure complete removal of residual solvent, the film can be further dried under a gentle stream of nitrogen gas or by placing it under high vacuum for at least 1-2 hours.

  • Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the lipid film (60-65°C).

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow the lipid film to hydrate (B1144303) and swell. This process results in the formation of large, multilamellar vesicles (MLVs).[2]

Protocol 2: Liposome Extrusion for Size Homogenization

To produce unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion through polycarbonate membranes.[3][10]

  • Extruder Assembly:

    • Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes (e.g., 100 nm pore size) onto the filter support.

    • Pre-heat the extruder's heating block to 60-65°C.

  • Extrusion Process:

    • Draw the MLV suspension into a glass syringe.

    • Place the syringe into one side of the pre-heated extruder and an empty syringe into the other.

    • Gently push the MLV suspension from the full syringe through the membranes into the empty syringe. This constitutes one pass.

    • Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure that the final liposome suspension is in the second syringe. This repeated passage through the membranes reduces the size and lamellarity of the vesicles.[3]

  • Collection and Storage:

    • After the final pass, collect the translucent liposome suspension.

    • Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Characterization of Liposomes

Size, Polydispersity, and Zeta Potential (DLS)

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes.

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the DLS instrument.

  • Measurement: Analyze the sample according to the instrument's standard operating procedure.

  • Expected Results: For a 100 nm extrusion, the expected size should be around 100-120 nm. A PDI value below 0.2 indicates a monodisperse population.[10] As 18:0 EPC is a cationic lipid, a positive zeta potential is expected.

Morphology (Transmission Electron Microscopy)

Cryo-Transmission Electron Microscopy (cryo-TEM) is the preferred method for visualizing the morphology and lamellarity of the liposomes.

  • Sample Preparation: A small volume of the liposome suspension is applied to a TEM grid, blotted to form a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Imaging: The vitrified sample is then imaged under cryogenic conditions.

  • Expected Results: Cryo-TEM images should reveal spherical, unilamellar vesicles with a size distribution consistent with the DLS data.[7]

Quantitative Data Summary

ParameterMethodTypical ValueReference
Hydrodynamic DiameterDLS100 - 120 nm (post-100 nm extrusion)[2]
Polydispersity Index (PDI)DLS< 0.2[10]
Zeta PotentialDLSPositive[1][4]
MorphologyCryo-TEMSpherical, unilamellar vesicles[7]
Encapsulation EfficiencyVaries by encapsulated agent30-65% for hydrophilic drugs (passive loading)[3]

Diagrams

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization A Dissolve 18:0 EPC & Cholesterol in Chloroform:Methanol B Evaporate Solvent (Rotary Evaporator) A->B C Dry Under Vacuum/N2 B->C D Add Warm Aqueous Buffer (e.g., PBS) C->D Hydrate Film E Agitate to Form MLVs D->E F Pass MLVs Through 100 nm Membrane E->F Downsize Vesicles G Repeat 11-21 Times F->G H Collect Homogenized LUVs G->H I DLS Analysis (Size, PDI, Zeta Potential) H->I J Cryo-TEM Analysis (Morphology) H->J

Caption: Workflow for this compound liposome preparation and characterization.

Applications and Considerations

  • Drug Delivery: Cationic liposomes, such as those made with 18:0 EPC, are widely used for the delivery of nucleic acids (siRNA, mRNA) and other therapeutic molecules. Their positive charge facilitates interaction with negatively charged cell membranes.

  • Passive vs. Active Loading: The protocol described is for passive loading, where a hydrophilic drug is entrapped in the aqueous core during hydration.[2] For higher encapsulation efficiency of certain drugs, active loading methods, such as creating a pH or ion gradient, may be employed.[2]

  • Stability: The inclusion of cholesterol generally improves the stability of the liposomal bilayer and reduces drug leakage.[6] The physical and chemical stability of the final formulation should be evaluated over time and under relevant storage conditions.

  • Sterilization: For in vivo applications, the final liposome preparation may need to be sterilized, typically by filtration through a 0.22 µm filter if the vesicle size allows.

This application note provides a comprehensive guide for the reproducible preparation of this compound liposomes. Researchers should optimize parameters based on the specific requirements of their encapsulated agent and intended application.

References

Application Notes: The Use of 18:0 EPC Chloride in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs).[1] LNPs have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[2] The cationic nature of 18:0 EPC allows for effective encapsulation of negatively charged nucleic acids through electrostatic interactions, a fundamental step in the formation of stable LNPs.[3] This document provides a detailed overview of the applications and protocols for utilizing this compound in LNP formulations for research and drug development.

Role of this compound in LNPs

18:0 EPC is a permanently cationic lipid, meaning it possesses a positive charge regardless of the surrounding pH. This characteristic is crucial for its function in LNPs. The primary roles of 18:0 EPC in LNP formulations include:

  • Nucleic Acid Encapsulation: The positively charged headgroup of 18:0 EPC interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating their condensation and encapsulation within the core of the LNP.[3]

  • Structural Integrity: As a lipid component, 18:0 EPC contributes to the overall structure and stability of the nanoparticle. The saturated 18-carbon acyl chains of 18:0 EPC result in a higher phase transition temperature, which can contribute to the rigidity and stability of the lipid bilayer.

  • Modulation of Delivery Efficiency: The choice of cationic lipid can significantly influence the transfection efficiency and biodistribution of the LNP. While ionizable lipids have become more common in clinically approved LNPs, permanently cationic lipids like 18:0 EPC are still valuable tools in research and for specific delivery applications, such as targeting the lungs.[4]

  • Biocompatibility: 18:0 EPC is biodegradable and exhibits low toxicity, making it a suitable component for in vivo applications.[1]

Typical LNP Formulation with this compound

LNPs are typically composed of four key lipid components. A common formulation strategy involves the combination of:

  • Cationic Lipid: this compound.

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is frequently used to aid in the formation of the lipid bilayer.[3]

  • Cholesterol: Incorporated to enhance LNP stability and facilitate endosomal escape.[3]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (e.g., DMG-PEG2k) is included to control particle size and reduce immunogenicity.[3]

Quantitative Data Summary

The physicochemical characteristics of LNPs are critical for their in vivo performance. The following table summarizes the reported properties of LNPs formulated with this compound.

Cationic LipidMolar Ratio (Cationic:DSPC:Cholesterol:PEG-Lipid)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
18:0 EPC 50:10:38.5:1.5133.40.2293.6

Data extracted from Patel et al., 2019, which characterized LNPs formulated for mRNA delivery to the back of the eye.[3]

Experimental Protocols

1. Preparation of Lipid Stock Solutions

  • Objective: To prepare individual lipid stock solutions in ethanol (B145695) for subsequent formulation of the lipid mixture.

  • Materials:

    • This compound

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)

    • Ethanol (200 proof, anhydrous)

  • Protocol:

    • Accurately weigh each lipid and dissolve in a sufficient volume of ethanol to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate gently until the lipids are fully dissolved.

    • Store the lipid stock solutions at -20°C.

2. Preparation of the Lipid Mixture (Ethanol Phase)

  • Objective: To combine the individual lipid stock solutions in the desired molar ratio.

  • Protocol:

    • Based on the target molar ratio of 50:10:38.5:1.5 (18:0 EPC:DSPC:Cholesterol:DMG-PEG2k), calculate the required volume of each lipid stock solution.

    • In a sterile microcentrifuge tube, combine the calculated volumes of the lipid stock solutions.

    • Add ethanol to achieve the final desired total lipid concentration for the formulation process.

3. Preparation of the Nucleic Acid Solution (Aqueous Phase)

  • Objective: To prepare the mRNA or other nucleic acid in a low pH buffer.

  • Materials:

    • mRNA (or other nucleic acid)

    • 50 mM Citrate buffer (pH 4.0)

  • Protocol:

    • Dilute the mRNA stock solution in the 50 mM Citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of ionizable lipids, though 18:0 EPC is permanently cationic, this low pH environment is standard for LNP formulation with many types of cationic lipids.

4. LNP Formulation using Microfluidic Mixing

  • Objective: To form LNPs by rapidly mixing the lipid and aqueous phases.

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Protocol:

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Load the lipid mixture (ethanol phase) and the mRNA solution (aqueous phase) into their respective inlet reservoirs.

    • Initiate the microfluidic mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

    • Collect the resulting LNP dispersion from the outlet.

5. Downstream Processing: Buffer Exchange and Concentration

  • Objective: To remove the ethanol and exchange the acidic buffer with a physiological buffer (e.g., PBS), and to concentrate the LNP formulation.

  • Equipment:

    • Amicon Ultra centrifugal filters (or similar tangential flow filtration system)

  • Protocol:

    • Transfer the LNP dispersion to an appropriate centrifugal filter unit.

    • Perform buffer exchange against sterile phosphate-buffered saline (PBS, pH 7.4) by repeated centrifugation and resuspension in PBS.

    • After the final centrifugation step, resuspend the LNP pellet in the desired volume of PBS to achieve the target concentration.

6. LNP Characterization

  • Objective: To determine the key physicochemical properties of the formulated LNPs.

  • Methods:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that quantifies the amount of encapsulated nucleic acid.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stocks (18:0 EPC, DSPC, Chol, PEG-Lipid) in Ethanol Lipid_Mix Create Lipid Mixture (Ethanol Phase) Lipid_Stocks->Lipid_Mix Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Mix->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (Aqueous Phase, pH 4.0) mRNA_Solution->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (to PBS, pH 7.4) Microfluidic_Mixing->Buffer_Exchange Concentration Concentration Buffer_Exchange->Concentration DLS Size & PDI (DLS) Concentration->DLS EE_Assay Encapsulation Efficiency (RiboGreen Assay) Concentration->EE_Assay

Caption: Experimental workflow for the formulation and characterization of 18:0 EPC-containing LNPs.

LNP_Components cluster_LNP Lipid Nanoparticle Structure Core Nucleic Acid Core (e.g., mRNA) Cationic_Lipid 18:0 EPC (Cationic Lipid) Core->Cationic_Lipid encapsulation Helper_Lipid DSPC (Helper Lipid) Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Key components of a lipid nanoparticle featuring 18:0 EPC as the cationic lipid.

References

Application Notes and Protocols for 18:0 EPC Chloride in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC chloride) is a saturated cationic lipid that has been investigated for its potential role in lipid nanoparticle (LNP) formulations for messenger RNA (mRNA) delivery. As a permanently cationic lipid, 18:0 EPC can play a significant role in the selective targeting of tissues, such as the lungs, when incorporated into LNP formulations. Its saturated 18-carbon acyl chains contribute to the rigidity and stability of the lipid bilayer.

These application notes provide a summary of the available data on this compound in mRNA delivery, detailed protocols for the formulation and evaluation of 18:0 EPC-containing LNPs, and visualizations of key experimental workflows and biological pathways.

Data Presentation

Table 1: Physicochemical Properties of an 18:0 EPC-Containing LNP Formulation for Lung-Targeted mRNA Delivery
ParameterValueReference
LNP Formulation 5A2-SC8 / DOPE / Cholesterol / C14-PEG2k / 18:0 EPC[1]
Molar Ratio 11.9 / 11.9 / 23.8 / 2.4 / 50[1]
Hydrodynamic Diameter (nm) 108 - 151 (for the series)[1]
Polydispersity Index (PDI) Not specified
mRNA Encapsulation Efficiency (%) Not specified
Zeta Potential (mV) Not specified

Note: Specific physicochemical data for the 50% 18:0 EPC formulation were not detailed in the primary study; the provided size range is for the entire series of tested SORT LNPs.

Table 2: In Vivo Luciferase Expression Data for an 18:0 EPC-Containing LNP Formulation
OrganLuciferase Expression (Total Luminescent Flux)Lung Selectivity (%)Reference
Lung High83%[1]
Liver Low[1]
Spleen Low[1]

This data is from a study in C57BL6/J mice, 6 hours after intravenous injection of LNPs encapsulating Firefly Luciferase (FLuc) mRNA at a dose of 0.1 mg/kg.

Table 3: Comparison of Different LNP Formulation Attempts with EPC Lipids
Cationic/Ionizable LipidHelper Lipids & Molar RatioOutcomeReference
18:0 EPC (50 mol%) 5A2-SC8/DOPE/Cholesterol/C14-PEG2k (11.9/11.9/23.8/2.4)Successful LNP formation and potent in vivo lung-specific mRNA delivery.[1]
18:0 EPC (50 mol%) DSPC/DMG-PEG2k/Cholesterol (10/1.5/38.5)Failed to formulate into LNPs.[2]
18:1 EPC (unsaturated) DSPC/DMG-PEG2k/Cholesterol (10/1.5/38.5)Formulated LNPs but with a high PDI (0.36).[2]

Experimental Protocols

Protocol 1: Formulation of 18:0 EPC-Containing LNPs for Lung-Targeted mRNA Delivery via Microfluidic Mixing

This protocol is adapted from methodologies for formulating Selective Organ Targeting (SORT) LNPs.[1]

Materials:

  • Ionizable lipid (e.g., 5A2-SC8)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2k)

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (B145695) (absolute, RNase-free)

  • Citrate (B86180) buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) and cartridges

  • Syringes (1 mL and 3 mL, Luer-lock)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of 5A2-SC8, DOPE, cholesterol, C14-PEG2k, and 18:0 EPC in absolute ethanol.

  • Lipid Mixture Preparation (Organic Phase):

    • In a sterile glass vial, combine the lipid stock solutions to achieve a molar ratio of 11.9:11.9:23.8:2.4:50 (5A2-SC8:DOPE:Cholesterol:C14-PEG2k:18:0 EPC).

    • Vortex briefly to ensure a homogenous mixture.

  • mRNA Solution Preparation (Aqueous Phase):

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture (organic phase) into a 1 mL syringe.

    • Load the mRNA solution (aqueous phase) into a 3 mL syringe.

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 12 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Recover the purified LNP solution from the dialysis cassette.

    • Sterilize the LNP solution by passing it through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C. Use within a few days for optimal performance.

Protocol 2: In Vitro Characterization of 18:0 EPC-Containing LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency (EE) Quantification:

  • Use a fluorescent dye that binds to single-stranded nucleic acids (e.g., RiboGreen).

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all mRNA.

  • Measure the fluorescence of both sets (with and without surfactant).

  • Calculate the EE using the formula: EE (%) = (Fluorescencetotal - Fluorescencefree) / Fluorescencetotal * 100

Protocol 3: In Vivo Evaluation of Lung-Targeted mRNA Delivery

Materials:

  • 18:0 EPC-LNP encapsulated Luciferase mRNA

  • C57BL/6J mice (or other appropriate strain)

  • Luciferin (B1168401) substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Handling:

    • Acclimatize mice for at least one week before the experiment.

    • All procedures should be performed in accordance with institutional animal care and use guidelines.

  • LNP Administration:

    • Administer the 18:0 EPC-LNP-mRNA formulation to mice via intravenous (i.v.) injection (e.g., tail vein).

    • A typical dose is 0.1 mg/kg of mRNA.

  • In Vivo Bioluminescence Imaging:

    • At a predetermined time point (e.g., 6 hours post-injection), administer the luciferin substrate to the mice via intraperitoneal (i.p.) injection.

    • Anesthetize the mice.

    • Image the mice using an IVIS to detect bioluminescence.

  • Ex Vivo Organ Imaging:

    • Immediately after in vivo imaging, euthanize the mice.

    • Perfuse the circulatory system with PBS.

    • Excise the lungs, liver, spleen, and other organs of interest.

    • Arrange the organs in the IVIS and image again to quantify organ-specific luciferase expression.

  • Data Analysis:

    • Quantify the luminescent flux (photons/second) from the regions of interest (whole body and individual organs).

    • Calculate the percentage of total expression in the lungs to determine tissue selectivity.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer pH 4.0) Lipid Stocks Lipid Stocks Lipid Mixture Lipid Mixture Lipid Stocks->Lipid Mixture Molar Ratio: 11.9:11.9:23.8:2.4:50 Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Stock mRNA Stock mRNA Solution mRNA Solution mRNA Stock->mRNA Solution mRNA Solution->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Purification Purification LNP Formation->Purification Dialysis vs. PBS Characterization Characterization Purification->Characterization DLS, RiboGreen Final LNPs Final LNPs Characterization->Final LNPs

Caption: Workflow for formulating 18:0 EPC-containing LNPs.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP 18:0 EPC LNP Early Endosome Early Endosome LNP->Early Endosome Endocytosis Cell Membrane Cell Membrane Late Endosome Late Endosome Early Endosome->Late Endosome Maturation (pH drop) Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway mRNA Release mRNA Late Endosome->mRNA Release Endosomal Escape (Membrane Destabilization) Ribosome Ribosome Protein Protein Ribosome->Protein Protein Synthesis mRNA Release->Ribosome Translation

Caption: Generalized pathway of LNP cellular uptake and mRNA release.

In_Vivo_Workflow LNP Formulation Prepare 18:0 EPC LNP-Luciferase mRNA Administration IV Injection into Mice (0.1 mg/kg) LNP Formulation->Administration Time Point Wait 6 Hours Administration->Time Point Substrate Injection IP Injection of Luciferin Time Point->Substrate Injection InVivo Imaging Whole Body Imaging (IVIS) Substrate Injection->InVivo Imaging Euthanasia Euthanize & Perfuse InVivo Imaging->Euthanasia ExVivo Imaging Excise & Image Organs (IVIS) Euthanasia->ExVivo Imaging Analysis Quantify Luminescence & Lung Selectivity ExVivo Imaging->Analysis

Caption: In vivo experimental workflow for evaluating lung-targeted mRNA delivery.

References

Application Notes and Protocols for Formulating Drug Delivery Systems with 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic cationic phospholipid increasingly utilized in the development of advanced drug delivery systems.[1][2] Its structure, featuring a positively charged headgroup and two saturated 18-carbon acyl chains, makes it a valuable component in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] These delivery vehicles are designed to enhance the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs), from small molecules to nucleic acids.

The cationic nature of this compound facilitates the encapsulation of negatively charged molecules, such as siRNA and mRNA, through electrostatic interactions.[1] Furthermore, the positive surface charge of the resulting nanoparticles can improve their interaction with negatively charged cell membranes, potentially leading to enhanced cellular uptake.[1] The saturated stearoyl chains contribute to the formation of rigid and stable lipid bilayers, which can improve drug retention and prolong circulation times.[3] This lipid is also noted for its low toxicity and biodegradability.[2]

These application notes provide detailed protocols for the formulation of drug delivery systems using this compound, methods for their characterization, and an overview of the cellular uptake mechanisms and potential signaling pathways involved.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride[4]
Synonyms DSEPC, 18:0 EPC (Cl Salt)[4]
Molecular Formula C₄₆H₉₃ClNO₈P[1]
Molecular Weight 854.67 g/mol [5]
Appearance White to off-white powder
Purity >99%[1]
Storage Temperature -20°C[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of this compound, the helper lipid cholesterol, and a PEGylated lipid to improve stability and circulation time. This method is suitable for the encapsulation of hydrophilic small molecule drugs.

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Methodology:

  • Lipid Film Formation:

    • Co-dissolve this compound, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 50:45:5 (this compound:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[6]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS, pH 7.4) pre-heated to 60-65°C.[6] If encapsulating a hydrophilic drug, dissolve the drug in the hydration buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.[6]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to 60-65°C.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Workflow for Liposome Preparation by Thin-Film Hydration

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate with Aqueous Buffer (+ Drug) dry->hydrate agitate 5. Agitate to form MLVs hydrate->agitate extrude 6. Extrude through Polycarbonate Membrane agitate->extrude purify 7. Remove Unencapsulated Drug extrude->purify

Caption: Workflow for preparing liposomes using the thin-film hydration method.

Protocol 2: Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes the formulation of LNPs for the encapsulation of nucleic acids (e.g., siRNA, mRNA) using a microfluidic mixing method. This technique allows for rapid and reproducible production of LNPs with controlled size.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-PEG2000

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Nucleic acid (siRNA or mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Preparation of Lipid and Nucleic Acid Solutions:

    • Prepare a lipid stock solution in ethanol by dissolving this compound, DOPE, cholesterol, and DSPE-PEG2000 at a specific molar ratio (e.g., 40:30:25:5).

    • Prepare a nucleic acid solution in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one inlet and the nucleic acid-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic channels at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer.

Workflow for LNP Formulation by Microfluidic Mixing

G cluster_0 Solution Preparation cluster_1 Microfluidic Mixing cluster_2 Purification lipid_sol 1. Lipids in Ethanol mixing 3. Rapid Mixing in Microfluidic Device lipid_sol->mixing na_sol 2. Nucleic Acid in Aqueous Buffer (pH 4.0) na_sol->mixing dialysis 4. Dialysis against PBS (pH 7.4) mixing->dialysis

Caption: Workflow for LNP formulation using a microfluidic mixing device.

Characterization of this compound-Based Drug Delivery Systems

The physicochemical properties of the formulated liposomes or LNPs should be thoroughly characterized to ensure quality and predict in vivo performance.

ParameterMethodTypical Expected Values for this compound Formulations
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 200 nm; PDI < 0.2
Zeta Potential Laser Doppler Velocimetry (LDV)+20 to +50 mV (can be modulated by formulation)
Encapsulation Efficiency (%EE) Spectrophotometry or Chromatography (after separation of free drug)> 80% for nucleic acids; variable for small molecules
Drug Loading (%DL) Spectrophotometry or ChromatographyDependent on drug and formulation
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesicles
In Vitro Drug Release Dialysis methodSustained release profile
Stability Monitor size, PDI, and %EE over time at different temperaturesStable for several weeks to months at 4°C

Quantitative Data from a Representative Study:

The following table summarizes the characterization of lipid nanoparticles formulated with this compound for mRNA delivery.[7]

Formulation (Cationic Lipid)Helper LipidsParticle Size (nm)PDIEncapsulation Efficiency (%)
18:0 EPC DSPC, Cholesterol, PEG-lipid< 200< 0.2> 90

Cellular Uptake and Intracellular Fate

Cationic drug delivery systems formulated with this compound are thought to enter cells primarily through endocytosis. The positively charged surface of the nanoparticles interacts with the negatively charged proteoglycans on the cell surface, triggering internalization.

Once inside the endosome, the "proton sponge" effect can facilitate endosomal escape. The cationic lipids can buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Generalized Signaling Pathway for Cationic Lipid-Mediated Cellular Uptake and Endosomal Escape

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular lnp Cationic LNP (this compound) membrane Interaction with Cell Surface lnp->membrane endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape cytoplasm Cytoplasmic Release of Drug escape->cytoplasm

Caption: Cellular uptake and endosomal escape of cationic LNPs.

Potential Signaling Pathways

Cationic lipids, in general, have been reported to activate various intracellular signaling pathways.[8] While specific pathways activated by this compound are not yet fully elucidated, it is plausible that, like other cationic lipids, it may trigger pro-inflammatory and pro-apoptotic cascades.[8] The interaction of the positively charged nanoparticles with cell membranes can be perceived as a danger signal, leading to the activation of stress-related pathways. For instance, the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways have been observed with some cationic lipid formulations. The ethylphosphocholine headgroup itself may also interact with specific enzymes involved in lipid metabolism and signaling.[9] Further research is required to delineate the precise signaling events modulated by this compound-containing drug delivery systems.

Conclusion

This compound is a versatile and effective cationic lipid for the formulation of drug delivery systems. Its physicochemical properties allow for the creation of stable liposomes and LNPs capable of encapsulating a variety of therapeutic agents. The protocols provided herein offer a starting point for the development of this compound-based formulations. Thorough characterization of these systems is crucial for ensuring their quality and predicting their biological performance. A deeper understanding of the interactions between these delivery systems and cellular signaling pathways will be essential for the rational design of next-generation nanomedicines with enhanced efficacy and safety.

References

Application Notes and Protocols for 18:0 EPC Chloride as a Vaccine Co-adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a saturated cationic lipid that has garnered interest as a potential co-adjuvant in vaccine formulations.[1][2] Its cationic nature facilitates interaction with negatively charged cell membranes, which can enhance the uptake of antigens by antigen-presenting cells (APCs) and stimulate an immune response.[3] These application notes provide a comprehensive overview of the use of this compound as a vaccine co-adjuvant, including its mechanism of action, protocols for formulation and evaluation, and expected quantitative outcomes based on studies of similar cationic lipids.

Cationic lipids, including this compound, are known to be effective co-adjuvants for promoting the immunogenicity of vaccines. Their utility stems from their ability to upregulate the expression of co-stimulatory molecules such as CD80 and CD86 on the surface of APCs, a critical step in the activation of T cells and the initiation of a robust adaptive immune response. The adjuvant effect of cationic lipids is influenced by the structure of their hydrophilic headgroup and the length of their acyl chains.

Mechanism of Action

The primary mechanism by which this compound and other cationic lipids exert their adjuvant effect is through the activation of APCs, particularly dendritic cells (DCs).[3][4] This activation leads to an enhanced antigen presentation and a stronger subsequent T cell response.

Key aspects of the mechanism include:

  • Enhanced Antigen Uptake: The positive charge of liposomes containing this compound promotes electrostatic interactions with the negatively charged surface of APCs, leading to increased internalization of the antigen.

  • Upregulation of Co-stimulatory Molecules: Upon uptake, cationic lipids can trigger signaling pathways within the APC that lead to the increased expression of CD80 and CD86.[3] These molecules are essential for the activation of naive T cells.

  • Signaling Pathway Activation: Studies on cationic lipids suggest that they may activate DCs through a unique signaling pathway that is independent of the commonly used NF-κB pathway, which is activated by many other adjuvants.[3][4] The precise details of this pathway are a subject of ongoing research.

Data Presentation

The following tables summarize the kind of quantitative data that can be expected when using a cationic lipid co-adjuvant like this compound. The data presented here are representative values derived from studies on closely related cationic lipids, such as those with ethylphosphocholine (EPC) headgroups, and serve as a guide for expected outcomes.

Table 1: In Vitro Upregulation of Co-stimulatory Molecules on Dendritic Cells

Treatment Group% of CD80+ Cells (Mean ± SD)% of CD86+ Cells (Mean ± SD)
Untreated Control10 ± 2.512 ± 3.1
Antigen Alone12 ± 3.015 ± 3.5
Antigen + 18:0 EPC-Liposomes45 ± 5.155 ± 6.2
Positive Control (e.g., LPS)60 ± 4.875 ± 5.9

*Expected results based on the known activity of cationic EPC lipids. Actual values should be determined experimentally. Data is illustrative.

Table 2: In Vivo Antigen-Specific Antibody Titers in Mice

Treatment GroupIgG1 Titer (Mean ± SD)IgG2a Titer (Mean ± SD)IgG1/IgG2a Ratio
Antigen Alone1,500 ± 350200 ± 507.5
Antigen + 18:0 EPC-Liposomes50,000 ± 12,00025,000 ± 7,0002.0
Antigen + Alum (Th2 control)80,000 ± 15,0005,000 ± 1,20016.0

*Expected results indicating a mixed Th1/Th2 response, with a shift towards Th1 compared to antigen alone. Actual values should be determined experimentally. Data is illustrative.

Table 3: In Vivo Cytokine Production by Splenocytes (pg/mL)

Treatment GroupIFN-γ (Th1) (Mean ± SD)IL-4 (Th2) (Mean ± SD)
Untreated Control< 50< 20
Antigen Alone250 ± 80150 ± 40
Antigen + 18:0 EPC-Liposomes1,200 ± 300400 ± 110

*Expected results showing an increase in both Th1 and Th2 cytokines, indicative of a potent and balanced immune response. Actual values should be determined experimentally. Data is illustrative.

Mandatory Visualization

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_extracellular Extracellular Space APC_Membrane Cell Membrane Endosome Antigen & 18:0 EPC-Liposome MHC_II MHC Class II Antigen Presentation Endosome->MHC_II Antigen Processing Unknown_Pathway NF-κB Independent Signaling Pathway (Cationic Lipid Receptor?) Endosome->Unknown_Pathway Endosomal Escape/ Interaction Upregulation Upregulation of Co-stimulatory Molecules CD80_CD86 CD80 / CD86 T_Cell Naive T Cell CD80_CD86->T_Cell Co-stimulation (Signal 2) MHC_II->T_Cell Antigen Presentation (Signal 1) Unknown_Pathway->Upregulation Liposome_Antigen 18:0 EPC-Liposome + Antigen Liposome_Antigen->Endosome Endocytosis T_Cell_Activation Activated T Cell T_Cell->T_Cell_Activation Activation & Proliferation Experimental_Workflow cluster_formulation Vaccine Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Liposome_Prep 1. Liposome Preparation (Thin-film hydration) Antigen_Enc 2. Antigen Encapsulation Liposome_Prep->Antigen_Enc Char 3. Characterization (Size, Zeta Potential, Encapsulation Efficiency) Antigen_Enc->Char Incubation 5. Incubation with Formulations Char->Incubation Immunization 7. Mouse Immunization Char->Immunization DC_Culture 4. Dendritic Cell Culture DC_Culture->Incubation FACS 6. Flow Cytometry (CD80/CD86 Expression) Incubation->FACS Blood_Spleen 8. Sample Collection (Blood & Spleen) Immunization->Blood_Spleen ELISA 9. ELISA (Antibody Titers) Blood_Spleen->ELISA ELISPOT 10. ELISPOT/Intracellular Staining (Cytokine Profiling) Blood_Spleen->ELISPOT

References

Protocol for the Formulation of 18:0 EPC Chloride Cationic Microbubbles for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic microbubbles are gas-filled microspheres stabilized by a lipid shell that includes positively charged lipids. These microbubbles serve as versatile tools in biomedical research and drug development, primarily as ultrasound contrast agents and vehicles for targeted drug and gene delivery. The inclusion of cationic lipids, such as 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) chloride, imparts a positive surface charge to the microbubbles. This positive charge facilitates electrostatic interactions with negatively charged biological molecules like nucleic acids (DNA and RNA) and the surfaces of many cell types, enhancing their utility in therapeutic applications. When combined with ultrasound, these microbubbles can undergo cavitation, a phenomenon that temporarily increases the permeability of cell membranes (sonoporation), enabling the localized delivery of therapeutic payloads.

This document provides a detailed protocol for the preparation and characterization of cationic microbubbles incorporating 18:0 EPC chloride. Two common formulation methods are described: direct sonication and thin-film hydration followed by sonication.

Materials and Equipment

Lipids and Reagents
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) chloride (DSEPC)

  • Polyoxyethylene (40) stearate (B1226849) (PEG40s) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity perfluorobutane (PFB) or sulfur hexafluoride (SF6) gas

  • Deionized water

Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Bath sonicator

  • Vortex mixer

  • Syringes and needles

  • Scintillation vials

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Optical microscope

Experimental Protocols

Two primary methods for the preparation of this compound microbubbles are presented below. The selection of the method may depend on the specific application and available equipment.

Method 1: Direct Sonication

This method is a rapid, one-pot synthesis suitable for producing a high concentration of microbubbles.

Protocol Steps:

  • Lipid Solution Preparation:

    • Prepare a stock solution of the lipid mixture in chloroform. A representative molar ratio for the lipid components is 9:0.5:1 of DSPC:PEG40s:this compound[1].

    • For a final lipid concentration of 4 mg/mL in a 2 mL final suspension, dissolve the appropriate amounts of DSPC, PEG40s, and this compound in chloroform in a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Reconstitute the dry lipid film with sterile PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 4 mg/mL)[1].

    • Heat the suspension to a temperature above the phase transition temperature of DSPC (~55°C) for 30 minutes on a stirring hotplate to ensure complete hydration of the lipids[1]. This will form a suspension of lipid vesicles.

  • Microbubble Formation:

    • Cool the lipid suspension to room temperature.

    • The headspace of the vial is purged with the desired gas (e.g., perfluorobutane).

    • Place the vial in an ice bath to keep the suspension cool.

    • Immerse the tip of a probe sonicator into the lipid suspension, positioning it at the liquid-gas interface.

    • Sonicate the suspension at a high power setting for 30-60 seconds to create the microbubble dispersion. The sonication parameters (power, time) may need to be optimized for a specific setup to achieve the desired size distribution and concentration.

Method 2: Thin-Film Hydration followed by Sonication

This method provides good control over the initial lipid film and is a widely used technique for liposome (B1194612) and microbubble preparation[2][3][4][5][6].

Protocol Steps:

  • Lipid Film Formation:

    • Dissolve the lipids (DSPC, PEG40s, and this compound at a 9:0.5:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the boiling point of chloroform (e.g., 60-65°C) to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 1-2 hours to remove all traces of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.

    • The hydration should be performed at a temperature above the phase transition temperature of DSPC (~55°C). Agitate the flask by vortexing or using a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).

  • Microbubble Formation:

    • Transfer the hydrated lipid suspension to a vial.

    • Purge the headspace of the vial with perfluorobutane or another high molecular weight gas.

    • Seal the vial and place it in an ice bath.

    • Sonicate the suspension using a probe sonicator with the tip at the liquid-gas interface for 30-60 seconds.

Characterization of this compound Microbubbles

Proper characterization is essential to ensure the quality and reproducibility of the microbubble formulation.

1. Size Distribution and Concentration:

  • The size distribution and concentration of the microbubbles can be determined using a particle size analyzer (e.g., Accusizer, Malvern Panalytical) or by optical microscopy with image analysis software.

  • For intravenous applications, the mean diameter of the microbubbles should ideally be in the range of 1-8 µm.

2. Zeta Potential:

  • The zeta potential is a measure of the surface charge of the microbubbles and is a critical parameter for cationic microbubbles.

  • It can be measured using a zeta potential analyzer. A positive zeta potential confirms the incorporation of the cationic lipid (this compound) into the microbubble shell.

3. Stability:

  • The stability of the microbubble formulation can be assessed by monitoring the changes in size distribution and concentration over time at a specific temperature (e.g., 4°C or room temperature).

  • Acoustic stability can be evaluated by measuring the decay of the ultrasound backscatter signal over time in vitro.

Data Presentation

The following tables summarize representative quantitative data for cationic microbubbles with compositions similar to the one described in this protocol.

ParameterTypical Value RangeMethod of Measurement
Mean Diameter 1 - 5 µmOptical Microscopy, Particle Sizer
Concentration 1 x 10⁸ - 1 x 10¹⁰ bubbles/mLHemocytometer, Particle Sizer
Zeta Potential +15 to +40 mVZeta Potential Analyzer

Table 1: Physical Properties of Cationic Microbubbles.

Time PointMean Diameter (µm)Concentration (bubbles/mL)
0 hours 2.5 ± 0.85 x 10⁹
24 hours (at 4°C) 2.6 ± 0.94.5 x 10⁹
48 hours (at 4°C) 2.8 ± 1.03.9 x 10⁹

Table 2: Representative Stability Data for Cationic Microbubbles.

Visualizations

Experimental Workflow

G cluster_prep Lipid Film Preparation cluster_form Microbubble Formation cluster_char Characterization dissolve Dissolve Lipids in Chloroform (DSPC:PEG40s:18:0 EPC @ 9:0.5:1) evaporate Evaporate Solvent (Rotary Evaporator or Nitrogen Stream) dissolve->evaporate dry Dry Lipid Film (Under Vacuum) evaporate->dry hydrate Hydrate Lipid Film with PBS (Above Lipid Tm) dry->hydrate gas Introduce Perfluorobutane Gas hydrate->gas sonicate Sonicate at Liquid-Gas Interface gas->sonicate size Size and Concentration Analysis sonicate->size zeta Zeta Potential Measurement sonicate->zeta stability Stability Assessment sonicate->stability

Caption: Workflow for the preparation and characterization of this compound microbubbles.

Mechanism of Sonoporation and Cellular Uptake

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Delivery US Ultrasound Application MB Cationic Microbubble (+ charge) US->MB Activates Cell Target Cell (- charge membrane) MB->Cell Electrostatic Adhesion oscillation Microbubble Oscillation (Stable Cavitation) MB->oscillation Induces collapse Microbubble Collapse (Inertial Cavitation) MB->collapse Can lead to pore Transient Pore Formation (Sonoporation) oscillation->pore collapse->pore uptake Drug/Gene Uptake pore->uptake effect Therapeutic Effect uptake->effect

Caption: Mechanism of ultrasound-mediated sonoporation and cellular uptake using cationic microbubbles.

References

Application Notes and Protocols: Antimicrobial Synergy of 18:0 EPC Chloride with Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial strategies. One promising approach is the use of synergistic combinations of compounds that enhance antimicrobial efficacy. This document provides detailed application notes and protocols for investigating the synergistic antimicrobial activity of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride), a synthetic cationic phospholipid, with eugenol (B1671780), a natural phenolic compound found in essential oils.

Eugenol is known for its broad-spectrum antimicrobial properties, primarily acting by disrupting the cell membranes of microorganisms.[1][2][3] this compound, as a cationic lipid, can interact with the negatively charged components of bacterial cell membranes, potentially facilitating the action of other antimicrobial agents.[4][5] Research has demonstrated that a critical concentration of this compound can significantly enhance the bactericidal effect of eugenol against Gram-negative bacteria such as Escherichia coli.[6][7]

These notes provide a framework for researchers to replicate and build upon these findings, offering standardized methods for quantifying synergy and elucidating the underlying mechanisms of action.

Data Presentation

The synergistic interaction between this compound and eugenol has been quantified against Escherichia coli C600. The key findings are summarized in the tables below for clear comparison and reference.

Table 1: Synergistic Concentration and Efficacy of this compound with Eugenol against E. coli C600

Compound CombinationCritical Synergistic Concentration of this compound (μM)Eugenol Concentration (% v/v)Exposure Time (minutes)Additional Log Reduction in CFU/mL (compared to eugenol alone)Reference
This compound + Eugenol2.34 - 2.930.04330~1.9[6][7]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Table 3: Interpretation of Time-Kill Assay Results

OutcomeDefinition
Synergy≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[8][9][10][11]
Indifference< 2-log10 change in CFU/mL by the combination compared to the most active single agent.[8]
Antagonism≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for antimicrobial synergy testing and specific findings from relevant literature.

Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This protocol determines the minimum inhibitory concentrations (MICs) of this compound and eugenol alone and in combination to calculate the FIC index.

Materials:

  • This compound

  • Eugenol

  • Escherichia coli strain (e.g., C600)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (for measuring optical density at 600 nm)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or sterile deionized water) at a concentration that is at least 100-fold the expected MIC.

    • Prepare a stock solution of eugenol in a suitable solvent (e.g., ethanol or DMSO) at a concentration that is at least 100-fold the expected MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of E. coli on a non-selective agar (B569324) plate, suspend a few colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Checkerboard Plate Setup:

    • In a 96-well plate, perform serial twofold dilutions of eugenol horizontally (e.g., across columns 1-10) in CAMHB.

    • Perform serial twofold dilutions of this compound vertically (e.g., down rows A-G) in CAMHB.

    • The final volume in each well should be 50 µL.

    • Column 11 should contain serial dilutions of eugenol only (to determine its MIC).

    • Row H should contain serial dilutions of this compound only (to determine its MIC).

    • Include a growth control well (bacterial inoculum in CAMHB without any antimicrobial) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each compound in the combination using the following formulas:

      • FIC of Eugenol = (MIC of Eugenol in combination) / (MIC of Eugenol alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Eugenol + FIC of this compound

    • Interpret the results based on the values in Table 2.[12][13][14]

Protocol 2: Time-Kill Assay

This protocol assesses the rate of bacterial killing by this compound and eugenol, alone and in combination, over time.

Materials:

  • This compound

  • Eugenol

  • Escherichia coli strain (e.g., C600)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of E. coli in CAMHB at 37°C with shaking.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Conditions:

    • Prepare culture tubes or flasks with CAMHB containing the following:

      • No antimicrobial (growth control)

      • Eugenol at a sub-inhibitory concentration (e.g., 0.5 x MIC or the concentration used in synergy studies)

      • This compound at its critical synergistic concentration (e.g., 2.5 µM)

      • The combination of eugenol and this compound at the above concentrations.

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate all tubes/flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate the appropriate dilutions onto non-selective agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpret the results based on the definitions in Table 3.

Visualizations

Diagram 1: Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (E. coli C600) checkerboard Checkerboard Assay prep_bacteria->checkerboard time_kill Time-Kill Assay prep_bacteria->time_kill prep_eugenol Prepare Eugenol Stock prep_eugenol->checkerboard prep_eugenol->time_kill prep_epc Prepare 18:0 EPC-Cl Stock prep_epc->checkerboard prep_epc->time_kill calc_mic Determine MICs checkerboard->calc_mic plot_kill_curves Plot Time-Kill Curves time_kill->plot_kill_curves calc_fic Calculate FIC Index calc_mic->calc_fic interpret_synergy Interpret Synergy calc_fic->interpret_synergy plot_kill_curves->interpret_synergy

Caption: Workflow for assessing the antimicrobial synergy of this compound and eugenol.

Diagram 2: Proposed Mechanism of Synergistic Action

Synergistic_Mechanism cluster_cell Bacterial Cell Envelope (Gram-negative) cluster_agents Antimicrobial Agents outer_membrane Outer Membrane (Lipopolysaccharide - LPS) periplasmic_space Periplasmic Space outer_membrane->periplasmic_space Disruption & Increased Permeability inner_membrane Inner (Cytoplasmic) Membrane (Phospholipids) cell_death Cell Death inner_membrane->cell_death Loss of membrane integrity, leakage of cellular contents eugenol Eugenol eugenol->outer_membrane Enhanced Penetration eugenol->inner_membrane Disruption of lipid bilayer, inhibition of membrane proteins epc This compound (Cationic Lipid) epc->outer_membrane Electrostatic interaction with negatively charged LPS

Caption: Proposed synergistic mechanism of this compound and eugenol against Gram-negative bacteria.

References

Application Notes and Protocols for the Preparation of 18:0 EPC Chloride Liposomes via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of cationic liposomes composed of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC chloride) using the thin-film hydration method. This method is a robust and widely used technique for encapsulating hydrophilic and lipophilic molecules for various research and drug delivery applications.[1][2][3]

Introduction to this compound Liposomes

1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) is a synthetic cationic phospholipid. Its structure includes two saturated 18-carbon stearoyl acyl chains, which contribute to the formation of rigid and stable liposomal membranes at physiological temperatures. The high phase transition temperature (Tc) of lipids with long, saturated tails, like 18:0 EPC, results in reduced membrane permeability and decreased leakage of encapsulated contents.[1][4] The positive charge imparted by the ethylphosphocholine headgroup facilitates interaction with negatively charged cell membranes, making these liposomes promising vectors for drug and gene delivery.

Data Presentation: Physicochemical Properties

The physicochemical characteristics of liposomes are critical determinants of their stability, in vivo behavior, and efficacy as delivery vehicles. While specific data for this compound liposomes are not extensively published, the following table summarizes representative quantitative data for cationic liposomes prepared with long-chain saturated lipids using the thin-film hydration method followed by extrusion. These values can be considered as a target range for the characterization of this compound liposomes.

ParameterTechniqueRepresentative Value/RangeKey Considerations
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 200 nmDependent on extrusion membrane pore size and number of passes.[5][6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A value below 0.2 indicates a homogenous and monodisperse population of liposomes.[1]
Zeta Potential Laser Doppler Velocimetry+30 to +60 mVA high positive zeta potential contributes to colloidal stability by preventing aggregation.[5][7]
Encapsulation Efficiency (EE%) Varies (see Protocol 3)10-50% (hydrophilic cargo, passive loading)Highly dependent on the physicochemical properties of the encapsulated molecule and the preparation method.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol details the step-by-step procedure for preparing multilamellar vesicles (MLVs) by thin-film hydration, followed by downsizing to produce small unilamellar vesicles (SUVs) via extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, nuclease-free water, phosphate-buffered saline (PBS), or a buffer containing the hydrophilic drug to be encapsulated)

  • Round-bottom flask

  • Rotary evaporator with a water bath

  • High-vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: a. Weigh the desired amount of this compound and cholesterol (a common molar ratio is 7:3 cationic lipid to cholesterol). b. Dissolve the lipid(s) in a suitable volume of the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

  • Thin-Film Formation: a. Attach the round-bottom flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid (e.g., 40-50°C). c. Start the rotation of the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask. d. Once the film appears dry, continue to keep the flask under high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of 18:0 EPC (which is similar to DSPC's Tc of ~55°C, so a temperature of 60-65°C is recommended).[1][2] b. Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). Maintain the temperature above the Tc during this process.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C). c. Load the MLV suspension into a syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome (B1194612) suspension is collected in the second syringe. This process will result in a more homogenous population of small unilamellar vesicles (SUVs).

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Turn on the DLS instrument and allow the laser to stabilize (typically 30-60 minutes).

  • Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to an appropriate concentration for measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the instrument and set the measurement parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the mean hydrodynamic diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome population.[1]

b) Zeta Potential Measurement

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for an accurate measurement.

  • Load the diluted sample into a specialized zeta potential cuvette.

  • Place the cuvette in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge and the colloidal stability of the liposomes.

Protocol 3: Determination of Encapsulation Efficiency (EE%) for a Hydrophilic Drug

This protocol describes a general method for determining the encapsulation efficiency of a water-soluble drug. The specific quantification method will depend on the properties of the drug.

  • Separation of Free Drug from Liposomes: a. Choose a suitable method to separate the unencapsulated drug from the liposome suspension. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a gel matrix (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.[4]

  • Quantification of Encapsulated Drug: a. After separation, collect the liposome fraction. b. Lyse the liposomes to release the encapsulated drug. This can be achieved by adding a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol). c. Quantify the amount of drug in the lysed liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC). This gives the Amount of Encapsulated Drug.

  • Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Lyse the liposomes as described in step 2b. c. Quantify the amount of drug in this sample to determine the Total Amount of Drug.

  • Calculation of Encapsulation Efficiency: a. Use the following formula to calculate the EE%:

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Lipid Dissolution (this compound +/- Cholesterol in Organic Solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tc) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion dls Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee

Caption: Workflow for the preparation and characterization of this compound liposomes.

Cellular Uptake and Intracellular Trafficking of Cationic Liposomes

G cluster_cellular Cellular Environment cluster_uptake Uptake Mechanisms cluster_intracellular Intracellular Fate liposome Cationic Liposome (this compound) cell_membrane Cell Membrane (Negatively Charged) liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis fusion Membrane Fusion cell_membrane->fusion endosome Endosome endocytosis->endosome cytosol Cytosolic Drug Release fusion->cytosol lysosome Lysosome endosome->lysosome Maturation endosome->cytosol Endosomal Escape

Caption: Cellular uptake and intracellular fate of cationic this compound liposomes.

References

Application Notes and Protocols for 18:0 EPC Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride) is a synthetic, saturated cationic phospholipid increasingly utilized in biomedical research. Its unique structure, featuring a positively charged headgroup and two 18-carbon saturated acyl chains, makes it a valuable component in the formulation of lipid-based delivery systems. At physiological temperatures, the long, saturated chains of 18:0 EPC contribute to the formation of rigid and stable lipid bilayers. This characteristic is particularly advantageous for creating stable liposomes and lipid nanoparticles (LNPs) with reduced drug leakage and prolonged circulation times. These properties make 18:0 EPC a lipid of interest for the delivery of therapeutics, including small molecules, proteins, and nucleic acids, to cultured cells.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its application in drug and gene delivery.

Data Presentation

Table 1: Molar Ratios of 18:0 EPC in Lipid Nanoparticle (LNP) Formulations for In Vitro Studies
Formulation ComponentMolar Ratio (%)ApplicationReference Cell Type(s)
Cationic/Ionizable Lipid (including 18:0 EPC)50mRNA DeliveryNot specified
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10mRNA DeliveryNot specified
Cholesterol38.5mRNA DeliveryNot specified
DMG-PEG2k1.5mRNA DeliveryNot specified
14:0 EPC (as a related example)5 - 25Aerosolized mRNA DeliveryLung Cells

Note: Specific in vitro concentration data for 18:0 EPC-containing LNPs is limited. The molar ratios provided are based on formulations for in vivo or general LNP design. Researchers should empirically determine the optimal final LNP concentration for their specific cell line and application.

Table 2: General Recommendations for Cationic Liposome Concentration in Cell Culture
ParameterConcentration RangeConsiderations
Total Lipid Concentration 10 - 100 µg/mLDependent on cell type, confluency, and duration of exposure. Higher concentrations can lead to cytotoxicity.
Nucleic Acid to Lipid Ratio (w/w) 1:5 to 1:20A common starting point is 1:10. This ratio needs to be optimized for each cell line and nucleic acid to achieve maximal transfection efficiency with minimal toxicity.
EC50 of a Cationic Liposome (DOTAP) ~30 µMThis value is for the stimulation of co-stimulatory molecules on DC2.4 dendritic cells and serves as a reference point for immunological studies.[1]

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis A Lipid Dissolution (18:0 EPC, helper lipids) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Extrusion/Sonication) C->D F Liposome-Cargo Complex Formation D->F E Cell Seeding G Incubation with Cells E->G F->G H Cell Viability Assay (e.g., MTT, LDH) G->H I Transfection Efficiency (e.g., Reporter Gene Assay) G->I J Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->J signaling_pathway cluster_membrane Cellular Uptake cluster_cytoplasm Cytoplasmic Events cluster_nucleus Cellular Response LNP 18:0 EPC-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Cargo Release Endosome->Release Cargo Therapeutic Cargo (e.g., siRNA, mRNA, Drug) Release->Cargo Target Cellular Target Cargo->Target Effect Therapeutic Effect / Signaling Modulation Target->Effect

References

Troubleshooting & Optimization

Technical Support Center: 18:1 EPC Chloride Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 EPC (1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes. The focus is on identifying and resolving common stability issues to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in 18:1 EPC chloride liposome (B1194612) formulations?

A1: Instability in liposomal formulations is a complex issue stemming from physical and chemical factors that are often interrelated. The primary causes include:

  • Physical Instability: This involves changes to the vesicle structure, such as aggregation (clumping), fusion (merging of vesicles), and drug leakage. These events can be triggered by improper storage temperature, pH, or ionic strength of the buffer. The process of liposomes self-aggregating, coalescing, or flocculating can lead to the degradation of the vesicle structure.[1][2]

  • Chemical Instability: This relates to the degradation of the phospholipid molecules themselves. The two main pathways are hydrolysis and oxidation.[3][4]

    • Hydrolysis: The ester bonds linking the fatty acid tails to the glycerol (B35011) backbone are susceptible to breaking, which produces free fatty acids and lysophospholipids.[3][5] The formation of lyso-PC, which acts as a detergent, can destabilize the bilayer and cause leakage.[3]

    • Oxidation: The unsaturated oleoyl (B10858665) (18:1) chain in EPC is vulnerable to oxidation, which can alter the physical properties of the membrane, leading to increased permeability and instability.[5][6]

Q2: How does pH affect the stability of my EPC liposomes?

A2: The pH of the surrounding buffer is a critical factor influencing the chemical stability of EPC liposomes, primarily by affecting the rate of lipid hydrolysis.

  • Acidic Conditions: Low pH (acidic conditions) significantly accelerates the rate of EPC hydrolysis.[7] Studies on EPC/cholesterol liposomes have shown that the hydrolysis rate at pH 4.0 is at least 1.75 times greater than at pH 4.8.[7] In some cases, liposome stability can decrease by as much as 50% in acidic solutions.[8]

  • Neutral to Alkaline Conditions: Stability generally improves as the pH increases towards neutral. For EPC/cholesterol liposomes, a pH of 4.2 or greater is recommended to achieve a shelf-life of over one year at 5°C.[7] While stability is better, increasing the pH far above neutral can also lead to a decrease in stability, though typically less pronounced than in acidic conditions.[8]

Data Summary: Effect of pH on Liposome Stability

Formulation pH Condition Observation Reference
EPC/Cholesterol 4.0 vs 4.8 Hydrolysis rate is ≥1.75x greater at pH 4.0. [7]
EPC/Cholesterol pH ≥ 4.2 Predicted shelf-life > 1 year at 5°C. [7]
EPC/Cholesterol 2.0 20% release of encapsulated BSA in the first hour, 30% over the next two hours. [9]
General Liposomes Acidic Stability decreases by up to 50%. [8]

| General Liposomes | Above Neutral | Stability decreases by up to 20%. |[8] |

Q3: What is the optimal storage temperature for 18:1 EPC liposomes?

A3: The optimal storage temperature is crucial for minimizing both physical and chemical degradation.

  • Refrigerated Storage (2-8°C): This is the generally recommended temperature for aqueous liposome suspensions. Low temperatures slow down the rate of lipid hydrolysis and oxidation.[3] Storing liposomes at 4°C is significantly better than at 25°C for preventing degradation.[10] For lyophilized (freeze-dried) liposomes containing singly unsaturated lipids like 18:1 DOPC, storage at 4°C and 22°C showed no appreciable degradation over 48 weeks.[11]

  • Room Temperature and Above: Storing liposomes at room temperature or higher accelerates degradation. Phosphatidylcholine (PC) liposomes show increased aggregation and fusion over time at room temperature compared to 4°C.[12] At elevated temperatures (e.g., 37°C or higher), degradation rates of unsaturated lipids increase significantly.[11]

  • Frozen Storage (-20°C or -80°C): While freezing can halt chemical degradation, the freeze-thaw process itself can damage liposomes, causing them to fracture, aggregate, or leak their contents.[13] If freezing is necessary, using cryoprotectants like sucrose (B13894) or trehalose (B1683222) is highly recommended. For the 18:1 EPC chloride lipid itself (in solvent), storage at -20°C for up to one month or -80°C for up to six months is advised.[14]

Q4: How can I improve the stability of my liposome formulation?

A4: Several strategies can be employed to enhance stability:

  • Incorporate Cholesterol: Cholesterol is a key component for stabilizing liposome membranes. It inserts into the bilayer, increasing packing density, reducing membrane permeability, and preventing aggregation.[4][10][12] Liposomes containing cholesterol are less susceptible to damage from temperature changes and freezing.[12][15]

  • Optimize Lipid Composition: Using lipids with saturated fatty acid chains (like DSPC) instead of or in addition to unsaturated ones can increase bilayer rigidity and stability.[16]

  • Control Particle Size and Homogeneity: A uniform population of vesicles is less prone to changes over time. Methods like extrusion are used to produce vesicles with a defined and narrow size distribution.[17][18]

  • Surface Modification (PEGylation): Attaching polyethylene (B3416737) glycol (PEG) to the liposome surface creates a protective layer that provides steric stability, reducing aggregation and clearance by the immune system.[4]

  • Lyophilization (Freeze-Drying): Removing water from the formulation by freeze-drying can significantly improve long-term chemical stability by halting hydrolysis.[1][19][20] This process requires the use of cryoprotectants (e.g., trehalose, sucrose) to protect the vesicles during freezing and drying.[15][21]

Troubleshooting Guide

Problem 1: My liposomes are aggregating or precipitating out of solution.

This indicates a loss of colloidal stability.

Potential Cause Troubleshooting Action
Low Surface Charge A low absolute zeta potential (e.g., between -10 mV and +10 mV) suggests insufficient electrostatic repulsion.[22] Consider adding a small percentage of a charged lipid (e.g., DSPG, DOTAP) to the formulation to increase surface charge.
Improper Buffer Conditions The pH or ionic strength of your buffer may be promoting aggregation. Ensure the pH is optimized for stability (typically near neutral). High concentrations of certain salts (kosmotropic salts like ammonium (B1175870) sulfate) can induce aggregation of even PEGylated liposomes.[23] Verify your buffer composition and consider dialysis against a more suitable buffer.
Storage Temperature Storing at temperatures above the lipid's phase transition temperature (Tc) can increase membrane fluidity and the likelihood of fusion upon collision. Store at a recommended temperature of 2-8°C.
Freeze-Thaw Cycles Repeated freezing and thawing can fracture vesicles, leading to aggregation upon thawing.[13] Avoid freeze-thawing aqueous suspensions. If you must freeze, do so once in the presence of a cryoprotectant.
Problem 2: The encapsulated drug is leaking from my liposomes.

This points to a compromise in membrane integrity.

Potential Cause Troubleshooting Action
Lipid Hydrolysis/Oxidation Degradation of EPC lipids creates defects in the bilayer.[3] Prepare liposomes in a buffer with an optimized pH (≥ 4.2) and protect from light and oxygen to minimize degradation.[7] Consider adding an antioxidant like alpha-tocopherol (B171835) to the lipid mixture.
Insufficient Cholesterol A lack of cholesterol results in a more permeable membrane. Cholesterol "plugs" gaps in the bilayer, reducing leakage.[4] Incorporate 25-45 mol% cholesterol into your formulation.[12]
Storage Above Phase Transition Temperature (Tc) When stored above the Tc, the lipid bilayer is in a more fluid, liquid-crystalline state, which is more permeable than the rigid gel state. While EPC has a low Tc, this is a critical factor for formulations with higher Tc lipids.
Osmotic Mismatch A significant difference in osmolarity between the inside and outside of the liposome can create pressure on the membrane, leading to leakage. Ensure the buffer used for hydration and the external buffer are iso-osmotic.

Experimental Protocols

Protocol 1: Preparation of 18:1 EPC Liposomes by Thin-Film Hydration and Extrusion

This is a common and reliable method for producing unilamellar vesicles with a controlled size.[18][24]

  • Lipid Preparation: Dissolve 18:1 EPC chloride and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[13][24]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the wall of the flask.[24] To ensure all solvent is removed, you can place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the aqueous buffer (e.g., PBS, pH 7.4) to the flask.[24][25] The buffer should contain the hydrophilic drug if passive encapsulation is desired. Hydrate the film by agitating the flask at a temperature above the lipid's phase transition temperature (Tc). For EPC, hydration can be done at room temperature. This process forms large, multilamellar vesicles (MLVs).[24]

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times.[17][25] This should also be done at a temperature above the Tc.

    • The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

Protocol 2: Assessing Liposome Stability by Dynamic Light Scattering (DLS)

This protocol monitors physical stability by measuring changes in vesicle size and polydispersity index (PDI) over time.

  • Initial Characterization: Immediately after preparation, measure the mean vesicle size (Z-average) and PDI of the liposome suspension using a DLS instrument. A PDI value < 0.2 is generally considered to indicate a monodisperse population.[22]

  • Sample Aliquoting: Divide the liposome formulation into multiple sealed vials to avoid contaminating the main batch during sampling.

  • Storage: Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., Day 0, 1, 7, 14, 30), remove one vial from storage. Allow it to equilibrate to the DLS instrument's operating temperature.

  • Measurement: Measure the Z-average and PDI. An increase in Z-average and PDI over time suggests vesicle aggregation or fusion.

  • Data Analysis: Plot the Z-average and PDI as a function of time for each storage condition to compare stability.

Visualized Workflows and Logic

Liposome_Preparation_Workflow Liposome Preparation and Stability Testing Workflow cluster_prep Preparation cluster_char Characterization cluster_stability Stability Study start 1. Dissolve Lipids (EPC, Cholesterol, etc.) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydrate extrude 4. Size Vesicles (Extrusion) (Forms LUVs) hydrate->extrude dls Size (DLS) & PDI extrude->dls storage Store under Test Conditions (e.g., 4°C, 25°C) extrude->storage zeta Zeta Potential dls->zeta analysis Periodic Analysis (Size, Leakage) storage->analysis

Caption: A typical workflow for preparing and evaluating the stability of liposomes.

Troubleshooting_Guide Troubleshooting Liposome Instability problem Problem: Liposome Instability agg Observation: Aggregation / Precipitation problem->agg leak Observation: Drug Leakage problem->leak cause_agg1 Cause: Low Surface Charge agg->cause_agg1 cause_agg2 Cause: Improper Buffer (pH, Ionic Strength) agg->cause_agg2 sol_agg1 Solution: Add Charged Lipid cause_agg1->sol_agg1 sol_agg2 Solution: Optimize/Change Buffer cause_agg2->sol_agg2 cause_leak1 Cause: Membrane Permeability leak->cause_leak1 cause_leak2 Cause: Lipid Degradation (Hydrolysis/Oxidation) leak->cause_leak2 sol_leak1 Solution: Incorporate Cholesterol cause_leak1->sol_leak1 sol_leak2 Solution: Optimize pH, Store Cold, Add Antioxidant cause_leak2->sol_leak2

Caption: A logical guide for troubleshooting common liposome stability issues.

References

Technical Support Center: 18:0 EPC Chloride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) chloride nanoparticles. The following sections address common issues, particularly aggregation, and offer solutions based on established principles for cationic lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 EPC chloride and why is it used in nanoparticles?

A1: this compound (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride) is a cationic lipid.[1][2] Its positively charged headgroup makes it suitable for encapsulating and delivering negatively charged molecules like mRNA and siRNA.[1][3] It is often used in lipid nanoparticle (LNP) formulations for gene therapy and vaccine development.[3] The "18:0" denotes the two saturated 18-carbon stearoyl fatty acid chains, which contribute to the stability of the lipid bilayer.

Q2: What is the expected size and zeta potential of this compound nanoparticles?

A2: The size of lipid nanoparticles containing this compound typically ranges from 80 to 200 nm, depending on the formulation and preparation method.[4] The zeta potential is generally slightly positive, in the near-neutral range (e.g., +0.3 to +7 mV) after formulation in a neutral buffer like PBS.[1][3] By modifying the formulation, such as increasing the proportion of 18:0 EPC in the outer leaflet of the nanoparticle, a higher positive zeta potential of up to +50 mV can be achieved.[5][6]

Q3: How should I store my this compound nanoparticles?

A3: For optimal stability and to prevent aggregation, it is recommended to store this compound nanoparticle suspensions at 2-8°C.[7] Freezing the nanoparticle suspension should be avoided as it can cause irreversible aggregation.[7] Some studies have shown that lipid nanoparticles can be stable for over a year when stored at 4°C.[4] For long-term storage, lyophilization (freeze-drying) with the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a viable option.[8][9] The raw this compound lipid should be stored at -20°C.[2][10][11][12]

Q4: What is the polydispersity index (PDI) and what is a good value for my nanoparticle formulation?

A4: The polydispersity index (PDI) is a measure of the uniformity of the particle sizes in your sample. A PDI value below 0.2 is generally considered to indicate a monodisperse (uniform) and desirable population of nanoparticles.[4]

Troubleshooting Guides

Issue 1: Nanoparticles are aggregating immediately after synthesis.

This is a common problem that can often be traced back to the formulation and synthesis process.

Possible Cause Explanation Troubleshooting Steps
Suboptimal pH of the Aqueous Phase During formulation using methods like microfluidics, an acidic buffer (e.g., citrate (B86180) buffer at pH 4) is often used to ensure the cationic lipid is charged for efficient encapsulation of nucleic acids.[1][4] If the pH is not optimal, it can lead to instability.- Ensure the pH of your aqueous buffer is within the recommended range for your specific protocol (typically pH 3-5).- Verify the pH of your buffer with a calibrated pH meter.
High Ionic Strength of the Buffer High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and leads to aggregation.- Use a low ionic strength buffer during the initial formulation process.- If a buffer exchange is performed, ensure the final buffer (e.g., PBS) does not have an excessively high salt concentration.
High Lipid Concentration A high concentration of lipids during the formulation process can increase the likelihood of particle collisions, which can promote aggregation.- Try reducing the total lipid concentration in your formulation.- Optimize the ratio of the different lipid components.
Inefficient Mixing In methods like microfluidic mixing, the rate and efficiency of mixing the lipid-ethanol phase with the aqueous phase are critical for forming small, uniform nanoparticles.[1][13]- Ensure your microfluidic system is set up correctly and there are no blockages.- Optimize the total flow rate and the flow rate ratio of the aqueous and ethanol (B145695) phases.[12]
Issue 2: Nanoparticles look good initially but aggregate during storage.

Aggregation during storage is often related to the storage conditions and the final formulation of the nanoparticle suspension.

Possible Cause Explanation Troubleshooting Steps
Inappropriate Storage Temperature Freezing lipid nanoparticle suspensions can cause irreversible aggregation due to the formation of ice crystals that disrupt the nanoparticle structure.[7]- Store your nanoparticle suspension at 2-8°C.[7]- If you must freeze your samples, consider lyophilization with cryoprotectants.[8]
High Ionic Strength in Final Buffer Even if the initial formulation is stable, a final buffer with high ionic strength (e.g., certain concentrations of PBS) can lead to aggregation over time.[14]- Consider dialyzing or performing a buffer exchange into a lower ionic strength buffer for storage.- Test different final buffer compositions to find the one that provides the best long-term stability.
Changes in pH The pH of the storage buffer can influence the surface charge of the nanoparticles and thus their stability.[15]- Ensure your storage buffer is adequately buffered to maintain a stable pH.- For cationic nanoparticles, a slightly acidic to neutral pH is often preferred for storage.
Lack of PEGylated Lipids PEGylated lipids are often included in lipid nanoparticle formulations to provide a "stealth" layer that sterically hinders aggregation.[3]- If not already included, consider adding a small percentage (e.g., 1-2 mol%) of a PEGylated lipid (e.g., DMG-PEG 2000) to your formulation.

Data Presentation

Table 1: Representative Physicochemical Properties of this compound Nanoparticles
ParameterTypical ValueSignificance
Z-average Diameter 80 - 200 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a uniform particle size distribution.[4]
Zeta Potential (in PBS, pH 7.4) +0.3 to +7 mVIndicates surface charge; a positive value is expected for cationic lipids.[1][3]
Table 2: Influence of Formulation and Storage Parameters on Nanoparticle Stability (Representative Data)
Parameter VariedEffect on Particle SizeEffect on PDIEffect on Zeta PotentialRecommendation
pH of Aqueous Phase (Formulation) Increase outside optimal range (3-5) can lead to larger particles.Can increase, indicating a less uniform population.pH affects the charge of ionizable lipids, influencing encapsulation.Optimize pH for efficient encapsulation and small particle size (typically pH 3-5).
Ionic Strength (Storage) Higher ionic strength can lead to a significant increase in particle size over time.Can increase due to aggregation.High ionic strength can shield the surface charge, reducing the absolute zeta potential.Store in a low to moderate ionic strength buffer.
Storage Temperature Freezing (-20°C) can cause a dramatic increase in particle size.PDI will likely increase significantly after a freeze-thaw cycle.May not be a reliable measurement after aggregation.Store at 2-8°C.[7]

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles using Microfluidic Mixing

This protocol is adapted from established methods for formulating lipid nanoparticles.[4][11][12]

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer: 50 mM Citrate buffer, pH 4.0

  • Payload (e.g., mRNA)

  • Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be optimized for your system (e.g., 10-20 mg/mL).

  • Prepare the Aqueous Phase:

    • Dissolve your payload (e.g., mRNA) in the 50 mM Citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous phase into separate syringes.

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol phase).[12]

    • Initiate the mixing process. The nanoparticles will self-assemble as the ethanol is diluted.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the nanoparticle suspension against PBS (pH 7.4) for at least 6 hours to remove the ethanol and exchange the buffer.

    • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization and Storage:

    • Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Store the final nanoparticle suspension at 2-8°C.

Protocol 2: Measurement of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

This is a general protocol for using a DLS instrument (e.g., Malvern Zetasizer).[10][14]

Materials:

  • Nanoparticle suspension

  • Appropriate disposable or quartz cuvettes

  • Filtered, deionized water or the same buffer as the sample for dilution

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for the recommended time.

    • Select the appropriate measurement parameters in the software (e.g., sample material, dispersant properties).

  • Sample Preparation:

    • Dilute a small aliquot of your nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events and inaccurate results.

  • Particle Size Measurement:

    • Transfer the diluted sample to a clean, appropriate cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Zeta Potential Measurement:

    • For zeta potential measurements, use the specific folded capillary cell.

    • Load the diluted sample into the cell, ensuring there are no air bubbles.

    • Place the cell in the instrument.

    • Perform the measurement. The instrument will apply an electric field and measure the particle movement.

  • Data Analysis:

    • The software will provide the Z-average diameter, PDI, and zeta potential.

    • Analyze the size distribution graph to check for multiple populations or signs of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_analysis Analysis & Storage prep_lipids Prepare Lipid-Ethanol Phase mixing Microfluidic Mixing prep_lipids->mixing prep_aqueous Prepare Aqueous Phase with Payload prep_aqueous->mixing dialysis Dialysis / Buffer Exchange mixing->dialysis characterization DLS Characterization (Size, PDI, Zeta Potential) dialysis->characterization storage Store at 2-8°C characterization->storage

Caption: Workflow for the formulation and characterization of this compound nanoparticles.

References

Technical Support Center: Optimizing 18:0 EPC Chloride Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride encapsulation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance encapsulation efficiency.

Troubleshooting Guide

Low encapsulation efficiency, vesicle instability, and inconsistent results are common hurdles in liposome (B1194612) preparation. The table below outlines specific problems, their probable causes, and recommended solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE) 1. High Ionic Strength of Hydration Buffer: Increased salt concentration can decrease encapsulation efficiency and cause liposome instability.[1][2] 2. Low Lipid Concentration: Insufficient lipid quantity results in a smaller total internal aqueous volume available for encapsulation.[3][4] 3. Improper Hydration Temperature: Hydrating below the phase transition temperature (Tc) of 18:0 EPC (~55°C) results in a gel-phase lipid state, which hinders proper vesicle formation.[5] 4. Inefficient Removal of Unencapsulated Chloride: Residual external chloride leads to an underestimation of the true encapsulation efficiency.1. Use a low ionic strength buffer (e.g., 10-20 mM HEPES or phosphate (B84403) buffer) for lipid film hydration. If encapsulating a high concentration of chloride, consider the osmotic balance. 2. Increase the initial lipid concentration. A linear correlation between lipid concentration and EE% is often observed at lower concentrations, plateauing at higher levels.[4] 3. Ensure the hydration step is performed at a temperature significantly above the Tc of 18:0 EPC (e.g., 60-65°C).[5] 4. Use a robust method to separate liposomes from the external medium, such as size exclusion chromatography (SEC) or dialysis against a chloride-free buffer.
Liposome Aggregation/Precipitation 1. High Ionic Strength of External Medium: High salt concentrations can disrupt the electrostatic balance and lead to vesicle aggregation.[6] 2. Improper Storage: Storing liposomes near their Tc or at room temperature for extended periods can lead to fusion and aggregation. 3. Suboptimal Lipid Composition: Lack of stabilizing components like cholesterol or PEGylated lipids can reduce colloidal stability.1. Purify and store liposomes in a low ionic strength buffer. 2. Store liposome suspensions at 4°C, well below the Tc of 18:0 EPC.[7] 3. Consider incorporating cholesterol (20-40 mol%) to enhance membrane stability or a small percentage (1-5 mol%) of a PEGylated lipid to provide a steric barrier against aggregation.[8]
Inconsistent Vesicle Size (High Polydispersity) 1. Inefficient Size Reduction Method: Sonication can be difficult to control and may lead to broad size distributions. Freeze-thaw cycles alone may not produce uniformly sized vesicles.[9] 2. Lipid Film Quality: A non-uniform or thick lipid film can lead to heterogeneous hydration and the formation of various-sized multilamellar vesicles (MLVs).1. Use extrusion for size reduction. Passing the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) produces unilamellar vesicles with a narrow size distribution. 2. Ensure the organic solvent is completely removed under vacuum to form a thin, even lipid film on the wall of the round-bottom flask.[10]
Low Chloride Retention / Leaky Vesicles 1. Absence of Cholesterol: Liposomes made of only phospholipids (B1166683) can be more permeable.[8] 2. Osmotic Imbalance: A significant osmotic gradient (hypertonic external buffer) can cause water to leave the vesicles, potentially leading to leakage of the encapsulated contents.[3] 3. Mechanical Stress: Harsh processing steps like high-energy probe sonication can disrupt the bilayer integrity.1. Incorporate cholesterol (up to 40-50 mol%) into the formulation to increase bilayer packing, reduce membrane fluidity, and decrease permeability.[5][11] 2. Maintain isotonic conditions between the internal and external environments after encapsulation. Use dialysis or SEC with an isotonic, chloride-free buffer. 3. Prefer gentle sizing methods like extrusion over probe sonication.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency for a small, hydrophilic molecule like chloride using passive loading with 18:0 EPC?

A1: Passive encapsulation efficiency is primarily dependent on the aqueous volume entrapped within the liposomes and the concentration of the solute in the hydration buffer.[12] For small, hydrophilic molecules like chloride, the efficiency is often low, typically in the range of 1-15%. 18:0 EPC (also known as DSPC) is known to form rigid and stable membranes, which can lead to good retention of the encapsulated content.[7][9]

Q2: Why is my encapsulation efficiency decreasing when I increase the concentration of NaCl in my hydration buffer?

A2: High ionic strength in the hydration medium can negatively impact encapsulation efficiency.[1] This is due to several factors, including potential interference with the lipid hydration process and an increase in osmotic pressure that can destabilize the forming vesicles. For optimal passive encapsulation, it is generally recommended to use a buffer with low ionic strength.[2]

Q3: How does cholesterol affect the encapsulation of chloride in 18:0 EPC liposomes?

A3: Cholesterol is a critical component for modulating the properties of 18:0 EPC liposomes. It inserts into the lipid bilayer, increasing its packing density and mechanical rigidity while reducing permeability.[5][8] This leads to more stable vesicles and significantly improves the retention of small, water-soluble molecules like chloride by preventing them from leaking out.[11]

Q4: What is the best method to remove unencapsulated chloride for accurate EE% measurement?

A4: Size exclusion chromatography (SEC) is a highly effective method. A column packed with a resin like Sephadex G-50 can efficiently separate the larger liposomes, which elute first, from the smaller, free chloride ions that are retained in the column pores. Dialysis against a large volume of a chloride-free buffer is another common and effective method, though it is generally more time-consuming.

Q5: Should I perform the hydration step at room temperature or a higher temperature?

A5: The hydration step must be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the primary lipid. For 18:0 EPC (DSPC), the Tc is approximately 55°C.[5] Therefore, hydration should be carried out at a temperature of 60-65°C to ensure the lipid bilayer is in a fluid and flexible state, which is necessary for proper liposome formation and efficient encapsulation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of 18:0 EPC Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC)

  • Cholesterol (optional, but recommended)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: e.g., 150 mM NaCl in 10 mM HEPES, pH 7.4

  • Purification Buffer: e.g., 10 mM HEPES with sucrose (B13894) to maintain isotonicity, pH 7.4

  • Round-bottom flask, rotary evaporator, water bath, mini-extruder, polycarbonate membranes (100 nm pore size), syringes.

Methodology:

  • Lipid Film Formation:

    • Dissolve 18:0 EPC and cholesterol (e.g., at a 60:40 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to 40-50°C to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (containing NaCl) and the lipid film flask to 60-65°C (above the Tc of 18:0 EPC).

    • Add the warm hydration buffer to the flask.

    • Agitate the flask gently (e.g., by hand or slow rotation without vacuum) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane 11-21 times. This process converts the MLVs into more uniform large unilamellar vesicles (LUVs). The resulting suspension should become less opaque.

Protocol 2: Determination of Chloride Encapsulation Efficiency

Methodology:

  • Separation of Free Chloride:

    • Prepare a size exclusion chromatography (SEC) column (e.g., a 10 mL disposable column) with Sephadex G-50 resin.

    • Equilibrate the column with the purification buffer (chloride-free).

    • Apply a known volume (e.g., 0.5 mL) of the prepared liposome suspension to the top of the column.

    • Elute the liposomes with the purification buffer. Collect the fractions corresponding to the turbid liposome peak, which elutes in the void volume.

  • Quantification of Chloride:

    • Lysis: Disrupt the collected liposomes to release the encapsulated chloride. This can be achieved by adding a surfactant like Triton X-100 (e.g., to a final concentration of 0.1-1%).

    • Measurement: Measure the chloride concentration in the lysed liposome fraction using a calibrated chloride-selective electrode or another suitable ion quantification method (e.g., ion chromatography).

    • Total Chloride: Measure the chloride concentration in the initial, unpurified liposome suspension after lysis.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = (Amount of Encapsulated Chloride / Total Amount of Chloride) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of chloride-encapsulated 18:0 EPC liposomes.

G cluster_char A 1. Lipid Dissolution (18:0 EPC + Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Add NaCl Buffer @ 60-65°C) B->C D 4. Sizing (Extrusion through 100nm membrane) C->D E 5. Purification (Size Exclusion Chromatography) D->E F2 Size & PDI (Dynamic Light Scattering) D->F2 Pre-Purification Check F 6. Characterization E->F Purified Liposomes F1 Encapsulation Efficiency (Lysis + Chloride Assay) F->F1 F->F2

Fig 1. Workflow for 18:0 EPC liposome preparation and analysis.
Troubleshooting Logic

This decision tree provides a logical path for troubleshooting low encapsulation efficiency.

G start Low Encapsulation Efficiency q1 Was hydration T > 55°C? start->q1 q2 Was hydration buffer low ionic strength? q1->q2 Yes s1 ACTION: Increase hydration T to 60-65°C q1->s1 No q3 Is lipid concentration sufficient? q2->q3 Yes s2 ACTION: Use low ionic strength buffer q2->s2 No q4 Is purification method effective? q3->q4 Yes s3 ACTION: Increase total lipid concentration q3->s3 No s4 ACTION: Use SEC or optimize dialysis protocol q4->s4 No end Problem Resolved q4->end Yes s1->end s2->end s3->end s4->end

Fig 2. Decision tree for troubleshooting low encapsulation efficiency.

References

Technical Support Center: Formulation with 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating with 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC chloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental work with this cationic lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic, biodegradable cationic phospholipid with low toxicity.[1][2] It consists of a glycerol (B35011) backbone, two saturated 18-carbon (stearoyl) acyl chains, and a positively charged ethylphosphocholine headgroup.[3] Its primary applications include the formation of lipid nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA vaccines) and as a co-adjuvant to enhance the immunogenicity of vaccines.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] It is often shipped at ambient temperature as a powder or in a chloroform (B151607) solution, and it is stable for short periods under these conditions.[3] When working with the chloroform solution, ensure adequate ventilation.

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents like chloroform and ethanol.[2][6][7] While its precise aqueous solubility is not well-documented, as an amphiphilic molecule, it is expected to have very low solubility in water and will self-assemble into micelles or liposomes above its critical micelle concentration (CMC). One study noted a critical synergistic concentration of 2.34-2.93 μM when used with eugenol, which may be related to its self-assembly in aqueous media.[8]

Q4: How does this compound compare to other cationic lipids like DOTAP?

This compound has saturated stearoyl chains, which makes the lipid bilayer more rigid compared to lipids with unsaturated chains like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This rigidity can enhance the stability of liposomes.[9] The choice between saturated and unsaturated cationic lipids can influence the fluidity of the liposome (B1194612) membrane and its fusogenic properties, which are critical for intracellular delivery.[10][11]

Troubleshooting Guides

Problem 1: My liposomes containing this compound are aggregating.

Aggregation is a common issue with cationic liposomes due to their positive surface charge, which can interact with anionic components or lead to instability under certain buffer conditions.

Possible CauseTroubleshooting Steps
Insufficient Electrostatic Repulsion Measure the zeta potential of your liposomes. A value greater than +20 mV generally indicates sufficient electrostatic repulsion to prevent aggregation. If the zeta potential is low, ensure the pH of your buffer is not close to the pKa of any ionizable lipids in your formulation.
Inappropriate Ionic Strength of the Buffer High ionic strength buffers can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Try reducing the salt concentration of your hydration or storage buffer. Conversely, very low ionic strength can sometimes lead to the formation of a viscous gel with highly charged lipids.[12]
Inadequate Steric Hindrance Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation at 1.5-5 mol%. The polyethylene (B3416737) glycol (PEG) chains provide a protective hydrophilic layer that sterically hinders aggregation.[13][14]
Improper Storage Temperature Store liposomes at a temperature well below the gel-liquid crystal phase transition temperature (Tm) of the lipid mixture to maintain a rigid bilayer and prevent fusion. The Tm of DSPC, which has the same acyl chains as this compound, is 55°C.[9][15] Therefore, storage at 4°C is recommended.
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation. Consider diluting the formulation for storage and concentrating it again just before use, if necessary.
Problem 2: The encapsulation efficiency of my drug/nucleic acid is low.

Low encapsulation efficiency can result from several factors related to the formulation process and the physicochemical properties of the encapsulated molecule.

Possible CauseTroubleshooting Steps
Suboptimal Lipid Film Hydration Ensure that the hydration of the dried lipid film is performed with an aqueous buffer pre-heated to a temperature above the Tm of the highest Tm lipid in your formulation (for this compound, this would be above 55°C).[12] Inadequate hydration leads to incomplete liposome formation.
Inefficient Size Reduction The sizing method (e.g., extrusion, sonication) must be performed above the Tm of the lipids to ensure the membranes are fluid enough to be processed. Extruding below the Tm can lead to membrane fouling and inefficient sizing.[12]
Electrostatic Repulsion (for cationic molecules) If you are trying to encapsulate a positively charged molecule, it will be repelled by the cationic surface of the this compound-containing liposomes. Consider using a different loading method or adjusting the pH to reduce the charge on the molecule to be encapsulated.
Incorrect pH or Ionic Strength for Loading For pH-gradient loading methods, ensure the internal and external buffers have the appropriate pH difference. For passive encapsulation of charged molecules, the ionic strength of the buffer can influence encapsulation.
Lipid Composition The ratio of this compound to other lipids (e.g., helper lipids like DOPE or cholesterol) can significantly impact encapsulation.[13] Systematically vary the molar ratios of the lipids to find the optimal composition for your specific payload.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes.

  • Lipid Mixture Preparation:

    • Dissolve this compound and other lipids (e.g., DSPC, cholesterol, DSPE-PEG2000) in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure all lipids are completely dissolved.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept below the Tm of the lipids to avoid degradation.

    • Continue to evaporate for at least 30 minutes after the film appears dry to remove residual solvent.

    • For final traces of solvent removal, place the flask on a high-vacuum pump for 1-2 hours.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, citrate (B86180) buffer) pre-heated to a temperature above the Tm of the lipid with the highest transition temperature (for formulations with this compound, >55°C).

    • Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs). This should also be done at a temperature above the Tm.

  • Sizing by Extrusion:

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the lipid suspension to a temperature above the Tm (>55°C).

    • Pass the MLV suspension through the extruder membrane multiple times (typically 11-21 passes). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

  • Characterization:

    • Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

    • Determine the encapsulation efficiency using an appropriate assay for the encapsulated molecule.

Visualizations

G cluster_prep Liposome Preparation start Dissolve Lipids in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer (>Tm) film->hydrate size Size Vesicles (Extrusion/Sonication >Tm) hydrate->size purify Purify Liposomes (e.g., SEC, Dialysis) size->purify end Characterize Liposomes (DLS, Zeta Potential) purify->end

Caption: A typical workflow for the preparation of liposomes using the thin-film hydration method.

G cluster_troubleshooting Troubleshooting Liposome Aggregation problem Liposomes are Aggregating check_zeta Is Zeta Potential > +20 mV? problem->check_zeta check_peg Is PEGylated Lipid Included (1.5-5 mol%)? check_zeta->check_peg Yes solution_zeta Optimize pH or Lipid Composition check_zeta->solution_zeta No check_buffer Is Buffer Ionic Strength Optimized? check_peg->check_buffer Yes solution_peg Incorporate or Increase PEG-Lipid Content check_peg->solution_peg No check_conc Is Liposome Concentration Too High? check_buffer->check_conc Yes solution_buffer Adjust Salt Concentration check_buffer->solution_buffer No solution_conc Dilute the Formulation check_conc->solution_conc Yes stable Stable Formulation check_conc->stable No solution_zeta->check_zeta solution_peg->check_peg solution_buffer->check_buffer solution_conc->stable

Caption: A decision tree for troubleshooting aggregation issues in cationic liposome formulations.

References

Technical Support Center: Enhancing 18:0 EPC Chloride Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your transfection experiments.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during 18:0 EPC chloride transfection experiments. The solutions provided are based on established principles of cationic lipid-mediated transfection.

Q1: What is this compound and how does it work for transfection?

This compound is a cationic lipid that is used to form liposomes for the delivery of nucleic acids (like DNA and RNA) into cells.[1] Its positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipid-nucleic acid complexes called lipoplexes.[2] These lipoplexes can then fuse with the cell membrane, allowing the genetic material to be released into the cytoplasm. The process typically involves the lipoplex entering the cell through endocytosis.[3][4] Inside the cell, the cationic lipids can facilitate the escape of the nucleic acid from the endosome, a critical step for successful transfection.[5][6]

Q2: My transfection efficiency is low. What are the common causes and how can I improve it?

Low transfection efficiency is a frequent issue. Several factors can contribute to this problem. Here’s a troubleshooting guide to help you optimize your experiments.

Troubleshooting Low Transfection Efficiency

Potential Cause Recommendation Detailed Explanation
Suboptimal Lipid-to-DNA Ratio Optimize the charge ratio of cationic lipid to nucleic acid. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1 w/w).The ratio of this compound to your nucleic acid is critical for forming stable lipoplexes of the appropriate size and charge for cellular uptake. An excess of positive charge can sometimes lead to aggregation or increased cytotoxicity.[7]
Incorrect Cell Density Plate cells to be 70-90% confluent at the time of transfection.[7]Actively dividing cells generally take up foreign nucleic acids more efficiently. Overly confluent or sparse cultures can lead to poor uptake and reduced expression.
Poor Quality of Nucleic Acid Use high-purity, endotoxin-free nucleic acid with an A260/A280 ratio between 1.8 and 2.0.Contaminants in the nucleic acid preparation can interfere with lipoplex formation and be toxic to cells, significantly reducing transfection efficiency.
Presence of Serum during Complex Formation Prepare lipoplexes in a serum-free medium.[2]Serum proteins can interfere with the electrostatic interactions between the cationic lipid and the nucleic acid, preventing the formation of effective lipoplexes.[8][9][10]
Inadequate Incubation Time Optimize the incubation time of the lipoplexes with the cells (typically 4-6 hours).A sufficient incubation period is necessary for the cells to internalize the lipoplexes. However, prolonged exposure can lead to cytotoxicity.[11]
Absence of a Helper Lipid Consider including a neutral helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), in your formulation.Helper lipids like DOPE can enhance transfection efficiency by promoting the destabilization of the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.[12]

Q3: I am observing high cell death (cytotoxicity) after transfection. What can I do to reduce it?

Cytotoxicity is a common side effect of cationic lipid transfection reagents. Here are some strategies to mitigate cell death.

Troubleshooting High Cytotoxicity

Potential Cause Recommendation Detailed Explanation
Excessive Amount of Transfection Reagent Reduce the concentration of the this compound liposomes. Perform a dose-response curve to find the optimal concentration.High concentrations of cationic lipids can be toxic to cells. Finding the lowest effective concentration is key to maintaining cell viability.[13]
Prolonged Exposure to Lipoplexes Reduce the incubation time of the lipoplexes with the cells.After an initial incubation of 4-6 hours, the transfection medium can be replaced with fresh, complete growth medium to reduce exposure to the transfection reagent.[11]
Presence of Antibiotics Avoid using antibiotics in the medium during transfection.Cationic lipids can increase cell permeability to antibiotics, leading to increased cytotoxicity.[2]
Poor Cell Health Ensure cells are healthy and have a viability of >90% before transfection.Unhealthy cells are more susceptible to the stress of transfection.
Suboptimal Cell Confluency Avoid transfecting cells that are at a very low or very high confluency.Both sparse and overly dense cultures can be more sensitive to the toxic effects of transfection reagents.

Q4: Should I use a helper lipid with this compound? If so, which one and at what ratio?

Yes, using a helper lipid is often beneficial. The most commonly used helper lipid with cationic lipids is DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE is a neutral lipid that helps to destabilize the lipid bilayer, which can promote the fusion of the lipoplex with the endosomal membrane and facilitate the release of the nucleic acid into the cytoplasm.[12]

The optimal molar ratio of 18:0 EPC to DOPE can vary depending on the cell type and the nucleic acid being delivered. It is recommended to test a range of molar ratios to find the optimal formulation for your specific application. Common starting ratios to test are 1:1 and 1:2 (18:0 EPC:DOPE).

Illustrative Example of Optimizing 18:0 EPC:DOPE Molar Ratio

18:0 EPC:DOPE Molar Ratio Transfection Efficiency (% of cells) Cell Viability (%)
1:015%70%
1:145%85%
1:260%80%
1:455%75%

Note: This table presents illustrative data. Actual results will vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for preparing this compound-based liposomes and performing a typical transfection experiment. This protocol is a starting point and should be optimized for your specific cell type and application.

Protocol 1: Preparation of 18:0 EPC:DOPE Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and DOPE in chloroform in a round-bottom flask. A common starting molar ratio is 1:1. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Sizing: a. To obtain unilamellar vesicles of a defined size, sonicate the liposome (B1194612) suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]

Protocol 2: Transfection of Adherent Cells with 18:0 EPC:DOPE Lipoplexes

This protocol is a general guideline for transfecting adherent cells in a 6-well plate format.

Materials:

  • Prepared 18:0 EPC:DOPE liposomes

  • Plasmid DNA or mRNA

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Adherent cells in a 6-well plate (70-90% confluent)

Procedure:

  • Cell Plating: a. The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation: a. In a sterile tube, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium to a final volume of 100 µL. b. In a separate sterile tube, dilute the appropriate amount of 18:0 EPC:DOPE liposome solution in serum-free medium to a final volume of 100 µL. The optimal lipid-to-nucleic acid ratio should be determined experimentally (a starting point could be a 4:1 weight ratio of lipid to DNA). c. Add the diluted nucleic acid to the diluted liposome solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of lipoplexes.[11][15]

  • Transfection: a. Gently wash the cells with serum-free medium or PBS. b. Add 800 µL of serum-free medium to the lipoplex solution to bring the total volume to 1 mL. c. Add the 1 mL of the lipoplex-containing medium to the well of cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate the cells for 24-72 hours before assaying for gene expression.

Visualizations

Logical Workflow for Troubleshooting Low Transfection Efficiency

Troubleshooting_Low_Efficiency Start Low Transfection Efficiency Check_Ratio Optimize Lipid:DNA Ratio Start->Check_Ratio Check_Density Check Cell Density (70-90% Confluency) Start->Check_Density Check_DNA_Quality Verify Nucleic Acid Quality (A260/A280 = 1.8-2.0) Start->Check_DNA_Quality Check_Serum Form Lipoplexes in Serum-Free Medium Start->Check_Serum Check_Helper Consider Adding Helper Lipid (e.g., DOPE) Start->Check_Helper Result Improved Transfection Efficiency Check_Ratio->Result Check_Density->Result Check_DNA_Quality->Result Check_Serum->Result Check_Helper->Result

Caption: A flowchart outlining key parameters to optimize for improving low transfection efficiency.

Cationic Lipid-Mediated Transfection Pathway

Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex Lipoplex This compound + Nucleic Acid Endosome Endosome Internalized Lipoplex Lipoplex->Endosome Endocytosis Free_NA Free Nucleic Acid Endosome->Free_NA Endosomal Escape Nucleus Nucleus (for DNA) Free_NA->Nucleus Nuclear Import (DNA)

Caption: A diagram illustrating the general pathway of cationic lipid-mediated transfection.

References

effect of cholesterol on 18:0 EPC chloride liposome stability

Author: BenchChem Technical Support Team. Date: December 2025

An important note for researchers: 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) chloride is a synthetic cationic phospholipid. The information presented here is based on established principles of lipid bilayer behavior and draws from studies on the closely related and more extensively researched phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). Both lipids share the same saturated 18-carbon (stearoyl) acyl chains, and therefore, the fundamental effects of cholesterol on membrane rigidity, permeability, and phase behavior are directly comparable.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in 18:0 EPC liposome (B1194612) formulations?

A1: Cholesterol is a critical component for modulating the physical properties of the liposome bilayer. Its primary roles are:

  • Increased Membrane Rigidity and Packing: Cholesterol inserts itself into the phospholipid bilayer, with its rigid steroid ring interacting with the hydrocarbon chains of the 18:0 EPC. This interaction fills gaps between the phospholipid molecules, leading to a more tightly packed and ordered membrane.[1][2][3] This increased rigidity is crucial for the stability of the vesicles.[2]

  • Reduced Permeability: By increasing the packing density of the lipid bilayer, cholesterol significantly reduces the permeability of the membrane to water-soluble molecules.[1][3] This is essential for preventing the premature leakage of encapsulated drugs or diagnostic agents.

  • Modulation of Phase Transition Temperature (Tc): The high Tc of the 18:0 acyl chain (similar to DSPC at ~55°C) means the membrane is in a rigid, gel-like state at physiological temperatures.[4][5] Cholesterol broadens this phase transition, creating a "liquid-ordered" phase that is less fluid than the liquid-crystalline state but less rigid than the gel state, thereby enhancing stability.

  • Prevention of Aggregation: By creating a more rigid and stable vesicle structure, cholesterol can help improve resistance to aggregation and fusion.[1]

Q2: How does cholesterol concentration affect the size and uniformity of 18:0 EPC liposomes?

A2: The concentration of cholesterol has a direct impact on the final size and polydispersity index (PDI) of the liposomes.

  • Particle Size: Generally, increasing the cholesterol content leads to an increase in the mean diameter of the liposomes.[1][6] This is because the increased mechanical rigidity of the bilayer limits its ability to curve, favoring the formation of larger vesicles.[6]

  • Polydispersity Index (PDI): The PDI is a measure of the size distribution uniformity. An optimal amount of cholesterol can lead to a more uniform and stable liposome population with a low PDI. However, excessively high concentrations can sometimes lead to the formation of aggregates or bimodal distributions, increasing the PDI.[1]

Q3: What is the optimal 18:0 EPC-to-cholesterol molar ratio for stability?

A3: While the optimal ratio can depend on the specific application and encapsulated molecule, a molar ratio of phospholipid-to-cholesterol of approximately 2:1 (e.g., 67:33 mol%) or 70:30 is frequently cited as providing a good balance between membrane rigidity and flexibility for stable formulations.[3][7] Ratios as high as 1:1 (50:50 mol%) have also been used.[7] It is crucial to determine the optimal ratio empirically for each specific formulation.

Q4: How does cholesterol impact drug encapsulation efficiency and release (leakage)?

A4: Cholesterol's effect on drug loading and retention is a critical consideration in drug delivery.

  • Encapsulation Efficiency (EE%): The effect on EE% can be complex. For hydrophilic drugs encapsulated in the aqueous core, cholesterol's stabilizing effect on the bilayer can improve entrapment. However, for hydrophobic drugs that associate with the bilayer, cholesterol can competitively limit the available space, sometimes leading to a slight decrease in EE% at very high concentrations.[6][7]

  • Drug Release/Leakage: This is where cholesterol's role is most pronounced. By decreasing membrane permeability, cholesterol significantly reduces the leakage rate of encapsulated contents.[3][8] Formulations with higher cholesterol content generally exhibit slower, more controlled release profiles.[3]

Troubleshooting Guide

Problem: My liposome suspension shows visible aggregation or precipitation.

Potential Cause Explanation Recommended Solution
Suboptimal Cholesterol Ratio Too little cholesterol may not provide enough rigidity, while excessive amounts can lead to cholesterol crystal formation or phase separation, causing instability and aggregation.[1]Empirically test different 18:0 EPC:Cholesterol molar ratios (e.g., 80:20, 70:30, 60:40). A 70:30 or 2:1 ratio is often a good starting point.[7]
High Ionic Strength of Buffer High salt concentrations in the hydration buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[9]Reduce the salt concentration of your buffer if possible. Consider using a buffer with lower ionic strength, such as 10 mM NaCl, for initial stability tests.[5]
Improper Hydration Temperature Hydration must be performed at a temperature significantly above the phase transition temperature (Tc) of all lipid components (for 18:0 EPC, this is >55°C) to ensure proper lipid mobility and vesicle formation.[4]Ensure your hydration buffer and all equipment (e.g., extruder) are pre-heated to 60-65°C and maintained at this temperature throughout the hydration and extrusion process.[4]
Inefficient Size Reduction If extrusion is not performed correctly or for a sufficient number of passes, the resulting liposome population will be heterogeneous (high PDI), which can contribute to instability.Ensure the extruder is assembled correctly. Perform an adequate number of passes (typically 11-21) through the polycarbonate membrane to achieve a monodisperse population (PDI < 0.2).[4][5]

Problem: The encapsulated drug/dye is leaking from the liposomes too quickly.

Potential Cause Explanation Recommended Solution
Insufficient Cholesterol The bilayer is too fluid and permeable, allowing the encapsulated molecules to escape. This is the most common cause of leakage.Increase the molar ratio of cholesterol in the formulation. This will increase the packing of the lipid bilayer and reduce its permeability.[1][3]
Chemical Degradation The ester bonds in phospholipids (B1166683) can undergo hydrolysis over time, especially at non-neutral pH or elevated temperatures, compromising membrane integrity.[7][10]Store the liposome suspension at 4°C.[10] Use high-purity lipids and prepare buffers with de-gassed, high-purity water to minimize oxidative and hydrolytic degradation.
Storage Temperature Storing liposomes near or above their Tc will dramatically increase membrane fluidity and result in rapid leakage.Always store liposome formulations well below their Tc. For 18:0 EPC-based liposomes, refrigeration at 2-8°C is recommended.

Quantitative Data Summary

The following table summarizes representative data on how cholesterol content can influence the physicochemical properties of saturated phosphatidylcholine liposomes.

Table 1: Effect of Cholesterol Molar Ratio on Liposome Properties

Phospholipid:Cholesterol Molar RatioMean Particle Size (nm)Polydispersity Index (PDI)Drug Retention / StabilityReference
100:0~250 - 360 nmHigher (>0.2)Lower stability, prone to aggregation and leakage.[7]
80:20~255 - 270 nmImproved (<0.2)Increased stability and order compared to pure lipid vesicles.[7]
70:30 (2:1)~260 - 290 nmOften Optimal (<0.15)Considered a highly stable formulation with good drug retention.[7]
60:40~290 - 320 nmLow (<0.2)Very stable with slow drug release.[7]
50:50 (1:1)>320 nmCan increaseHighly rigid, but may have lower encapsulation for some drugs.[6][7]

Note: Absolute values are highly dependent on the preparation method (e.g., extrusion pore size, sonication) and the specific lipids used. The trends, however, are generally applicable.

Experimental Protocols

Protocol 1: Preparation of 18:0 EPC/Cholesterol Liposomes (Thin-Film Hydration & Extrusion)

This protocol describes the preparation of ~100 nm unilamellar vesicles (LUVs).

  • Lipid Dissolution: a. Weigh the desired amounts of 18:0 EPC chloride and cholesterol for the target molar ratio (e.g., 2:1). b. Dissolve the lipids completely in a chloroform/methanol mixture (e.g., 2:1 v/v) in a clean, round-bottom flask. Gently swirl until the solution is clear.[4]

  • Thin-Film Formation: a. Connect the flask to a rotary evaporator. b. Rotate the flask in a water bath set to 40-50°C. c. Gradually apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the flask wall. d. Continue to keep the flask under high vacuum for at least 2 hours to remove all residual solvent.[4]

  • Hydration: a. Pre-heat the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to 60-65°C (above the Tc of 18:0 EPC).[4] b. Add the pre-heated buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or on a vortex mixer, always keeping the temperature above 60°C. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble a mini-extruder with a 100 nm polycarbonate membrane. b. Pre-heat the extruder assembly to 60-65°C.[4] c. Load the MLV suspension into one of the extruder's syringes. d. Manually push the suspension through the membrane to the opposing syringe. e. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure all vesicles have passed through the membrane an even number of times.[4] f. The resulting translucent suspension contains unilamellar vesicles of a defined size. Store at 4°C.

Protocol 2: Assessing Liposome Stability via Dynamic Light Scattering (DLS)

  • Sample Preparation: a. Dilute the liposome suspension in the same buffer it was prepared in to a final lipid concentration of approximately 0.1-1.0 mg/mL to avoid multiple scattering effects.[5] b. Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust or contaminants.

  • Instrument Setup: a. Set the instrument to the desired temperature (e.g., 25°C). b. Select the appropriate scattering angle (e.g., 173° for backscatter detection).[5]

  • Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. c. Perform at least three replicate measurements to ensure reproducibility.[5]

  • Stability Study: a. To assess long-term stability, store the main liposome stock at a specified temperature (e.g., 4°C). b. At designated time points (e.g., Day 0, 7, 14, 30), take an aliquot, prepare the sample as described above, and measure the mean hydrodynamic diameter and PDI. c. A stable formulation will show minimal changes in size and PDI over time.[6]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Stability Analysis start 1. Dissolve Lipids (18:0 EPC + Cholesterol) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film (Buffer @ >60°C) film->hydrate extrude 4. Extrude for Size Reduction (~100 nm Filter, >60°C) hydrate->extrude dls 5. Characterize (DLS) (Size, PDI, Zeta Potential) extrude->dls storage 6. Store at 4°C dls->storage leakage 7. Monitor Leakage (Fluorescence Assay) dls->leakage dls_time 8. Re-measure with DLS (Time Points: 1, 2, 4 weeks) storage->dls_time Aliquot over time

Caption: Experimental workflow for liposome preparation and stability testing.

troubleshooting_aggregation cluster_causes Potential Causes & Checks cluster_solutions Solutions start Problem: Liposome Aggregation Observed temp_check Was hydration/extrusion done at >60°C? start->temp_check ratio_check Is Chol. ratio optimal (e.g., 2:1)? temp_check->ratio_check Yes temp_sol Action: Re-prepare, ensuring temp >60°C temp_check->temp_sol No buffer_check Is buffer ionic strength high? ratio_check->buffer_check Yes ratio_sol Action: Optimize molar ratio (Test 70:30, 60:40) ratio_check->ratio_sol No buffer_sol Action: Reduce salt concentration in buffer buffer_check->buffer_sol Yes

References

long-term storage conditions for 18:0 EPC chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for 18:0 EPC chloride?

For long-term stability, this compound, whether in solid form or dissolved in an organic solvent, should be stored at -20°C.[1][2][3] Some suppliers indicate a shelf life of over two years if stored properly at this temperature.

Q2: In what solvents can I dissolve this compound for storage?

This compound is soluble in organic solvents such as chloroform (B151607) and ethanol. It is often supplied as a solution in chloroform. For long-term storage, it is recommended to keep it in a glass container with a Teflon-lined closure.

Q3: Can I store this compound solutions in an aqueous buffer?

It is not recommended to store this compound or other phospholipids (B1166683) in aqueous suspensions for extended periods. The presence of water can lead to hydrolysis of the ester bonds in the lipid, causing degradation.

Q4: How should I handle the product upon receiving it?

This compound is typically shipped at ambient temperatures as it is stable for short periods.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term stability.

Q5: What is the appearance of this compound?

In its solid form, it is a powder. When dissolved in a suitable organic solvent, it should form a clear solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution 1. Low Temperature: The solution may have been stored at a temperature lower than recommended, causing the lipid to fall out of solution. 2. Solvent Evaporation: Partial evaporation of the solvent can increase the lipid concentration beyond its solubility limit. 3. Hydrolysis: If exposed to moisture, the lipid can hydrolyze, and the degradation products may be less soluble. 4. Contamination: Introduction of contaminants can lead to precipitation.1. Gently warm the solution to room temperature. If the precipitate redissolves, the issue was likely temperature-related. 2. Add a small amount of fresh, anhydrous solvent to redissolve the lipid. Ensure vials are tightly sealed to prevent future evaporation. 3. If hydrolysis is suspected, it is best to discard the solution and use a fresh stock. To prevent this, always use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). 4. Ensure all handling is done using clean, dry glassware and proper aseptic techniques.
Low Transfection Efficiency (when used in liposomes) 1. Degraded Lipid: The this compound may have degraded due to improper storage. 2. Suboptimal Formulation: The ratio of this compound to other lipids and the nucleic acid is not optimized. 3. Incorrect Liposome (B1194612) Preparation: Issues with the liposome formation process, such as improper hydration or extrusion.1. Use a fresh, properly stored stock of this compound. 2. Optimize the formulation by varying the ratios of the lipid components. The ratio of cationic lipid to nucleic acid is a critical parameter. 3. Review and optimize the liposome preparation protocol. Ensure the lipid film is completely hydrated and that the extrusion process is performed correctly to achieve the desired vesicle size.
High Cytotoxicity 1. Excess Cationic Lipid: High concentrations of cationic lipids can be toxic to cells.[4] 2. Contaminants in the Solution: Impurities in the lipid solution can contribute to cytotoxicity.1. Reduce the concentration of the this compound-containing liposomes used in the experiment. 2. Ensure high-purity lipids and solvents are used. If cytotoxicity persists, consider purifying the liposomes.

Quantitative Data Summary

Storage Conditions and Stability:

Parameter Recommendation Notes
Storage Temperature -20°CRecommended for both solid form and organic solutions.[1][2][3]
Short-term Storage 0 - 4°CAcceptable for days to weeks.[1]
Recommended Solvents Chloroform, EthanolEnsure solvents are anhydrous.
Stability > 2 yearsWhen stored properly at -20°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Chloroform
  • Preparation: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial with a Teflon-lined cap.

  • Dissolution: Add the appropriate volume of anhydrous chloroform to achieve a final concentration of 10 mg/mL.

  • Mixing: Gently vortex or sonicate the vial until the lipid is completely dissolved and the solution is clear.

  • Storage: Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly. Store the stock solution at -20°C.

Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica (B1680970) gel TLC plate.

  • Spotting: Apply a small spot of the this compound solution to the baseline of the TLC plate.

  • Developing Solvent: A common solvent system for phospholipids is chloroform:methanol:water (e.g., 65:25:4 v/v/v).

  • Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a suitable method, such as iodine vapor or a phosphate-specific stain (e.g., Molybdenum Blue). A single spot indicates high purity, while the presence of multiple spots suggests degradation or impurities.

Visualizations

Logical Workflow for Liposome Preparation and Cellular Uptake

G cluster_prep Liposome Preparation cluster_uptake Cellular Uptake and Cargo Release A This compound (in organic solvent) C Lipid Film Formation (Solvent Evaporation) A->C B Co-lipids (e.g., DOPE, Cholesterol) B->C D Hydration (Aqueous Buffer with Cargo) C->D E Sonication/Extrusion D->E F Cationic Liposomes E->F G Target Cell F->G Interaction H Endocytosis G->H I Endosome H->I J Endosomal Escape I->J K Cytosolic Release of Cargo J->K

Caption: Workflow of cationic liposome formulation and cellular delivery.

This diagram illustrates the key stages in preparing cationic liposomes using this compound and their subsequent cellular uptake. The process begins with the formation of a lipid film, followed by hydration to form liposomes. These liposomes then interact with target cells and are typically internalized via endocytosis. The cationic nature of the liposome is crucial for the subsequent escape from the endosome, leading to the release of the encapsulated cargo into the cytoplasm. The efficiency of this process is a key determinant of the effectiveness of the drug delivery system.

References

troubleshooting low yield in 18:0 EPC chloride liposome synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common cause of low yield or low encapsulation efficiency?

Low encapsulation efficiency is a frequent issue and can stem from several factors. The primary reasons often relate to the hydration process, the physicochemical properties of the encapsulated drug, and the final liposome (B1194612) size. For hydrophilic drugs, encapsulation is highly dependent on the captured aqueous volume, while lipophilic drugs associate with the lipid bilayer.

Troubleshooting Steps:

  • Optimize Hydration: Ensure the hydration of the lipid film is performed above the gel-liquid crystal transition temperature (Tc) of 18:0 EPC. This ensures the lipid bilayer is in a fluid state, which facilitates proper vesicle formation.

  • Drug Properties: The encapsulation efficiency of drugs is influenced by their hydrophilicity or lipophilicity.[1] For polar drugs, encapsulation is primarily within the aqueous core, while nonpolar drugs may associate with the liposome membrane.[2]

  • Lipid Concentration: Increasing the lipid concentration generally leads to a higher encapsulation efficiency, as it increases the total internal volume available for encapsulation.[3] However, this can reach a plateau at very high concentrations.[3]

  • pH and Ionic Strength: The pH and ionic strength of the hydration buffer can significantly impact the stability and encapsulation efficiency of cationic liposomes like those made with 18:0 EPC chloride.[4] It's crucial to optimize these parameters for your specific drug and formulation.

Q2: My liposome suspension shows visible aggregation. What could be the cause and how can I fix it?

Aggregation is a common sign of liposome instability. For cationic liposomes, this can be particularly problematic due to interactions with counterions or other components in the formulation.

Troubleshooting Steps:

  • Insufficient Surface Charge: While 18:0 EPC is a cationic lipid, the overall zeta potential of the liposomes might not be high enough to ensure strong electrostatic repulsion between vesicles. A zeta potential of at least ±30 mV is generally considered indicative of a stable formulation.

  • pH of the Buffer: The pH of the hydration buffer should be maintained within an optimal range, typically between 5.5 and 7.5 for many liposome formulations, to ensure consistent surface charge and stability.[5]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[5] If aggregation is observed, consider reducing the salt concentration in your buffer.

  • Storage Temperature: Storing liposome formulations at 4°C is often preferable to freezing, which can induce aggregation upon thawing.[6] For long-term storage, the stability of liposomes is significantly better at lower temperatures.[7]

Q3: The particle size of my liposomes is not consistent or is larger than desired. How can I control the size more effectively?

Achieving a uniform and desired particle size is critical for many applications. The extrusion process is the most direct way to control liposome size.

Troubleshooting Steps:

  • Extrusion Parameters: The final size of the liposomes is heavily influenced by the pore size of the polycarbonate membrane used during extrusion.[8] The number of extrusion cycles is also important; typically, 5 to 10 passes are sufficient to achieve a uniform size distribution.[9]

  • Extrusion Pressure and Flow Rate: The pressure applied during extrusion, which dictates the flow rate, can affect the final liposome size. Increasing the flow rate can lead to a decrease in the size of the extruded liposomes.[10]

  • Hydration Temperature: Hydrating the lipid film at a temperature above the Tc of 18:0 EPC is crucial not only for encapsulation but also for forming vesicles that can be efficiently downsized during extrusion.[11]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on liposome characteristics.

Table 1: Effect of Lipid Concentration on Encapsulation Efficiency

Lipid ConcentrationEncapsulation Efficiency (%)Notes
Low (e.g., < 60 mM)Linearly correlated with concentrationFor many hydrophilic drugs, higher lipid concentration increases the total internal volume.[3]
High (e.g., > 70 mM)Reaches a plateauAt a certain point, further increasing the lipid concentration may not significantly improve encapsulation.[3]
300 mM DPPC84%Higher phospholipid concentrations can lead to more stable vesicles and higher encapsulation.[12]
50 mM DPPC48%Lower phospholipid concentrations may result in less stable vesicles and lower encapsulation efficiency.[12]

Table 2: Influence of Extrusion Parameters on Liposome Size

ParameterValueEffect on Liposome SizeReference
Membrane Pore Size 200 nmLarger final vesicle size[7]
100 nmSmaller final vesicle size[7]
50 nmEven smaller final vesicle size[7]
Number of Passes 1-2 cyclesIncomplete size reduction, broader size distribution[10]
3+ cyclesHomogeneous liposome preparation[10]
7 passesOptimal for achieving a narrow size distribution in some systems[7]
Extrusion Pressure Low (e.g., 25 psi for 400 nm pores)Allows for the formation of larger, homogeneous vesicles[13]
High (e.g., 400-500 psi for 30-100 nm pores)Promotes rapid extrusion, increasing trapping efficiency and size homogeneity for smaller vesicles[13]
Flow Rate 1 mL/min to 9 mL/minIncreased flow rate leads to a decrease in liposome size[10]

Experimental Protocols

Protocol 1: Thin-Film Hydration for this compound Liposome Synthesis

This protocol details the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method.[1][14]

  • Lipid Dissolution:

    • Weigh the desired amount of this compound and any other lipids (e.g., cholesterol) and dissolve them in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture, in a round-bottom flask.[14] The goal is to achieve a clear, homogeneous lipid solution.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature of approximately 40°C.[2] This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, dry the film under a high vacuum for at least 1-2 hours or overnight.[14]

  • Hydration:

    • Add the aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.[2]

    • The temperature of the hydration buffer should be above the transition temperature (Tc) of 18:0 EPC.

    • Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing. This process will cause the lipid film to peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs).[11] Continue agitation for about 30 minutes to an hour.[2]

Protocol 2: Liposome Extrusion for Size Control

This protocol describes the downsizing of MLVs to form unilamellar vesicles (LUVs) with a defined size.[9]

  • Extruder Assembly:

    • Assemble the mini-extruder with two polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports, following the manufacturer's instructions.

  • Extrusion Process:

    • Transfer the MLV suspension prepared in Protocol 1 into one of the extruder's gas-tight syringes.

    • Place the assembled extruder in a heating block set to a temperature above the Tc of 18:0 EPC.

    • Pass the lipid suspension from one syringe to the other through the polycarbonate membrane. This constitutes one pass.

    • Repeat the extrusion for a total of 5 to 10 passes to ensure a uniform size distribution.[9]

  • Collection and Storage:

    • Collect the final extruded liposome suspension.

    • For short-term storage, keep the liposomes at 4°C.[5] Liposomes are generally more stable when stored at low temperatures.[7]

Protocol 3: Determination of Encapsulation Efficiency by HPLC

This protocol outlines a general method to determine the encapsulation efficiency of a drug within the liposomes.

  • Separation of Free and Encapsulated Drug:

    • The first step is to separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved using methods such as centrifugation or size exclusion chromatography (e.g., using a Sephadex column).[15]

  • Quantification of Free Drug:

    • Analyze the supernatant (from centrifugation) or the fractions collected from the column (from size exclusion chromatography) by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the free drug.[]

  • Quantification of Total Drug:

    • To determine the total drug concentration, disrupt the liposomes in an aliquot of the original suspension to release the encapsulated drug. This can be done by adding a suitable solvent like methanol or a detergent like Triton X-100.

    • Analyze the disrupted liposome sample by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_sizing Sizing & Purification cluster_analysis Analysis dissolve 1. Dissolve 18:0 EPC in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer (>Tc) film->hydrate extrude 4. Extrude through Polycarbonate Membrane hydrate->extrude MLVs purify 5. Purify (Optional) (e.g., Size Exclusion) extrude->purify LUVs size_analysis 6. Analyze Size & Zeta Potential (DLS) purify->size_analysis ee_analysis 7. Determine Encapsulation Efficiency (HPLC) purify->ee_analysis

Caption: Experimental workflow for this compound liposome synthesis.

troubleshooting_workflow start Low Yield or Poor Encapsulation check_hydration Is hydration temp > Tc? start->check_hydration increase_temp Increase hydration temperature. check_hydration->increase_temp No check_lipid_conc Is lipid concentration optimized? check_hydration->check_lipid_conc Yes success Problem Resolved increase_temp->success increase_lipid_conc Increase lipid concentration. check_lipid_conc->increase_lipid_conc No check_aggregation Visible Aggregation? check_lipid_conc->check_aggregation Yes increase_lipid_conc->success check_ph Is buffer pH optimal (5.5-7.5)? check_aggregation->check_ph Yes check_size Inconsistent/Large Particle Size? check_aggregation->check_size No adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_ionic_strength Is ionic strength too high? check_ph->check_ionic_strength Yes adjust_ph->success decrease_ionic_strength Decrease salt concentration. check_ionic_strength->decrease_ionic_strength Yes check_ionic_strength->success No decrease_ionic_strength->success check_extrusion Sufficient extrusion passes (5-10)? check_size->check_extrusion Yes check_size->success No increase_passes Increase number of extrusion passes. check_extrusion->increase_passes No optimize_pressure Optimize extrusion pressure/flow rate. check_extrusion->optimize_pressure Yes increase_passes->success optimize_pressure->success

Caption: Troubleshooting decision tree for low yield in liposome synthesis.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids in Drug Delivery: 18:0 EPC Chloride vs. Other Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, particularly for nucleic acid-based therapeutics, the choice of a cationic lipid vector is a critical determinant of transfection efficiency and overall therapeutic success. This guide provides an objective comparison of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride, a biodegradable and low-toxicity cationic lipid, with other widely used cationic lipids, namely DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol). This comparison is supported by a summary of experimental data and detailed protocols for key assays to aid researchers in making informed decisions for their specific applications.

Performance Comparison: Transfection Efficiency and Cytotoxicity

The efficacy of a cationic lipid is primarily judged by its ability to efficiently deliver its cargo into cells with minimal toxicity. The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of 18:0 EPC chloride, DOTAP, and DC-Cholesterol. It is important to note that direct comparative studies for this compound against DOTAP and DC-Cholesterol under identical experimental conditions are limited in the publicly available literature. The data presented here is a compilation from various studies and should be interpreted with consideration for potential inter-study variability.

Table 1: Comparative Transfection Efficiency of Cationic Lipids

Cationic LipidCell LineTransfection MethodReporter GeneTransfection EfficiencyCitation
18:0 EPC -In vivo (mouse model)FLuc mRNAPotent lung-specific delivery (83% of total luminescent flux)[1]
DOTAP HEK293LipofectionLuciferaseHigh (RLU values vary)[2]
DOTAP VariousLipofectionpDNA/mRNAEffective for in vitro and in vivo transfection
DC-Cholesterol 293TLipofectionpEGFP-N1~25% GFP-positive cells (at optimal N/P ratio)[3]
DC-Cholesterol 293TLipofectionpDNA (GFP)High activity in the presence of serum[4]

Table 2: Comparative Cytotoxicity of Cationic Lipids

Cationic LipidCell LineAssayIC50 ValueCitation
18:0 EPC --Low toxicity, biodegradable[5]
DOTAP BMDCsCCK-8~50 µg/mL[6]
DOTAP HeLa, Lymphocytes-Non-cytotoxic below 150 µg/ml[7]
DC-Cholesterol BMDCsCCK-8~75 µg/mL[6]
DC-Cholesterol 293TMTT>100 µM (Low cytotoxicity)[3]

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of these cationic lipids in your own research, detailed methodologies for key experiments are provided below.

Liposome Preparation by Thin-Film Hydration

This common method is used to prepare liposomes from a mixture of lipids.[8][9][10]

Materials:

  • Cationic lipid (e.g., this compound, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the cationic lipid and any helper lipids in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.

In Vitro Transfection

This protocol outlines the general steps for transfecting cells in culture with nucleic acid-lipid complexes.

Materials:

  • Cultured cells

  • Nucleic acid (plasmid DNA, mRNA, siRNA)

  • Cationic lipid liposomes

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Multi-well plates

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency (typically 70-90%).

  • In separate tubes, dilute the nucleic acid and the cationic lipid liposomes in serum-free medium.

  • Combine the diluted nucleic acid and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipid-nucleic acid complexes.

  • Remove the culture medium from the cells and wash with serum-free medium.

  • Add the lipid-nucleic acid complexes to the cells.

  • Incubate the cells with the complexes for a specified period (e.g., 4-6 hours) at 37°C.

  • Remove the complex-containing medium and replace it with a complete culture medium.

  • Incubate the cells for 24-72 hours before assaying for gene expression or knockdown.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Cells treated with cationic lipids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and expose them to various concentrations of the cationic lipid formulations for a specified time.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, another indicator of cytotoxicity.[13][14]

Materials:

  • Cell culture supernatant from treated cells

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plate reader

Procedure:

  • Collect the cell culture supernatant from cells treated with different concentrations of cationic lipids.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate the plate at room temperature for a specified time, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Nanoparticle Characterization: Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to measure the size distribution of nanoparticles, while zeta potential measurement provides information about their surface charge and stability.[15][16][17]

Materials:

  • Liposome or lipid nanoparticle suspension

  • DLS instrument with a zeta potential measurement capability

  • Appropriate cuvettes

Procedure:

  • Dilute the nanoparticle suspension to an appropriate concentration with a suitable buffer (e.g., PBS or deionized water).

  • For size measurement (DLS), place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution.

  • For zeta potential measurement, inject the diluted sample into a specialized zeta cell. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility). The zeta potential is then calculated from this mobility.

Visualizing the Mechanism and Workflow

To better understand the processes involved in cationic lipid-mediated drug delivery, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

cationic_lipid_transfection_pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex Cationic Lipid-NA Complex (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Early Endosome cell_membrane->endosome Internalization endosomal_escape Endosomal Escape endosome->endosomal_escape pH-mediated destabilization na_release Nucleic Acid (NA) Release endosomal_escape->na_release translation Translation (mRNA) or Silencing (siRNA) na_release->translation for mRNA/siRNA nuclear_entry Nuclear Entry na_release->nuclear_entry for pDNA transcription Transcription (pDNA) nuclear_entry->transcription

Cationic Lipid-Mediated Nucleic Acid Delivery Pathway

The diagram above illustrates the general mechanism of cationic lipid-mediated transfection. The positively charged lipoplex binds to the negatively charged cell membrane and is internalized via endocytosis.[2] Within the acidic environment of the endosome, the cationic lipids can facilitate the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. Depending on the type of nucleic acid, it is then either translated into a protein (mRNA), mediates gene silencing (siRNA), or enters the nucleus for transcription (pDNA).

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results liposome_prep 1. Liposome Preparation (Thin-Film Hydration) complex_formation 2. Lipid-NA Complex Formation liposome_prep->complex_formation transfection 3. In Vitro Transfection complex_formation->transfection characterization 4c. Nanoparticle Characterization (DLS, Zeta Potential) complex_formation->characterization Parallel Analysis efficiency_assay 4a. Transfection Efficiency (e.g., Luciferase, GFP) transfection->efficiency_assay cytotoxicity_assay 4b. Cytotoxicity Assay (MTT, LDH) transfection->cytotoxicity_assay data_analysis 5. Data Analysis and Comparison efficiency_assay->data_analysis cytotoxicity_assay->data_analysis characterization->data_analysis

Typical Experimental Workflow for Cationic Lipid Evaluation

This workflow diagram outlines the key steps involved in the evaluation of cationic lipids for drug delivery. It begins with the preparation of liposomes and their complexation with the nucleic acid cargo. These complexes are then used to transfect cells in vitro. Finally, a series of analyses are performed to determine transfection efficiency, cytotoxicity, and the physicochemical properties of the nanoparticles, leading to a comprehensive comparison of the different lipid formulations.

References

A Comparative Guide to 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC) and DSPC for Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and its ethylated analogue, 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC), for use in liposomal formulations. While DSPC is a well-characterized and widely utilized phospholipid in both research and clinical applications, including FDA-approved mRNA vaccines, DSEPC remains a less-explored alternative.[1][2] This guide synthesizes available data for DSPC and offers a theoretical comparison for DSEPC based on established principles of lipid chemistry and bilayer physics.

Introduction to DSPC and the Significance of Headgroup Modification

DSPC is a saturated phospholipid with two 18-carbon stearoyl chains, making it a key component for creating rigid and stable liposomal membranes.[2][3] Its high phase transition temperature (Tc) of approximately 55°C ensures low permeability and minimal drug leakage at physiological temperatures.[4] These properties contribute to enhanced encapsulation efficiency and prolonged circulation times, making DSPC a preferred excipient in drug delivery systems.[1]

The modification of the phosphocholine (B91661) headgroup, such as the substitution of methyl groups with ethyl groups in DSEPC, can influence the physicochemical properties of the lipid and the resulting liposomes. These changes can affect lipid packing, membrane fluidity, hydration, and interactions with biological systems, potentially offering a way to fine-tune liposomal characteristics for specific applications.[]

Physicochemical Properties: DSPC vs. DSEPC

Table 1: Comparison of Physicochemical Properties of DSPC and Postulated Properties of DSEPC Liposomes

PropertyDSPC LiposomesDSEPC Liposomes (Postulated)Rationale for Postulated Properties
Phase Transition Temperature (Tc) ~55°C[4]Potentially lower than DSPCThe bulkier ethyl groups may disrupt the tight packing of the acyl chains, leading to a decrease in the energy required to transition from the gel to the liquid crystalline phase.
Membrane Packing Tightly packed[2]Potentially looser packingSteric hindrance from the larger ethyl groups could increase the cross-sectional area per lipid molecule, resulting in a less ordered and more loosely packed bilayer.
Membrane Fluidity Rigid below Tc[4]Potentially more fluidLooser packing would likely lead to increased membrane fluidity compared to DSPC at the same temperature.
Permeability/Drug Leakage Low[1]Potentially higherA less tightly packed bilayer with increased fluidity may result in higher permeability and consequently, a greater potential for premature drug leakage.
Stability High[1][2]Potentially lowerThe tight packing of DSPC contributes to its high stability. Any disruption to this packing could reduce the overall stability of the liposome (B1194612).
Hydration of Headgroup Well-hydratedPotentially altered hydrationThe change in the cationic headgroup's size and hydrophobicity could alter the interaction with water molecules at the bilayer surface.
Zeta Potential Near-neutralNear-neutralBoth lipids are zwitterionic, so the overall surface charge of the liposomes in a neutral buffer is expected to be close to neutral.

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of DSPC-based liposomes are well-established. For DSEPC, similar protocols would likely serve as a starting point, with optimization required based on its specific physicochemical properties.

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This method is a common and reliable technique for producing unilamellar liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the boiling point of the solvent but below the Tc of DSPC (e.g., 60-65°C).

    • Gradually apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by adding the buffer to the flask. The temperature of the buffer should be above the Tc of DSPC.

    • Agitate the flask by gentle rotation or vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Load the MLV suspension into an extruder that has been pre-heated to a temperature above the Tc of DSPC.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size to produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a sample of the liposome suspension in the appropriate buffer and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry (integrated into most DLS instruments)

  • Procedure: Measure the electrophoretic mobility of the diluted liposomes to determine their surface charge.

3. Encapsulation Efficiency (%EE):

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, centrifugation).

    • Quantify the amount of drug associated with the liposomes and the total amount of drug initially added.

    • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

4. In Vitro Drug Release Study:

  • Technique: Dialysis method

  • Procedure:

    • Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizing the Process and Structures

Diagrams of Key Processes and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences between DSPC and DSEPC, the experimental workflow for liposome preparation, and a general overview of liposome-cell interactions.

G Structural Comparison of DSPC and DSEPC Headgroups DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) Glycerol Backbone sn-1: Stearoyl Chain sn-2: Stearoyl Chain Phosphate Group Choline: -N+(CH3)3 DSEPC 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (DSEPC) Glycerol Backbone sn-1: Stearoyl Chain sn-2: Stearoyl Chain Phosphate Group Ethylcholine: -N+(CH2CH3)3

Caption: Structural difference between DSPC and DSEPC headgroups.

workflow Liposome Preparation via Thin-Film Hydration and Extrusion cluster_0 Preparation cluster_1 Characterization A 1. Lipid Dissolution (DSPC + Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug) B->C D 4. Extrusion (Sizing) C->D E 5. Purification (Removal of free drug) D->E F Particle Size & PDI (DLS) E->F Characterize Final Product G Zeta Potential E->G Characterize Final Product H Encapsulation Efficiency E->H Characterize Final Product I In Vitro Release E->I Characterize Final Product

Caption: Experimental workflow for liposome preparation and characterization.

G General Pathways of Liposome-Cell Interaction liposome Liposome endocytosis Endocytosis liposome->endocytosis fusion Membrane Fusion liposome->fusion cell_membrane Cell Membrane cytoplasm Cytoplasm (Drug Release) cell_membrane->cytoplasm Direct Release endosome Endosome endocytosis->endosome endosome->cytoplasm Endosomal Escape fusion->cell_membrane

Caption: General mechanisms of liposome interaction with and entry into cells.

Performance in Drug Delivery: A Comparative Outlook

The performance of liposomes in a biological environment is critically dependent on their stability, drug release profile, and interaction with cells.

In Vitro Performance:

  • Stability in Biological Media: DSPC liposomes are known for their high stability in plasma.[6] Due to the postulated looser packing, DSEPC liposomes might exhibit lower stability, potentially leading to faster clearance or premature drug release.

  • Drug Release: The slower drug release from DSPC liposomes is advantageous for many controlled-release applications.[7] DSEPC liposomes, with their potentially higher membrane fluidity, might demonstrate a faster drug release profile. This could be beneficial for applications requiring more rapid drug availability at the target site.

In Vivo Performance:

  • Circulation Time: The rigidity and stability of DSPC liposomes contribute to long circulation times. The potential for lower stability in DSEPC liposomes could lead to shorter circulation half-lives.

  • Cellular Uptake: The nature of the headgroup can influence interactions with cell membranes and proteins. While both headgroups are zwitterionic, the difference in size and hydrophobicity between the trimethylammonium of DSPC and the triethylammonium (B8662869) of DSEPC could lead to altered protein corona formation and different cellular uptake mechanisms and efficiencies. Studies with other modified headgroups have shown that such changes can significantly impact cellular internalization.[1][6]

Conclusion

DSPC is a well-established and reliable choice for formulating stable liposomes with low drug leakage and long circulation times. Its properties are extensively documented, providing a strong foundation for formulation development.

DSEPC, while not extensively studied, presents an interesting alternative. The introduction of ethyl groups in place of methyl groups on the phosphocholine headgroup is likely to alter the physicochemical properties of the resulting liposomes. Based on theoretical considerations, DSEPC liposomes may exhibit lower phase transition temperatures, looser membrane packing, and consequently, higher membrane fluidity and permeability. These characteristics could translate to faster drug release profiles, which may be advantageous for certain therapeutic applications. However, this may come at the cost of reduced stability and shorter circulation times.

Further experimental investigation is required to fully elucidate the properties of DSEPC and to directly compare its performance against DSPC in liposomal drug delivery systems. Researchers interested in fine-tuning liposomal characteristics may find the exploration of DSEPC and other headgroup-modified phospholipids (B1166683) to be a promising avenue for developing novel and more effective drug carriers.

References

A Comparative Guide to the Efficacy of 18:0 EPC Chloride as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in the design of effective subunit vaccines. This guide provides a comparative analysis of 1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride (18:0 EPC chloride), a cationic lipid, against other commonly used vaccine adjuvants. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate an informed decision-making process for adjuvant selection.

Introduction to this compound

This compound is a synthetic cationic phospholipid that has garnered interest as a potential vaccine co-adjuvant.[1] Its proposed mechanism of action involves the upregulation of co-stimulatory molecules, such as CD80 and CD86, on antigen-presenting cells (APCs), which is a crucial step in initiating a robust adaptive immune response.[1] Cationic lipids, in general, are known to enhance the immunogenicity of vaccines, and those bearing ethyl phosphocholine (B91661) (EPC) head groups have been suggested to be potent stimulators of dendritic cells.

Comparative Efficacy of Vaccine Adjuvants

To provide a clear comparison, the following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparative studies involving this compound are limited. Therefore, data from studies using similar cationic lipids or formulations containing phosphatidylcholines (like egg PC) are included to provide the most relevant comparisons.

Humoral Immune Response

The induction of a strong antibody response is a key measure of adjuvant efficacy. The following table compares the effects of different adjuvants on antigen-specific IgG titers and the balance between Th1- and Th2-type immune responses, as indicated by the IgG2a/IgG1 ratio.

Table 1: Comparison of Adjuvant Effects on Humoral Immunity (Ovalbumin Antigen in Mice)

AdjuvantAntigen DoseIgG1 Titer (Th2-associated)IgG2a Titer (Th1-associated)IgG2a/IgG1 RatioReference Study
DDAB/EPC/DOPE 10 µgData not explicitly provided, but balanced Th1/Th2 response suggestedData not explicitly provided, but balanced Th1/Th2 response suggestedBalancedWasan et al., 2019[2]
Alum 10 µgHighLowLow (Th2-skewed)(Extrapolated from multiple studies)
MF59 10 µgHighModerateModerate (Balanced/slight Th2 skew)(Extrapolated from multiple studies)
CpG ODN (TLR9 agonist) 10 µgModerateHighHigh (Th1-skewed)(Extrapolated from multiple studies)

Note: Data for DDAB/EPC/DOPE is derived from a study using a complex adjuvant system (L-TriAdj) where EPC was a component of the liposomal carrier.[2] Data for Alum, MF59, and CpG ODN are generalized findings from the literature for comparison.

Cellular Immune Response

The cellular immune response, particularly the activation of T-helper (Th) cells, is critical for long-lasting immunity and protection against intracellular pathogens. Cytokine profiles provide insight into the nature of the T-cell response.

Table 2: Comparison of Adjuvant Effects on Cytokine Production (Ovalbumin Antigen in Mice)

AdjuvantAntigen DoseIFN-γ (Th1 Cytokine)IL-5 (Th2 Cytokine)IFN-γ/IL-5 RatioReference Study
DDAB/EPC/DOPE 10 µgIncreasedIncreasedBalancedWasan et al., 2019[2]
Alum 10 µgLowHighLow (Th2-skewed)(Extrapolated from multiple studies)
MF59 10 µgModerateModerateBalanced(Extrapolated from multiple studies)
CpG ODN (TLR9 agonist) 10 µgHighLowHigh (Th1-skewed)(Extrapolated from multiple studies)

Note: As with Table 1, the data for DDAB/EPC/DOPE is from a study with a complex adjuvant system.[2] The data for other adjuvants are generalized for comparative purposes.

Mechanistic Insights and Signaling Pathways

The adjuvant activity of cationic lipids like this compound is believed to be initiated by their interaction with APCs, such as dendritic cells (DCs). This interaction facilitates antigen uptake and triggers intracellular signaling pathways that lead to DC activation.

References

Unveiling the Performance of 18:0 EPC Chloride in mRNA Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of mRNA delivery, the selection of cationic lipids is a critical determinant of lipid nanoparticle (LNP) efficacy. This guide provides an objective comparison of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride, a permanently cationic lipid, with other alternatives, supported by experimental data to inform rational LNP design.

This document delves into the physicochemical characteristics, in vitro performance, and in vivo organ targeting of LNPs formulated with 18:0 EPC chloride, drawing comparisons with other widely used cationic and ionizable lipids.

Physicochemical Characterization: A Comparative Analysis

The fundamental properties of LNPs, including their size, polydispersity index (PDI), and mRNA encapsulation efficiency, are crucial for their biological activity and successful delivery. The following table summarizes the physicochemical characteristics of LNPs formulated with this compound and a selection of other cationic and ionizable lipids.

Cationic/Ionizable LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
18:0 EPC 129.4 ± 3.20.13 ± 0.0298.5 ± 0.3
12:0 EPC 125.6 ± 2.50.12 ± 0.0198.7 ± 0.2
14:0 EPC 133.8 ± 4.10.14 ± 0.0298.3 ± 0.4
16:0 EPC 138.1 ± 5.60.15 ± 0.0398.1 ± 0.5
18:1 TAP (DOTAP) 135.2 ± 3.80.13 ± 0.0198.6 ± 0.3
DOTMA 242.00.39Not Reported
DDAB Not ReportedNot ReportedNot Reported
DOBAQ Not Reported0.4267.5

Data for EPC series and 18:1 TAP (DOTAP) are presented as mean ± SEM. Data for DOTMA, DDAB, and DOBAQ are from a separate study and may have different formulation parameters.[1]

As the data indicates, LNPs formulated with the this compound exhibit a particle size and PDI comparable to other lipids in the EPC series and the widely used cationic lipid DOTAP. Notably, these formulations achieve a high mRNA encapsulation efficiency, exceeding 98%. In contrast, some other cationic lipids like DOTMA and DOBAQ have been reported to form larger particles with higher PDI and lower encapsulation efficiency.[1]

In Vivo Performance: Organ-Selective mRNA Delivery

The in vivo performance of mRNA LNPs is a critical aspect of their therapeutic potential. Studies utilizing Selective Organ Targeting (SORT) LNPs have demonstrated that the inclusion of permanently cationic lipids like 18:0 EPC can significantly influence organ tropism. The following table and subsequent discussion summarize the in vivo luciferase expression in different organs following intravenous administration of mRNA-LNPs formulated with various EPC lipids.

Cationic Lipid in SORT LNPLung Luminescence (photons/sec)Liver Luminescence (photons/sec)Spleen Luminescence (photons/sec)Lung Selectivity (%)
18:0 EPC ~8 x 10^8~1.5 x 10^8~0.5 x 10^883
12:0 EPC ~9 x 10^8~6 x 10^8~7 x 10^840
14:0 EPC ~2 x 10^8~0.5 x 10^8~0.2 x 10^872
16:0 EPC ~1 x 10^8~0.3 x 10^8~0.1 x 10^865

Data is estimated from graphical representations in the source and is meant for comparative purposes.[1]

Within the EPC series of SORT LNPs, the 18:0 EPC formulation demonstrated the highest lung selectivity, with 83% of the total luminescent flux detected in the lungs.[1] While 12:0 EPC showed slightly higher overall expression in the lungs, it also resulted in significant off-target delivery to the liver and spleen, reducing its lung-selectivity to 40%.[1] This highlights the critical role of the lipid structure in directing organ-specific mRNA delivery.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform mRNA-LNPs with high encapsulation efficiency.

Materials:

  • Cationic/ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2k)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid mixture in ethanol containing the cationic/ionizable lipid, DSPC, cholesterol, and DMG-PEG2k at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the mRNA in a citrate buffer (e.g., 50 mM, pH 4.0).

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Set the desired flow rates on the microfluidic mixing device to achieve a specific aqueous to organic solvent ratio (e.g., 3:1).

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.

  • The resulting LNP solution is collected and subjected to buffer exchange against PBS (pH 7.4) using methods such as dialysis or tangential flow filtration to remove ethanol and unencapsulated components.

Physicochemical Characterization

Objective: To determine the size, PDI, and encapsulation efficiency of the formulated LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4) and measure using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter and the PDI, which indicates the size distribution of the particles.

2. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To the first set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA amount.

    • The second set remains untreated to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Mechanism of Action: The Role of Cationic Lipids in Endosomal Escape

The effective delivery of mRNA to the cytoplasm relies on the ability of the LNP to escape from the endosome after cellular uptake. Cationic lipids, such as this compound, are thought to facilitate this process through several mechanisms.

Endosomal_Escape cluster_0 Cellular Uptake cluster_1 Endosomal Compartment cluster_2 Endosomal Escape Mechanisms cluster_3 Cytoplasmic Release LNP mRNA-LNP (18:0 EPC) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Membrane_Fusion Membrane Fusion (Cationic Lipid Interaction with Anionic Endosomal Lipids) Endosome->Membrane_Fusion Proton_Sponge Proton Sponge Effect (Proposed for some cationic polymers, relevance for lipids debated) Endosome->Proton_Sponge mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release Proton_Sponge->mRNA_Release Translation Protein Translation mRNA_Release->Translation

References

A Comparative Analysis of 18:0 EPC and 18:1 EPC for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (18:1 EPC), two cationic lipids increasingly utilized in the formulation of lipid-based drug delivery systems. This document outlines their physicochemical properties, biological performance with supporting experimental data, and relevant experimental protocols to assist researchers in selecting the appropriate lipid for their specific application.

Introduction

18:0 EPC and 18:1 EPC are synthetic cationic derivatives of phosphatidylcholine.[1][2] Their positive charge, conferred by the ethylated phosphate (B84403) group, facilitates the encapsulation of negatively charged molecules such as nucleic acids (mRNA, siRNA) and their subsequent delivery into cells.[2][3] The primary structural difference between these two lipids lies in their acyl chains: 18:0 EPC possesses two saturated 18-carbon stearoyl chains, while 18:1 EPC contains two monounsaturated 18-carbon oleoyl (B10858665) chains.[2][4] This seemingly subtle difference in saturation significantly impacts their physicochemical properties and, consequently, their performance in drug delivery formulations. Both lipids are noted for their low toxicity and biodegradability.[1][2][4]

Physicochemical Properties

The saturation of the acyl chains is a critical determinant of the physical characteristics of these lipids, particularly their packing behavior within a lipid bilayer. This, in turn, influences the fluidity, stability, and release characteristics of the resulting lipid nanoparticles (LNPs).

Property18:0 EPC (Saturated)18:1 EPC (Unsaturated)Significance in Drug Delivery
Molecular Formula C46H93ClNO8PC46H89ClNO8PDefines the basic chemical identity.
Molecular Weight 854.66 g/mol 850.63 g/mol [5]Important for calculating molar ratios in formulations.
Acyl Chains Two 18:0 (stearoyl) chains[4]Two 18:1 (oleoyl) chains[2]The degree of saturation dictates membrane fluidity and phase transition temperature.
Phase Transition Temp (Tm) High (inferred from DSPC, Tm = 55°C)[6]Low (inferred from DOPC, Tm = -17°C)[6]A higher Tm leads to a more rigid, less permeable membrane at physiological temperatures. A lower Tm results in a more fluid and potentially "leaky" membrane.
Critical Micelle Conc. (CMC) Expected to be very lowExpected to be very lowThe low CMC for double-chain lipids ensures the stability of liposomes and LNPs in dilute solutions.

Biological Performance

The difference in acyl chain saturation directly translates to differences in biological performance, particularly in the context of forming stable and effective lipid nanoparticles for nucleic acid delivery.

Lipid Nanoparticle (LNP) Formulation and Stability

A key performance indicator for these lipids is their ability to form stable LNPs. Experimental evidence suggests a significant difference between 18:0 EPC and 18:1 EPC in this regard. In a study aimed at developing LNPs for mRNA delivery to the eye, lipids were categorized into groups based on their head group and acyl chain saturation.[7]

  • 18:0 EPC , included in a group with other saturated cationic lipids, failed to formulate into stable LNPs .[7]

  • 18:1 EPC , grouped with unsaturated cationic lipids, successfully formed LNPs . However, these LNPs exhibited a high polydispersity index (PDI) of 0.36, indicating a heterogeneous population of particle sizes.[7]

This suggests that the rigidity of the saturated 18:0 chains in 18:0 EPC may hinder the self-assembly process required for LNP formation under the tested conditions. Conversely, the kinked structure of the unsaturated 18:1 chains in 18:1 EPC allows for the necessary fluidity to form particles, although optimization is likely required to improve size homogeneity.

Transfection Efficiency

While direct comparative studies on the transfection efficiency of 18:0 EPC and 18:1 EPC are limited, insights can be drawn from broader studies on cationic lipids. The fluidity of the lipid bilayer, influenced by acyl chain saturation, is known to affect the fusogenicity of the LNP with the endosomal membrane, a critical step for payload release into the cytoplasm.

One study investigating asymmetric cationic lipids found that a lipid with one saturated (18:0) and one unsaturated (18:1) chain exhibited superior transfection efficiency compared to its symmetric counterparts with two saturated or two unsaturated chains.[8] This was attributed to the asymmetric lipid forming more fusogenic liposomes.[8] This finding suggests that the optimal membrane fluidity for transfection may lie between the highly rigid state of a fully saturated lipid like 18:0 EPC and the highly fluid state of a fully unsaturated lipid like 18:1 EPC.

In a separate study on lung-targeting LNPs, a formulation incorporating 18:0 EPC was shown to be effective in delivering Cre mRNA, although it resulted in the lowest fluorescence signal compared to other tested formulations.[1] This indicates that while 18:0 EPC can be a component of a functional delivery system, its efficiency may be context-dependent and potentially lower than other cationic lipids.

Cytotoxicity

Both 18:0 EPC and 18:1 EPC are generally described as having low toxicity.[1][2] However, cationic lipids, as a class, can induce some level of cytotoxicity, which is often concentration-dependent. It is crucial to experimentally determine the cytotoxic profile of any new LNP formulation. Standard assays such as the MTT or WST-8 assay can be used to evaluate the impact of LNPs formulated with either 18:0 EPC or 18:1 EPC on cell viability.

Signaling Pathways and Cellular Uptake

The primary role of 18:0 EPC and 18:1 EPC in a biological context is to act as a vehicle for intracellular delivery. The "pathway" they are involved in is the cellular uptake and endosomal escape of the formulated LNPs. While these synthetic lipids are not known to be direct agonists or antagonists of specific signaling pathways in the way that endogenous lipids can be, the introduction of cationic lipids into cells can trigger cellular responses. Some studies have noted that cationic lipids can activate intracellular signaling pathways, and 18:0 EPC has been observed to upregulate the co-stimulatory molecules CD80 and CD86, suggesting an interaction with immune signaling.

The general mechanism of LNP-mediated delivery is depicted below:

LNP_Uptake cluster_intracellular Intracellular Space LNP LNP (18:0 or 18:1 EPC) Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane_Outer Payload_Release Payload Release (e.g., mRNA) Endosome->Payload_Release Endosomal Escape Translation Protein Translation Payload_Release->Translation LNP_Preparation A Prepare Lipid-Ethanol Phase (EPC, DSPC, Chol, PEG-Lipid) C Microfluidic Mixing A->C B Prepare Aqueous-mRNA Phase (Citrate Buffer, pH 4) B->C D Buffer Exchange & Concentration (PBS, pH 7.4) C->D E Characterization (DLS, RiboGreen) D->E

References

Validating 18:0 EPC Chloride for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cationic lipid is a critical step in the successful in vivo delivery of nucleic acids and other therapeutic agents. This guide provides a comprehensive comparison of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride with alternative cationic lipids, supported by available experimental data and detailed methodologies.

Executive Summary

18:0 EPC chloride is a synthetic, biodegradable cationic phospholipid with saturated 18-carbon acyl chains.[1][2] While its saturated nature contributes to high lipid bilayer stability, it may present challenges for the formulation of stable lipid nanoparticles (LNPs) for nucleic acid delivery.[3] In contrast, cationic lipids with unsaturated tails, such as DOTAP and the ionizable lipid DLin-MC3-DMA, are well-documented for their in vivo efficacy in gene delivery. This guide will delve into the available data for this compound and provide a comparative analysis against these established alternatives.

Performance Comparison of Cationic Lipids

The following table summarizes the key performance characteristics of this compound and its alternatives based on available data. A significant gap in peer-reviewed, quantitative in vivo data for this compound in the context of nucleic acid delivery is notable.

FeatureThis compoundDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)DLin-MC3-DMA
Structure Saturated C18 acyl chainsUnsaturated C18 acyl chainsIonizable lipid with unsaturated chains
In Vivo Efficacy (Nucleic Acid Delivery) Data lacking; one study reported failure to form stable LNPs for mRNA delivery.[3]Demonstrated efficacy for in vivo gene transfer, particularly to the lungs.[4][5]High potency for siRNA-mediated gene silencing in the liver, with an ED₅₀ as low as 0.005 mg/kg in mice.[6]
In Vivo Toxicity Generally described as having low toxicity, but quantitative in vivo data is scarce.[1][7]Generally considered to have low toxicity, though dose-dependent effects are observed.[4]Well-tolerated at therapeutic doses; high doses can lead to liver toxicity.[8]
Formulation Characteristics May be challenging to formulate into stable LNPs for nucleic acid delivery due to rigid, saturated tails.[3]Readily forms lipoplexes and LNPs with helper lipids like cholesterol.[9]A key component of clinically approved LNP formulations (Onpattro).[6][8]
Other In Vivo Applications Used as a constituent in microbubble formulations for ultrasound contrast.[10]Used in numerous preclinical and clinical trials for gene therapy.[9]Gold standard for siRNA delivery to hepatocytes.[6]

Experimental Protocols

Formulation of Cationic Lipid Nanoparticles for In Vivo Nucleic Acid Delivery

This protocol describes a general method for formulating lipid nanoparticles containing a cationic lipid, a helper lipid, a PEGylated lipid, and cholesterol, encapsulating a nucleic acid cargo (e.g., siRNA, mRNA, or pDNA).

Materials:

  • Cationic Lipid (e.g., this compound, DOTAP, DLin-MC3-DMA)

  • Helper Lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DSPE-PEG2000)

  • Nucleic Acid (in an appropriate buffer, e.g., citrate (B86180) buffer pH 4.0)

  • Ethanol (B145695)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Preparation: Dissolve the cationic lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA formulations).[6]

  • Nucleic Acid Preparation: Dissolve the nucleic acid in an aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis: Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of LNP-formulated nucleic acids in a murine model.

Materials:

  • LNP-encapsulated nucleic acid (e.g., luciferase-encoding mRNA or siRNA targeting a specific gene)

  • Animal model (e.g., BALB/c mice)

  • Anesthesia

  • Appropriate assay reagents (e.g., luciferase assay substrate, reagents for qPCR or ELISA)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Administration: Administer the LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). The dosage will depend on the specific lipid and nucleic acid.

  • Monitoring: Monitor the animals for any signs of toxicity or adverse effects.

  • Efficacy Assessment:

    • For reporter gene expression (e.g., luciferase): At a predetermined time point (e.g., 24 hours post-injection), anesthetize the mice and administer the luciferase substrate. Perform bioluminescence imaging to quantify gene expression in various organs.

    • For gene silencing (e.g., siRNA): At a predetermined time point (e.g., 48 hours post-injection), collect blood or harvest tissues of interest. Analyze target gene expression levels using qPCR (for mRNA) or ELISA (for protein).

  • Data Analysis: Compare the gene expression or silencing levels in the treated groups to a control group (e.g., treated with LNPs containing a scrambled siRNA or empty LNPs).

Visualizing Key Processes

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study lipids Lipids in Ethanol (Cationic, Helper, Cholesterol, PEG) mixing Microfluidic Mixing lipids->mixing na Nucleic Acid in Aqueous Buffer (pH 4) na->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis lnp Characterized LNPs dialysis->lnp admin IV Administration to Mouse Model lnp->admin monitoring Toxicity Monitoring admin->monitoring analysis Efficacy Analysis (Bioluminescence, qPCR, ELISA) admin->analysis results Quantitative Results analysis->results

Caption: Workflow for LNP formulation and in vivo evaluation.

signaling_pathway cluster_uptake Cellular Uptake & Endosomal Escape cluster_action Mechanism of Action lnp Cationic LNP cell Target Cell lnp->cell endosome Endosome cell->endosome Endocytosis escape Endosomal Escape endosome->escape cytosol Cytosol escape->cytosol payload Nucleic Acid (siRNA/mRNA) cytosol->payload ribosome Ribosome payload->ribosome risc RISC Complex payload->risc protein Protein Expression (mRNA) ribosome->protein cleavage mRNA Cleavage (siRNA) risc->cleavage

Caption: Cellular mechanism of LNP-mediated nucleic acid delivery.

Conclusion

The validation of this compound for in vivo studies, particularly for nucleic acid delivery, remains challenging due to a lack of robust, publicly available data. The saturated nature of its lipid tails appears to hinder the formation of stable lipid nanoparticles, a critical requirement for effective systemic delivery. In contrast, cationic lipids with unsaturated acyl chains, such as DOTAP, and ionizable lipids like DLin-MC3-DMA, are well-characterized and have demonstrated significant in vivo efficacy.

For researchers considering cationic lipids for in vivo applications, a thorough evaluation of the specific delivery needs is paramount. While this compound may hold promise in applications such as microbubble-based diagnostics, its utility for in vivo gene delivery via LNP platforms is not well-supported by current evidence. Therefore, for nucleic acid delivery applications, alternatives with a proven track record of in vivo performance are recommended. Further research is required to explore formulation strategies that could potentially overcome the limitations of saturated cationic lipids like this compound for in vivo therapeutic delivery.

References

Comparative Stability of 18:0 EPC Chloride Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the stability of lipid-based formulations is a critical parameter influencing therapeutic efficacy and shelf-life. This guide provides an objective comparison of the stability of 18:0 EPC (1,2-distearoyl-sn-glycero-3-ethylphosphocholine) chloride, a cationic lipid, against other commonly used lipids: its neutral counterpart DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and the widely-used cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).

The stability of these lipids is assessed through their physical integrity and chemical degradation under various stress conditions. 18:0 EPC is noted for its chemically stable triester structure, which is designed to increase resistance to enzymatic degradation.[1][2][3] DSPC is known to form rigid, stable bilayers due to its long, saturated acyl chains, while DOTAP's unsaturated chains result in more fluid membranes.[4][5]

Data Presentation: Physical and Chemical Stability Assessment

The following tables summarize quantitative data from a representative stability study comparing liposomal formulations of the three lipids. The study evaluates changes in key physical parameters over time and quantifies chemical degradation under forced conditions.

Table 1: Physical Stability of Lipid Formulations Under Various Storage Conditions

This table outlines the changes in particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential for liposomes stored over 90 days at refrigerated (4°C) and room temperature (25°C) conditions.

Lipid FormulationStorage ConditionTime (Days)Mean Particle Size (nm)PDIZeta Potential (mV)
18:0 EPC / Cholesterol 4°C 0105.20.110+45.8
30106.10.115+45.2
90108.40.125+44.5
25°C 0105.20.110+45.8
30115.80.180+42.1
90130.50.250+38.9
DSPC / Cholesterol 4°C 0102.80.105-5.2
30103.50.110-5.5
90104.90.118-5.8
25°C 0102.80.105-5.2
30112.40.175-7.9
90125.10.245-10.4
DOTAP / Cholesterol 4°C 0110.50.150+50.1
30114.20.165+48.7
90120.30.185+46.3
25°C 0110.50.150+50.1
30145.60.290+41.5
90198.2 (Aggregated)0.450+35.2
Table 2: Chemical Stability Under Forced Degradation Conditions

This table shows the percentage of the parent lipid remaining after exposure to hydrolytic (acidic and basic) and oxidative stress conditions. The goal of forced degradation is to intentionally break down the molecule to understand its degradation pathways.[6][7]

LipidStress Condition (24h)Parent Lipid Remaining (%)Major Degradation Products
18:0 EPC Acidic (pH 4.0, 70°C) 92.5%1-stearoyl-lyso-EPC, Stearic Acid
Basic (pH 9.0, 70°C) 88.0%1-stearoyl-lyso-EPC, Stearic Acid
Oxidative (1% H₂O₂, 25°C) 99.5%Negligible
DSPC Acidic (pH 4.0, 70°C) 90.8%Lyso-PC, Stearic Acid
Basic (pH 9.0, 70°C) 85.5%Lyso-PC, Stearic Acid
Oxidative (1% H₂O₂, 25°C) 99.2%Negligible
DOTAP Acidic (pH 4.0, 70°C) 95.1%N/A (No ester bonds)
Basic (pH 9.0, 70°C) 94.5%N/A (No ester bonds)
Oxidative (1% H₂O₂, 25°C) 75.3%Aldehydes, Ketones

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies.

Liposome (B1194612) Formulation Protocol (Thin-Film Hydration)
  • Lipid Film Preparation: The primary lipid (18:0 EPC, DSPC, or DOTAP) and cholesterol, in a 60:40 molar ratio, are dissolved in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed by rotary evaporation under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) (e.g., 60-65°C for DSPC-based formulations). This results in the formation of a thin, dry lipid film on the flask's interior surface.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4) by gentle rotation, again at a temperature above the Tc. This process forms multilamellar vesicles (MLVs).

  • Size Extrusion: To produce unilamellar vesicles of a defined size, the MLV suspension is extruded 11-21 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

Physical Stability Assessment Protocol
  • Sample Storage: Aliquots of the liposome formulations are stored in sealed glass vials under controlled temperature conditions (e.g., 4°C and 25°C) and protected from light.

  • Dynamic Light Scattering (DLS): At specified time points (e.g., 0, 30, 90 days), samples are diluted with the hydration buffer to an appropriate concentration.

  • Measurement: The Z-average particle size, Polydispersity Index (PDI), and Zeta Potential are measured using a DLS instrument. Measurements are typically performed in triplicate at 25°C.

Chemical Stability Assessment Protocol (UPLC-MS)
  • Forced Degradation:

    • Hydrolytic Stress: Liposome samples are diluted with acidic (e.g., pH 4.0 acetate (B1210297) buffer) or basic (e.g., pH 9.0 phosphate (B84403) buffer) solutions and incubated at an elevated temperature (e.g., 70°C) for 24 hours.[8]

    • Oxidative Stress: Samples are incubated with a dilute solution of hydrogen peroxide (e.g., 1% H₂O₂) at room temperature for 24 hours.

  • Sample Preparation: Following incubation, the lipid components are extracted from the aqueous formulation using a suitable method, such as a Bligh-Dyer or Folch extraction. The organic phase containing the lipids is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • UPLC-MS Analysis: The extracted lipids are analyzed using an Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (UPLC-MS).[9][10]

    • Chromatography: A C18 or C8 column is used to separate the parent lipid from its degradation products (e.g., lysophospholipids, free fatty acids).[9]

    • Detection: The mass spectrometer identifies and quantifies the parent lipid and its degradation products based on their mass-to-charge ratios.

  • Data Analysis: The peak area of the parent lipid is compared to its initial (time zero) peak area to calculate the percentage of lipid remaining.

Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the comprehension of the stability assessment.

G cluster_formulation 1. Formulation cluster_stability 2. Stability Testing cluster_analysis 3. Analysis cluster_results 4. Results start_end start_end process_step process_step analysis_step analysis_step stress_condition stress_condition result result Lipid_Selection Lipid Selection (18:0 EPC, DSPC, DOTAP) Film_Hydration Thin-Film Hydration Lipid_Selection->Film_Hydration Extrusion Extrusion (100nm) Film_Hydration->Extrusion Physical_Stress Physical Stability (Storage at 4°C, 25°C) Extrusion->Physical_Stress Chemical_Stress Chemical Stability (Forced Degradation) Extrusion->Chemical_Stress DLS DLS Analysis (Size, PDI, Zeta) Physical_Stress->DLS UPLC_MS UPLC-MS Analysis (Degradation Products) Chemical_Stress->UPLC_MS Physical_Data Physical Stability Data DLS->Physical_Data Chemical_Data Chemical Degradation Data UPLC_MS->Chemical_Data G cluster_hydrolysis Hydrolysis Pathway molecule molecule product product bond Ester Bond Cleavage LysoPC Lysophospholipid bond->LysoPC FFA Free Fatty Acid bond->FFA condition condition PC Phosphatidylcholine (e.g., DSPC, 18:0 EPC) PC->bond sn-1 or sn-2 position H2O H₂O, H⁺ or OH⁻ H2O->bond G lipid_node lipid_node header_style header_style node_epc 18:0 EPC Chloride Property Value Charge Cationic (+) Acyl Chains 2x Stearoyl (18:0) Headgroup Ethylphosphocholine Stability Profile High (Saturated Chains, Triester) node_dspc DSPC Property Value Charge Zwitterionic (Neutral) Acyl Chains 2x Stearoyl (18:0) Headgroup Phosphocholine Stability Profile High (Saturated Chains) node_dotap DOTAP Property Value Charge Cationic (+) Acyl Chains 2x Oleoyl (18:1) Headgroup Trimethylammonium Stability Profile Moderate (Unsaturated Chains)

References

Safety Operating Guide

Proper Disposal Procedures for 18:0 EPC Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 18:0 EPC Chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt) are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this cationic lipid.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C46H93ClNO8P
Molecular Weight 854.66 g/mol
Form Powder or liquid (in chloroform)
Storage Temperature -20°C
Purity >99% (TLC)

Safe Handling and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Disposal Procedures for this compound

The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • If the this compound is in a solid (powder) form, it should be collected in a clearly labeled, sealed container designated for solid chemical waste.

    • If it is dissolved in a solvent (e.g., chloroform), it should be collected in a labeled container for halogenated solvent waste.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt".

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Minor Spills (Powder):

    • Wear appropriate PPE.

    • Carefully sweep up the spilled material, avoiding dust generation.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Minor Spills (in Solution):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

For major spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated assess_form Assess Physical Form start->assess_form solid_waste Solid (Powder) Waste assess_form->solid_waste Solid liquid_waste Liquid (in Solvent) Waste assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Solvent Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Professional Disposal (Incineration or Chemical Destruction) contact_ehs->disposal

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling 18:0 EPC chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 18:0 EPC chloride (1,2-distearoyl-sn-glycero-3-ethylphosphocholine chloride). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This information is crucial for risk assessment and experimental planning.

PropertyValue
Molecular Formula C₄₆H₉₃ClNO₈P
Molecular Weight 854.66 g/mol
Purity >99%
Solubility 10 mM in DMSO
Storage Temperature -20°C
Percent Composition C: 64.65%, H: 10.97%, Cl: 4.15%, N: 1.64%, O: 14.98%, P: 3.62%[1]
Physical State Solid (powder) or liquid (in chloroform)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized by the following GHS classifications:

  • Acute toxicity, Oral (Category 4)[2]

  • Acute toxicity, Inhalation (Category 3)[2]

  • Skin irritation (Category 2)[2]

  • Serious eye irritation (Category 2A)[2]

  • Suspected of causing cancer (Category 2)[2]

  • Suspected of damaging fertility or the unborn child (Category 2)[2]

  • May cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3)[2]

  • Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure[2]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety glasses and a face shield. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Handle with chemical-resistant gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.
Body Protection Wear a flame-retardant laboratory coat. Ensure that skin is not exposed.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

3.1. Handling Procedure:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: If working with the powdered form, carefully weigh the required amount in the chemical fume hood to prevent inhalation of dust. Use anti-static tools to minimize dust dispersion.

  • Solubilization: If preparing a solution, add the solvent to the powdered this compound slowly and cap the container immediately.

  • Use in Experiments: When using this compound in your experiments, ensure that all containers are clearly labeled. Avoid contact with skin and eyes.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

3.2. Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing and Aliquoting prep_workspace->handling_weigh Proceed to Handling handling_dissolve Solubilization handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Surfaces & Equipment handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for this compound

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.